(r)-2-(Pyrrolidin-2-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWGNIMIRRWRB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (r)-2-(Pyrrolidin-2-yl)propan-2-ol: Structure, Properties, and Applications in Asymmetric Synthesis
Introduction: A Chiral Scaffold of Growing Importance
(r)-2-(Pyrrolidin-2-yl)propan-2-ol is a chiral amino alcohol that has emerged as a significant building block in modern organic chemistry. Its rigid pyrrolidine core, derived from the natural amino acid proline, combined with a tertiary alcohol moiety, provides a unique stereochemical environment. This structure is particularly valuable in the field of asymmetric synthesis, where it serves as a precursor to chiral ligands and auxiliaries for catalysts that drive stereoselective transformations.[1] Such transformations are critical in the development of enantiomerically pure pharmaceuticals and other fine chemicals, where a specific stereoisomer is often responsible for the desired biological activity.
This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, spectroscopic characterization, and its applications in asymmetric catalysis. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile molecule.
Molecular Structure and Chemical Properties
The structural foundation of this compound is a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. At the C2 position of this ring, a 2-propanol group is attached. The stereochemistry at this chiral center is designated as (R), which dictates a specific three-dimensional arrangement of the substituents. This defined stereochemistry is the cornerstone of its utility in asymmetric synthesis.
// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0.2!"]; C3 [label="C", pos="-1.2,-1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.8,-0.5!"]; C6 [label="C", pos="-2.4,1!"]; C7 [label="C", pos="-3.2,0!"]; C8 [label="C", pos="-2.8,2.2!"]; O9 [label="O", pos="-3.6,1.5!"]; H_N [label="H", pos="0.3,1.2!"]; H_O [label="H", pos="-4.2,1.0!"]; H_C2 [label="H", pos="-1.5,0.8!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- C6 [label=""]; C6 -- C7 [label=""]; C6 -- C8 [label=""]; C6 -- O9 [label=""]; N1 -- H_N [label=""]; O9 -- H_O [label=""]; C2 -- H_C2 [label="", style=dashed, penwidth=2]; // Dashed bond for R-configuration
// Invisible nodes for labels label_node [label="this compound", pos="-1.5,-2.5!", fontsize=14, fontcolor="#4285F4"]; } caption: "2D Structure of this compound"
Key Structural Features:
-
Chiral Center: The C2 carbon of the pyrrolidine ring is a stereocenter with an (R)-configuration.
-
Secondary Amine: The nitrogen atom in the pyrrolidine ring is a secondary amine, which can be functionalized, for example, through acylation, to form chiral auxiliaries.[1]
-
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, influencing its reactivity and steric hindrance.
-
Hydrogen Bonding: The presence of both N-H and O-H groups allows for intra- and intermolecular hydrogen bonding, affecting its physical properties such as boiling point and solubility.
Physical and Chemical Properties
While experimental data for the (R)-enantiomer is not widely published, the physical properties can be inferred from its (S)-enantiomer, as they share the same physical characteristics except for the direction of optical rotation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | [2] |
| Boiling Point | 195.7 ± 13.0 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 72.0 ± 10.5 °C | [3] |
| Refractive Index | 1.471 | [3] |
| Optical Rotation, [α]D | Value not experimentally determined. Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| Storage | Store at room temperature, protected from light, under an inert atmosphere. | [2] |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available and relatively inexpensive chiral precursor, D-proline (the enantiomer of the more common L-proline). The synthesis involves a two-step process: Fischer esterification of D-proline followed by a Grignard reaction.
Experimental Protocol: Synthesis from D-Proline
Step 1: Fischer Esterification of D-Proline
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend D-proline in anhydrous ethanol.
-
Reaction: Cool the suspension in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid D-proline.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure to yield the crude D-proline ethyl ester hydrochloride as a solid.
Step 2: Grignard Reaction with Methylmagnesium Bromide
-
Preparation: Dissolve the crude D-proline ethyl ester hydrochloride in water and neutralize with a base such as aqueous sodium hydroxide (NaOH). Extract the free D-proline ethyl ester into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent in vacuo to obtain the anhydrous ester.
-
Grignard Addition: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (CH₃MgBr) in an ethereal solvent (e.g., THF or diethyl ether). Cool the Grignard reagent in an ice bath.
-
Reaction: Slowly add a solution of the anhydrous D-proline ethyl ester in the same solvent to the Grignard reagent. Two equivalents of the Grignard reagent are required: the first deprotonates the secondary amine, and the second adds to the ester carbonyl.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure this compound.
Spectroscopic Profile (Predicted)
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5-3.7 | m | 1H | CH at C2 of pyrrolidine |
| ~2.8-3.1 | m | 2H | CH ₂ adjacent to N |
| ~2.5 (broad s) | 2H | NH and OH (exchangeable with D₂O) | |
| ~1.6-2.0 | m | 4H | CH ₂ at C3 and C4 of pyrrolidine |
| ~1.2 | s | 3H | CH ₃ |
| ~1.1 | s | 3H | CH ₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~71 | Quaternary C of propanol |
| ~65 | C2 of pyrrolidine |
| ~47 | C5 of pyrrolidine (CH₂-N) |
| ~28 | C3 of pyrrolidine |
| ~26 | C4 of pyrrolidine |
| ~25 | CH₃ |
| ~24 | CH₃ |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3350-3300 (sharp, may be broad) | N-H stretch | Secondary Amine |
| 2970-2850 | C-H stretch | Aliphatic |
| 1470-1430 | C-H bend | Aliphatic |
| 1170-1120 | C-O stretch | Tertiary Alcohol |
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): A weak peak is expected at m/z = 129.
-
Major Fragmentation Peaks:
-
m/z = 114: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 70: A prominent peak corresponding to the pyrrolidinyl cation, resulting from the cleavage of the C-C bond between the ring and the propanol substituent.
-
m/z = 59: Corresponding to the [C(CH₃)₂OH]⁺ fragment.
-
Applications in Asymmetric Catalysis
The primary application of this compound is as a chiral building block for the synthesis of ligands and auxiliaries used in asymmetric catalysis. The pyrrolidine scaffold is a privileged structure in this context, known for its ability to create a well-defined chiral environment around a metal center or to act as an organocatalyst.[4]
Chiral Ligand for Enantioselective Additions to Aldehydes
One of the benchmark reactions for testing the efficacy of chiral ligands is the enantioselective addition of organozinc reagents, such as diethylzinc (Et₂Zn), to aldehydes.[1] This reaction is a powerful method for forming chiral secondary alcohols. Ligands derived from this compound can chelate to the zinc atom, creating a chiral complex that directs the ethyl group to one of the two prochiral faces of the aldehyde.
Performance in the Asymmetric Ethylation of Benzaldehyde:
While specific data for the parent this compound as a ligand is scarce, related N-substituted pyrrolidine derivatives have shown high efficacy. For instance, N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, a more complex derivative, has been used as a catalyst ligand in the addition of diethylzinc to various aryl aldehydes.[5] These reactions typically proceed with high chemical yields and enantiomeric excesses (ee).
| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | High | Good to Excellent |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | High | Good to Excellent |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | High | Good to Excellent |
| (Data is illustrative of the performance of related pyrrolidine-based ligands in this type of reaction) |
The stereochemical outcome of these reactions is highly dependent on the structure of the ligand, the substrate, and the reaction conditions. The (R)-configuration of the starting material typically leads to the formation of the (R)-enantiomer of the product alcohol.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the known hazards of its constituent moieties, 2-pyrrolidinone and 2-propanol, and related compounds, certain precautions should be taken.[6][7][8][9][10]
-
Eye Irritation: Compounds containing the pyrrolidone or propanol structure can cause serious eye irritation.[6][7][8][9][10]
-
Skin Irritation: May cause skin irritation upon prolonged contact.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Flammability: As an alcohol, it is expected to be combustible.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Keep away from sources of ignition.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]
Conclusion
This compound is a valuable chiral building block with a well-defined stereochemical structure that makes it highly useful in asymmetric synthesis. Its straightforward synthesis from D-proline and its role as a precursor to effective chiral ligands and auxiliaries underscore its importance for researchers in drug discovery and materials science. While a complete experimental dataset for its physical and spectroscopic properties is yet to be fully documented in the public domain, its chemical behavior and applications are well-established through the performance of its derivatives. As the demand for enantiomerically pure compounds continues to grow, the utility of chiral scaffolds like this compound is set to expand, paving the way for the development of novel and more efficient stereoselective transformations.
References
- Zhang, Z., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.
- Downey, C. W., et al. (2022).
-
ResearchGate. (n.d.). Enantioselectivity of diethylzinc addition to aldehydes in the presence of ligand 229 (see Scheme 12). 125. Retrieved January 14, 2026, from [Link]
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Chemsrc. (2025). 2-[(2S)-2-Pyrrolidinyl]-2-propanol | CAS#:92053-25-3. Retrieved January 14, 2026, from [Link]
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MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved January 14, 2026, from [Link]
- Jie, J., et al. (2022). Enantioselective addition of diethylzinc to different aldehydes (22) leading to 23.
- Islam, M. S., et al. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
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ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (n.d.). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. Retrieved January 14, 2026, from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Retrieved January 14, 2026, from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved January 14, 2026, from [Link]
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MySkinRecipes. (2025). 2-(Pyrrolidin-2-yl)propan-2-ol. Retrieved January 14, 2026, from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2-(Propan-2-yl)pyrrolidine. Retrieved January 14, 2026, from [Link]
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Chemical Suppliers. (2018). SAFETY DATA SHEET PROPAN-2-OL LRG. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Pyrrolidin-2-OL. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to (R)-2-(Pyrrolidin-2-yl)propan-2-ol: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Pyrrolidin-2-yl)propan-2-ol is a chiral amino alcohol that has emerged as a valuable building block in asymmetric synthesis, particularly within the pharmaceutical industry. Its rigid pyrrolidine scaffold, coupled with the stereogenic center and the tertiary alcohol functionality, makes it an effective chiral auxiliary and a precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, supplier information, synthesis, applications in drug development, and key technical data.
Part 1: Chemical Identity and Supplier Information
Chemical Structure and CAS Numbers
The precise identification of chemical compounds through their CAS (Chemical Abstracts Service) registry number is critical for researchers. For this compound and its related forms, the following CAS numbers are pertinent:
| Compound Name | CAS Number | Notes |
| This compound hydrochloride | 816425-22-6 | The most commonly available form. |
| 2-(Pyrrolidin-2-yl)propan-2-ol | 214626-52-5 | Racemic mixture (contains both R and S enantiomers).[1] |
| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | 92053-25-3 | The (S)-enantiomer.[2] |
It is crucial to note that a specific CAS number for the free base of the (R)-enantiomer is not consistently reported in major chemical databases. Researchers are advised to use the CAS number for the hydrochloride salt for procurement and regulatory purposes.
Key Physicochemical Properties
While detailed experimental data for the free base is scarce, the properties of the hydrochloride salt and related structures provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO (hydrochloride) | [3][4] |
| Molecular Weight | 165.66 g/mol (hydrochloride) | [3][4] |
| Appearance | Typically a solid. | |
| Storage | Recommended storage at 2-8°C, protected from light. |
Supplier Information
This compound hydrochloride is available from several reputable chemical suppliers catering to the research and development sector. Purity levels and available quantities may vary.
Selected Suppliers:
-
Fluorochem: Offers the hydrochloride salt.[3]
-
Biosynth: Provides the hydrochloride salt, designated as a versatile small molecule scaffold.[4]
-
CymitQuimica: Lists the hydrochloride salt.[3]
Researchers should always request a certificate of analysis (CoA) from the supplier to verify the identity, purity, and enantiomeric excess of the compound.
Part 2: Synthesis and Manufacturing
The enantioselective synthesis of 2-substituted pyrrolidines is a well-explored area of organic chemistry. The synthesis of this compound can be approached through several strategic routes, often starting from chiral precursors.
A common and effective method involves the use of a chiral starting material, such as (R)-proline. The carboxylic acid functionality of proline can be converted to the desired tertiary alcohol via a Grignard reaction with a methylmagnesium halide.
Illustrative Synthetic Workflow:
Caption: A generalized synthetic pathway from (R)-proline.
Experimental Protocol Outline (based on analogous transformations):
-
Esterification of (R)-Proline: (R)-Proline is first protected as its methyl or ethyl ester to prevent interference from the acidic proton of the carboxylic acid. This is typically achieved by reacting proline with the corresponding alcohol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).
-
Grignard Reaction: The protected (R)-proline ester is then reacted with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide in diethyl ether or THF) at low temperatures (e.g., 0°C to -78°C). The Grignard reagent will add twice to the ester carbonyl to form the tertiary alcohol.
-
Workup and Purification: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted into an organic solvent, dried, and purified using techniques such as column chromatography or distillation to yield the desired this compound.
Part 3: Applications in Drug Development
The utility of this compound in drug development stems from its role as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been set, the auxiliary can be cleaved and ideally recycled.
The enantiomer, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, has been studied for its use in asymmetric aldol and alkylation reactions.[5] This strongly suggests that the (R)-enantiomer can be employed in a complementary fashion to achieve the opposite stereochemical outcome, providing access to a wider range of chiral molecules.
Mechanism of Stereocontrol:
The pyrrolidine nitrogen can be acylated to form an amide. The resulting chiral amide can then be used to direct the stereoselective alkylation or aldol condensation at the α-carbon. The bulky tertiary alcohol group and the rigid pyrrolidine ring create a well-defined chiral environment that biases the approach of incoming reagents to one face of the enolate, leading to a high degree of stereoselectivity.
Caption: Workflow for the use as a chiral auxiliary.
This methodology is particularly valuable in the synthesis of chiral carboxylic acids, aldehydes, and alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs).
While specific examples of commercial drugs synthesized using this compound are not prominently disclosed in public literature, the structural motif is present in numerous developmental and patented compounds. Its application is inferred in synthetic routes where the stereoselective formation of a substituted pyrrolidine ring is a key step.
Part 4: Safety and Handling
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Fire: The compound may be combustible. Keep away from heat, sparks, and open flames.
For the hydrochloride salt, care should be taken to avoid the liberation of hydrogen chloride gas, which is corrosive and a respiratory irritant.
Conclusion
This compound is a specialized yet powerful chiral building block for modern organic synthesis. Its utility as a chiral auxiliary provides a reliable method for controlling stereochemistry in the synthesis of complex molecules, a critical aspect of drug discovery and development. While the availability of detailed physicochemical and safety data is limited, its structural relationship to well-studied compounds allows for informed handling and application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, making it a key tool in the arsenal of medicinal and synthetic chemists.
References
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2-(Pyrrolidin-2-yl)propan-2-ol. MySkinRecipes. [Link]
-
2-[(2S)-pyrrolidin-2-yl]propan-2-ol CAS NO.92053-25-3. LookChem. [Link]
-
MSDS of (2S)-2-(propan-2-yl)pyrrolidine hydrochloride. Capot Chemical. [Link]
-
Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. ResearchGate. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Chiral Pyrrolidine Derivatives
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules and serves as a pivotal building block in synthetic chemistry.[1][2][3] Its prevalence in natural products, pharmaceuticals, and as a scaffold for organocatalysts underscores the profound importance of understanding its nuanced physical and chemical properties.[1][2][4][5][6] This is particularly true for chiral pyrrolidine derivatives, where the stereochemistry of the molecule dictates its biological function and reactivity.[1][3][7][8] The conformational constraints imposed by the cyclic structure, coupled with the stereogenic centers, give rise to unique three-dimensional arrangements that are critical for molecular recognition and catalytic activity.[1][9]
This guide provides a comprehensive exploration of the physical and chemical properties of chiral pyrrolidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the intricate relationship between structure and property, offering insights into how stereochemistry governs the behavior of these versatile molecules.
Stereochemistry and Conformational Analysis: The Foundation of Pyrrolidine's Properties
The non-planar nature of the pyrrolidine ring is a defining feature that profoundly influences its properties. The ring can adopt various puckered conformations, often described as "envelope" or "twist" forms, to minimize steric and torsional strain.[1][9] In chiral derivatives, the substituents on the ring dictate the preferred conformation, a phenomenon with significant implications for biological activity and reactivity.[1][9][10]
Ring Puckering and Substituent Effects
The pyrrolidine ring is known to exist in two primary puckered conformations: the Cγ-exo and Cγ-endo envelope conformers.[1][9][10] The energy difference between these conformers is often small, allowing for a dynamic equilibrium in solution. However, the introduction of substituents can significantly bias this equilibrium, effectively "locking" the ring into a preferred conformation.[9][10]
For instance, in the case of the amino acid L-proline, the endo puckering mode is generally favored.[9] The presence of substituents, particularly at the C4 position, can alter this preference. Electronegative substituents in a trans orientation tend to favor the exo pucker, while those in a cis orientation can enhance the endo puckering.[10] Conversely, sterically demanding groups like a tert-butyl group strongly favor a pseudoequatorial orientation, which in turn dictates the ring's pucker.[9][10]
This conformational control is a powerful tool in rational drug design and catalyst development, as it allows for the precise positioning of functional groups in three-dimensional space.[1]
Synthesis of Chiral Pyrrolidines
The synthesis of enantiomerically pure pyrrolidine derivatives is a critical aspect of their application. Several strategies have been developed to achieve high levels of stereocontrol.
-
From the Chiral Pool: A common approach is to start from readily available chiral precursors, such as the amino acid (S)-proline.[11] This provides a straightforward way to introduce a specific stereocenter.
-
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and versatile method. This includes:
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a classic method for constructing the pyrrolidine ring, and the use of chiral ligands can render this process highly enantioselective.[12]
-
Ring-Closing Metathesis: Ring-closing enyne metathesis (RCEM) has emerged as an efficient method for synthesizing chiral pyrrolidine derivatives from acyclic precursors.[13][14]
-
Intramolecular Reactions: Asymmetric intramolecular reactions, such as SN2' reactions, can be used to construct stereochemically rich pyrrolidines.[15]
-
The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product.
Physical Properties of Chiral Pyrrolidine Derivatives
The physical properties of chiral pyrrolidine derivatives are intrinsically linked to their molecular structure, including stereochemistry, substitution pattern, and intermolecular forces.
Physicochemical Parameters
Key physicochemical parameters such as pKa, lipophilicity (LogP), and solubility are critical for drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]
| Property | Description | Factors Influencing the Property |
| pKa | The pKa of the pyrrolidine nitrogen is a measure of its basicity. The parent pyrrolidine has a pKa of its conjugate acid around 11.27.[6] | Substituents on the ring, particularly electron-withdrawing groups, can significantly decrease the basicity of the nitrogen atom.[1] The steric environment around the nitrogen also plays a role. |
| Lipophilicity (LogP) | LogP is the logarithm of the partition coefficient between octanol and water, indicating a compound's hydrophobicity. | The nature and number of substituents greatly affect lipophilicity. Introducing hydrophobic groups increases LogP, while polar groups decrease it. The overall 3D shape and surface area also contribute.[1][11] |
| Solubility | Aqueous solubility is a crucial parameter for drug delivery. | Solubility is influenced by a balance of factors including lipophilicity, crystal lattice energy, and the ability to form hydrogen bonds. Generally, increased polarity and hydrogen bonding capacity lead to higher aqueous solubility.[1][17] |
Spectroscopic Properties
Spectroscopic techniques are indispensable for the characterization and structural elucidation of chiral pyrrolidine derivatives.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a wealth of information about the connectivity and stereochemistry of pyrrolidine derivatives.
-
Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to the local electronic environment and the ring's conformation. For example, the chemical shifts of the protons at C2 and C5 are indicative of their cis or trans relationship to substituents.[18]
-
Coupling Constants: Vicinal coupling constants (³J) between protons on adjacent carbons can be used to determine dihedral angles via the Karplus equation, providing insights into the ring's pucker.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., ROESY, NOESY) reveal through-space proximity of protons, which is invaluable for determining the relative stereochemistry of substituents and the overall conformation of the molecule.[19]
-
¹⁹F NMR: For fluorinated pyrrolidine derivatives, ¹⁹F NMR is a powerful tool for chiral analysis, as the fluorine nucleus is highly sensitive to its stereochemical environment.[20][21]
Experimental Protocol: General ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
Spectral Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of each signal to deduce the connectivity of the protons.
-
Assign the signals to the specific protons in the molecule based on chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).
-
2.2.2. Chiroptical Spectroscopy
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential techniques for determining the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of chromophores within the molecule and can often be correlated with a specific enantiomer through computational modeling or comparison with known compounds.
Chemical Properties and Reactivity
The chemical reactivity of chiral pyrrolidine derivatives is largely dictated by the presence of the nitrogen atom and the influence of the chiral centers.
Basicity and Nucleophilicity
The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic character to the pyrrolidine ring.[1] This allows pyrrolidines to participate in a wide range of chemical transformations.
-
As Nucleophiles: Pyrrolidines readily react with electrophiles, such as alkyl halides and acyl chlorides, at the nitrogen atom. This reactivity is fundamental to the synthesis of N-substituted pyrrolidine derivatives.
-
As Bases: The basicity of the pyrrolidine nitrogen allows it to act as a proton acceptor in various reactions.
Role in Asymmetric Catalysis
Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most important and widely used organocatalysts.[4][22][23][24][25] Their ability to promote a vast array of asymmetric transformations with high enantioselectivity has revolutionized the field of organic synthesis.[4][26]
3.2.1. Enamine and Iminium Ion Catalysis
The catalytic cycle of proline and its derivatives often involves the formation of key intermediates:
-
Enamines: The secondary amine of the pyrrolidine reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles in a highly stereocontrolled manner.[4]
-
Iminium Ions: In reactions with α,β-unsaturated carbonyl compounds, the pyrrolidine catalyst can form a chiral iminium ion. This activation strategy lowers the LUMO of the enone, making it more susceptible to nucleophilic attack.
These catalytic cycles are central to a wide range of important reactions, including:
-
Aldol Reactions: Proline-catalyzed aldol reactions proceed with high enantioselectivity, providing access to chiral β-hydroxy carbonyl compounds.[4]
-
Mannich Reactions: The asymmetric Mannich reaction, catalyzed by proline derivatives, is a powerful method for the synthesis of chiral β-amino carbonyl compounds.[4]
-
Michael Additions: Chiral pyrrolidine catalysts are highly effective in promoting enantioselective Michael additions of nucleophiles to α,β-unsaturated systems.[4]
Synthetic Transformations of the Pyrrolidine Ring
The pyrrolidine scaffold can be further functionalized to access a diverse range of derivatives.
-
N-Functionalization: As mentioned, the nitrogen atom is a key site for introducing a wide variety of substituents.
-
C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds on the pyrrolidine ring, providing a more atom-economical approach to modifying the scaffold.
-
Ring-Opening Reactions: Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions, providing access to acyclic chiral building blocks.
Applications in Drug Discovery and Development
The unique structural and chemical properties of chiral pyrrolidine derivatives make them a privileged scaffold in medicinal chemistry.[1][3][5] The pyrrolidine ring is present in a large number of FDA-approved drugs, highlighting its importance in the development of new therapeutics.[1]
The conformational rigidity of the pyrrolidine ring can help to pre-organize the pharmacophoric groups of a drug molecule in a bioactive conformation, leading to enhanced potency and selectivity.[1][7] Furthermore, the ability to introduce multiple stereocenters with high control allows for the fine-tuning of a drug's properties to optimize its efficacy and safety profile.[1]
Chiral pyrrolidine derivatives have been incorporated into drugs targeting a wide range of diseases, including:
-
Viral Infections: As seen in antiviral agents.[5]
-
Cancer: As components of anticancer drugs.[3]
-
Central Nervous System (CNS) Disorders: In drugs targeting CNS receptors and enzymes.[18]
-
Diabetes: In the development of antidiabetic agents.[1]
Conclusion
Chiral pyrrolidine derivatives represent a class of molecules with immense importance in both academic research and industrial applications, particularly in the fields of asymmetric catalysis and drug discovery. Their unique stereochemical and conformational properties, which are intricately linked to their physical and chemical behavior, provide a powerful platform for the design of new catalysts and therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for any scientist working with these versatile and valuable compounds. The continued exploration of new synthetic methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to further innovations and applications of chiral pyrrolidine derivatives in the future.
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Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Helaja, J., Rissanen, K., & Koskinen, A. M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(14), 5435–5443. [Link]
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Al-Zoubi, R. M. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(81), 12002–12014. [Link]
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Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal. Retrieved from [Link]
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Singh, G., & Singh, S. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 26(6), 1108–1140. [Link]
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A review: L- Proline as an organocatalyst. (2021). ResearchGate. Retrieved from [Link]
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Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2023). ResearchGate. Retrieved from [Link]
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Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). Semantic Scholar. Retrieved from [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed Central. Retrieved from [Link]
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Classification of stereochemistry on pyrrolidine‐ring formation. (2019). ResearchGate. Retrieved from [Link]
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Wang, Y., Zhang, Y., & Zhang, J. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters, 22(10), 3906–3911. [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. (2022). PubMed Central. Retrieved from [Link]
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Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. (2019). ResearchGate. Retrieved from [Link]
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Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2023). Beilstein Journals. Retrieved from [Link]
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Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (2018). Semantic Scholar. Retrieved from [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PubMed Central. Retrieved from [Link]
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Carreño, M. C., García-García, P., Urbano, A., & Cid, M. B. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7583–7588. [Link]
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Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018). Frontiers. Retrieved from [Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (2020). ResearchGate. Retrieved from [Link]
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pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. (n.d.). SciSpace. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Semantic Scholar. Retrieved from [Link]
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Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. (2019). ResearchGate. Retrieved from [Link]
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Representative drug candidates containing chiral pyrrolidine skeletons. (2020). ResearchGate. Retrieved from [Link]
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Impact of Pyrrolidine-Bispyrrole DNA Minor Groove Binding Agents and Chirality on Global Proteomic Profile in Escherichia Coli. (2018). PubMed. Retrieved from [Link]
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Physical properties and enantiomeric composition. (2017). ResearchGate. Retrieved from [Link]
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Preparation and properties of chiral 4-pyrrolidinopyridine (PPY) analogues with dual functional side chains. (2004). ResearchGate. Retrieved from [Link]
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The Role of (R)-2-(Pyrrolidin-2-yl)propan-2-ol in Asymmetric Synthesis: A Technical Guide
Abstract
(R)-2-(pyrrolidin-2-yl)propan-2-ol, a chiral β-amino alcohol derived from the proline scaffold, has emerged as a versatile and effective chiral auxiliary in modern asymmetric synthesis. This technical guide provides an in-depth exploration of its synthesis, mechanism of stereocontrol, and application in key carbon-carbon bond-forming reactions. We will delve into the practical aspects of its use, including detailed experimental protocols for its N-acylation and subsequent employment in diastereoselective alkylation and aldol reactions. Through a synthesis of mechanistic principles and empirical data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this auxiliary for the stereocontrolled synthesis of complex chiral molecules.
Introduction: The Enduring Legacy of Proline-Based Chiral Auxiliaries
The quest for enantiomerically pure compounds is a cornerstone of contemporary organic synthesis, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries, stoichiometric chiral entities that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a robust and reliable strategy for achieving high levels of asymmetric induction. Among the myriad of chiral auxiliaries developed, those derived from the "chiral pool," readily available and inexpensive natural products, are of particular significance.
The amino acid L-proline, with its rigid pyrrolidine ring and defined stereochemistry, has long been a foundational building block for the development of both chiral auxiliaries and organocatalysts. Its derivatives have been successfully employed in a wide array of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][2] this compound belongs to this esteemed class of proline-derived chiral synthons. Its structure, featuring a tertiary alcohol appended to the C2 position of the pyrrolidine ring, provides a unique steric and electronic environment that is instrumental in achieving high levels of stereocontrol.
This guide will focus on the application of this compound as a chiral auxiliary, a role in which it has demonstrated considerable efficacy. The core principle of its use involves its covalent attachment to a substrate, typically via an amide bond, to form a chiral intermediate. This intermediate then undergoes a diastereoselective transformation, where the chiral auxiliary directs the approach of a reagent to one of the two prochiral faces of the substrate. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product and is, in principle, recoverable.
Synthesis of the Chiral Auxiliary: A Practical Approach
The enantioselective synthesis of this compound is most commonly achieved from the corresponding enantiomer of proline, in this case, D-proline, which is commercially available. The synthesis involves the conversion of the carboxylic acid functionality of proline into a tertiary alcohol. A well-established method for this transformation is the addition of an excess of a Grignard reagent, such as methylmagnesium bromide, to a proline ester.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound from D-Proline
This protocol is adapted from established procedures for the synthesis of analogous compounds from proline.
Step 1: Esterification of D-Proline
-
To a suspension of D-proline (1.0 eq) in methanol (5 mL per 1 g of proline) at 0 °C, add thionyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture and concentrate under reduced pressure to obtain the crude D-proline methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.
Step 2: Grignard Reaction
-
Prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether, 3.0 eq) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Dissolve the crude D-proline methyl ester hydrochloride in anhydrous tetrahydrofuran (THF, 10 mL per 1 g of ester) and add it dropwise to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Activation of the Auxiliary: The Critical N-Acylation Step
For this compound to function as an effective chiral auxiliary in reactions such as alkylations and aldol additions, it must first be N-acylated. This serves two primary purposes: it provides the carbonyl group that will be transformed into an enolate, and it creates a rigid amide linkage that locks the conformation of the auxiliary, enhancing the transfer of stereochemical information. The propionyl group is a commonly employed acyl group for this purpose.
Caption: N-Propionylation of the chiral auxiliary.
Experimental Protocol: N-Propionylation of this compound
This protocol is based on general procedures for the N-acylation of secondary amines.[3]
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g of amine) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-propionylated auxiliary, which can be purified by column chromatography if necessary.[4]
Application in Asymmetric Alkylation
The N-acylated derivative of this compound is a highly effective chiral auxiliary for the asymmetric alkylation of enolates. The process involves the deprotonation of the α-carbon of the propionyl group to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.
Mechanism of Stereocontrol
The high diastereoselectivity observed in these alkylation reactions is attributed to the formation of a rigid chelated enolate intermediate. Upon deprotonation with a lithium base such as lithium diisopropylamide (LDA), the lithium cation is believed to be chelated by the amide carbonyl oxygen and the oxygen of the tertiary alcohol. This chelation, combined with the steric bulk of the dimethylcarbinol group, effectively blocks one face of the enolate. The incoming electrophile is therefore directed to the opposite, less sterically hindered face, leading to the preferential formation of one diastereomer. The use of additives like LiCl can further enhance selectivity by promoting the formation of a more ordered transition state.[5]
Sources
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(R)-2-(Pyrrolidin-2-yl)propan-2-ol: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a cornerstone of modern medicinal chemistry. This five-membered saturated nitrogen heterocycle is a privileged scaffold, prominently featured in a multitude of natural products and synthetic pharmaceuticals.[1] Its prevalence is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA).[2] The power of the pyrrolidine scaffold lies in its non-planar, puckered conformation and its sp³-hybridized carbons, which allow for the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[2]
When chirality is introduced, the utility of the pyrrolidine scaffold is significantly amplified. Chiral pyrrolidines are critical components in asymmetric synthesis and are integral to the structure of many potent and selective drugs.[1] (R)-2-(Pyrrolidin-2-yl)propan-2-ol, the subject of this guide, is an exemplary chiral building block that combines the robust pyrrolidine core with a stereodefined quaternary carbinol center. This unique combination offers medicinal chemists a powerful tool for creating novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic application in pharmaceutical development.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a building block is paramount for its effective use. This compound is a chiral secondary amine and tertiary alcohol.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid |
| Chirality | (R)-configuration at C2 of the pyrrolidine ring |
| Key Functional Groups | Secondary amine, Tertiary alcohol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from foundational spectroscopic principles and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.30 - 3.50 | m | 1H | H-2 (Pyrrolidine) |
| ~2.85 - 3.10 | m | 2H | H-5 (Pyrrolidine) |
| ~1.70 - 1.95 | m | 2H | H-3 (Pyrrolidine) |
| ~1.40 - 1.65 | m | 2H | H-4 (Pyrrolidine) |
| ~1.25 | s | 3H | CH₃ |
| ~1.15 | s | 3H | CH₃ |
| Variable | br s | 2H | NH, OH |
Abbreviations: s = singlet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~72.0 | C(CH₃)₂OH |
| ~65.0 | C-2 (Pyrrolidine) |
| ~46.5 | C-5 (Pyrrolidine) |
| ~28.0 | CH₃ |
| ~26.5 | CH₃ |
| ~25.5 | C-3 (Pyrrolidine) |
| ~24.0 | C-4 (Pyrrolidine) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 - 3200 (broad) | O-H and N-H stretch |
| ~2970 - 2850 | C-H stretch (aliphatic) |
| ~1375 | C-H bend (gem-dimethyl) |
| ~1150 | C-O stretch (tertiary alcohol) |
Section 2: Asymmetric Synthesis
The stereocontrolled synthesis of this compound is crucial to its utility. The most common and efficient strategies leverage the chiral pool, starting from readily available and optically pure (S)-proline. The overall transformation involves the conversion of the carboxylic acid moiety of proline into a 2-hydroxypropyl group, with inversion of stereochemistry at the C2 position not being a desired outcome.
A highly effective and field-proven method involves the reaction of an N-protected (S)-proline derivative, such as the methyl ester, with an excess of a Grignard reagent like methylmagnesium bromide. The N-protecting group (e.g., Boc or Cbz) is critical to prevent side reactions involving the amine. The Grignard reagent adds twice to the ester carbonyl: the first equivalent forms a methyl ketone intermediate, which is not isolated, and the second equivalent attacks the ketone to form the desired tertiary alcohol. The (S)-configuration of the starting proline directly yields the (R)-configuration of the final product due to Cahn-Ingold-Prelog priority rules, without altering the stereocenter's spatial arrangement.
Caption: Generalized mechanism for N-alkylation of the pyrrolidine ring.
-
O-Functionalization: The tertiary alcohol is relatively unreactive due to steric hindrance. Reactions at this position, such as ether formation, typically require harsh conditions (e.g., Williamson ether synthesis with a strong base like sodium hydride). It is generally more stable to oxidation than primary or secondary alcohols.
Section 5: Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should adapt them based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of N-Boc-(R)-2-(Pyrrolidin-2-yl)propan-2-ol
This protocol describes the key Grignard reaction step.
-
Objective: To synthesize the N-Boc protected title compound from N-Boc-(S)-proline methyl ester.
-
Materials:
-
N-Boc-(S)-proline methyl ester
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
Equip a dry 1 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve N-Boc-(S)-proline methyl ester (1.0 eq) in anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (2.5 eq) via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-Boc protected alcohol.
-
Protocol 2: N-Benzylation of this compound
-
Objective: To perform a representative N-alkylation reaction.
-
Materials:
-
This compound (from deprotection of the Boc-protected intermediate)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the solids and concentrate the filtrate in vacuo.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-benzylated product.
-
Conclusion and Future Outlook
This compound represents a highly valuable and versatile chiral building block for pharmaceutical research and development. Its straightforward synthesis from the chiral pool, combined with the strategic placement of a stereocenter adjacent to two modifiable functional groups, provides a robust platform for generating libraries of complex molecules. The steric and electronic properties of the 2-(hydroxypropyl) substituent can enforce specific ring conformations and introduce key interactions with biological targets, leading to compounds with enhanced potency and selectivity. As the demand for stereochemically complex and three-dimensional drug candidates continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of next-generation therapeutics.
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Hajra, S., & Bar, S. (2011). Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist. RSC Publishing. [Link]
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Michaelides, M. R., et al. (1996). ABT-431: The Diacetyl Prodrug of A-86929, a Potent and Selective Dopamine D1 Receptor Agonist: In Vitro Characterization and Effects in Animal Models of Parkinson's Disease. The Journal of Pharmacology and Experimental Therapeutics, 276(1), 150-160. [Link]
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Shiosaki, K., et al. (2001). Adrogolide HCl (ABT-431; DAS-431), a Prodrug of the Dopamine D1 Receptor Agonist, A-86929: Preclinical Pharmacology and Clinical Data. CNS Drug Reviews, 7(1), 25-42. [Link]
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Shiosaki, K., et al. (2001). Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data. PubMed. [Link]
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Adjei, A., et al. (2000). Evaluation of the AERx Pulmonary Delivery System for Systemic Delivery of a Poorly Soluble Selective D-1 Agonist, ABT-431. ResearchGate. [Link]
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Wang, Z., et al. (2018). Pyrrolidines and piperidines bearing chiral tertiary alcohols by nickel-catalyzed enantioselective reductive cyclization of N-alkynones. ResearchGate. [Link]
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Viatris Inc. (2023). Viatris files patent for (r)-5-((e)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate synthesis. Pharmaceutical Technology. [Link]
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The Genesis of Asymmetric Organocatalysis: A Technical Guide to the Discovery and History of Pyrrolidine-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Asymmetric Synthesis
The quest for enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, has been historically dominated by two main pillars: biocatalysis and metal-based catalysis. However, the turn of the 21st century witnessed the meteoric rise of a third pillar: asymmetric organocatalysis. This field leverages small, purely organic molecules to catalyze stereoselective transformations, offering advantages in terms of cost, stability, and environmental benignity.[1] At the heart of this revolution lies a deceptively simple molecule: the naturally occurring amino acid, L-proline, and its derivatives. The pyrrolidine scaffold, the core of proline, has proven to be a uniquely privileged structure for inducing asymmetry in a vast array of chemical reactions. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and mechanistic underpinnings of pyrrolidine-based organocatalysts, offering field-proven insights and detailed experimental protocols for the modern researcher.
The Dawn of an Era: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
Long before the term "organocatalysis" was coined, the catalytic potential of proline was quietly unveiled in the early 1970s. In independent studies, two industrial research groups—Zoltan Hajos and David Parrish at Hoffmann-La Roche, and Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG—discovered that L-proline could catalyze an intramolecular aldol reaction to produce a chiral bicyclic ketol with remarkable enantiomeric excess.[2][3] This transformation, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, is widely regarded as the genesis of modern asymmetric organocatalysis.[3]
The HPESW reaction demonstrated that a simple amino acid could facilitate a complex, stereoselective carbon-carbon bond formation, a role previously thought to be the exclusive domain of enzymes or metal catalysts.[2][3] Despite the groundbreaking nature of this discovery, its broader implications remained largely unappreciated for nearly three decades, viewed more as a biochemical curiosity than a general synthetic tool.[2]
A Foundational Experimental Protocol: The Intramolecular Aldol Cyclization
The original Hajos-Parrish procedure for the synthesis of the Wieland-Miescher ketone precursor showcases the simplicity and power of this seminal reaction.
Experimental Protocol: Proline-Catalyzed Intramolecular Aldol Reaction (Hajos-Parrish Procedure)
-
Reaction Setup: To a solution of the achiral triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) in dimethylformamide (DMF), add (S)-(-)-proline (3 mol%).
-
Reaction Execution: Stir the mixture at room temperature for the appropriate duration (e.g., 20-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel to yield the chiral ketol. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC). The original procedure reported an enantiomeric excess of 93%.[2]
The Renaissance of Organocatalysis: The Seminal Work of the 21st Century
The full potential of pyrrolidine-based organocatalysis was unleashed in the year 2000 through the independent and near-simultaneous publications from the laboratories of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan. These researchers demonstrated that proline and its derivatives could catalyze a broad range of intermolecular asymmetric reactions, catapulting organocatalysis to the forefront of synthetic chemistry.[4][5]
List and Barbas reported that L-proline could effectively catalyze direct intermolecular asymmetric aldol reactions between unmodified ketones and aldehydes, achieving excellent yields and enantioselectivities.[6] This discovery was particularly significant as it mimicked the action of Class I aldolase enzymes, which also utilize an enamine-based mechanism.[6]
Concurrently, MacMillan introduced the concept of "iminium activation" using chiral imidazolidinone catalysts derived from amino acids.[7][8] His group demonstrated the first highly enantioselective organocatalytic Diels-Alder reaction, showcasing a new mode of activation for α,β-unsaturated aldehydes.[7][8]
These seminal reports marked the birth of modern asymmetric organocatalysis, sparking an explosion of research into the development of new pyrrolidine-based catalysts and their application in a wide array of chemical transformations.[4][5]
Core Mechanistic Principles: Enamine and Iminium Ion Catalysis
The remarkable efficacy of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through two primary, transient catalytic cycles: enamine catalysis and iminium ion catalysis.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with a ketone or aldehyde to form a chiral enamine intermediate. This enamine is a more potent nucleophile than the corresponding enol or enolate, effectively raising the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound. The chiral environment of the catalyst then directs the subsequent attack of the enamine on an electrophile, leading to the formation of a new stereocenter with high fidelity. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion to regenerate the catalyst and release the functionalized product.
Catalytic Cycle of Enamine-Mediated Aldol Reaction
Caption: Iminium ion catalysis cycle, exemplified by the Michael addition.
Key Asymmetric Transformations and Protocols
The dual modes of activation offered by pyrrolidine-based catalysts have enabled a wide range of asymmetric transformations. Below are detailed protocols for three of the most fundamental and widely used reactions.
The Asymmetric Aldol Reaction
The proline-catalyzed aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds.
Experimental Protocol: Proline-Catalyzed Intermolecular Aldol Reaction
-
Reaction Setup: In a vial, dissolve the aldehyde (0.25 mmol) and (S)-proline (20 mol%) in the solvent of choice (e.g., a 2:1 mixture of methanol and water).
-
Addition of Ketone: Add the ketone (1.25 mmol, 5 equivalents) to the stirred solution.
-
Reaction Execution: Seal the vial and stir the mixture at room temperature for 24-72 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel (e.g., using a 1:3 mixture of ethyl acetate and hexane as the eluent) to obtain the aldol product. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis. [3][9]
The Asymmetric Michael Addition
The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. Pyrrolidine-based catalysts facilitate this reaction with high enantioselectivity.
Experimental Protocol: Proline-Catalyzed Michael Addition of a Ketone to a Nitroolefin
-
Reaction Setup: To a solution of the nitroolefin (0.60 mmol) and the ketone (e.g., cyclohexanone, 2.0 mmol) in a suitable solvent (e.g., toluene), add (S)-proline (20 mol%).
-
Reaction Execution: Stir the mixture at room temperature for the required duration (e.g., 68 hours), monitoring the reaction by TLC.
-
Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure.
-
Characterization: Purify the residue by flash chromatography on silica gel (e.g., using 10% ethyl acetate in cyclohexane) to afford the Michael adduct. The diastereomeric ratio and enantiomeric excess can be determined by GC/MS and chiral HPLC, respectively. [10]
The Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for the synthesis of pharmaceuticals and natural products.
Experimental Protocol: Proline-Catalyzed Three-Component Mannich Reaction
-
Reaction Setup: In a suitable solvent (e.g., DMSO), combine the aldehyde, the amine (e.g., p-anisidine), and the ketone (e.g., acetone).
-
Catalyst Addition: Add (S)-proline (typically 10-30 mol%) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC.
-
Work-up and Purification: Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated.
-
Characterization: The crude product is purified by column chromatography to yield the desired β-amino carbonyl compound. Stereochemical outcomes are determined by appropriate analytical techniques such as chiral HPLC. [11][12]
The Evolution of Pyrrolidine-Based Catalysts: Beyond Proline
The initial success of proline spurred the development of a vast array of second- and third-generation pyrrolidine-based organocatalysts, designed to improve reactivity, selectivity, and substrate scope.
MacMillan's Imidazolidinones
As previously mentioned, David MacMillan's group developed imidazolidinone catalysts, which are readily synthesized from amino acids. [7][8]These catalysts are particularly effective in iminium ion-mediated reactions, such as the Diels-Alder and Friedel-Crafts reactions. [7][8][13]The steric bulk of the substituent on the imidazolidinone ring is crucial for achieving high levels of enantiofacial discrimination. [13]
Jørgensen-Hayashi Catalysts: Diarylprolinol Silyl Ethers
A significant breakthrough came in 2005 with the independent development of diarylprolinol silyl ether catalysts by the groups of Karl Anker Jørgensen and Yujiro Hayashi. [4][5]These catalysts, often referred to as Jørgensen-Hayashi catalysts, are highly effective in a wide range of enamine- and iminium-mediated reactions. [14][15]The bulky diarylprolinol moiety provides a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction. [16][17] Synthesis of a Jørgensen-Hayashi Catalyst
The synthesis of these powerful catalysts is a multi-step process, but it is well-established and accessible.
Synthetic Workflow for a Diarylprolinol Silyl Ether Catalyst
Caption: A generalized synthetic workflow for Jørgensen-Hayashi catalysts.
Data Compendium: A Comparative Overview of Catalyst Performance
The following tables summarize the performance of various pyrrolidine-based organocatalysts in key asymmetric transformations, providing a snapshot of their efficacy.
Table 1: Performance in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76 | [3] |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | 95 | 93:7 | 99 | [9] |
| Catalyst 4* | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 95 | 99:1 | >98 | [10] |
*Catalyst 4 is a proline derivative synthesized in the referenced study.
Table 2: Performance in Asymmetric Michael Additions
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | dr | ee (%) | Reference |
| (S)-Proline | trans-β-Nitrostyrene | Cyclohexanone | Toluene | 81 | - | - | [10] |
| Catalyst 6* | trans-β-Nitrostyrene | Cyclohexanone | Toluene/H₂O | 95 | 96:4 | 98 | [10] |
| Jørgensen-Hayashi Catalyst | trans-β-Nitrostyrene | Propanal | Toluene | 99 | >20:1 | 99 | [15] |
*Catalyst 6 is a proline derivative synthesized in the referenced study.
Table 3: Performance in Asymmetric Mannich Reactions
| Catalyst | Imine | Ketone/Aldehyde | Solvent | Yield (%) | dr | ee (%) | Reference |
| (S)-Proline | N-PMP-protected α-imino ethyl glyoxylate | Acetone | Dioxane | 95 | >95:5 | 96 | [11] |
| (S)-Proline | N-Boc-imines | Acetaldehyde | - | up to 88 | - | >99 | [18] |
| (S)-Proline | p-Anisidine/Benzaldehyde | Acetone | - | 50 | - | 94 | [11] |
Conclusion and Future Outlook
The discovery and development of pyrrolidine-based organocatalysts represent a true paradigm shift in the field of asymmetric synthesis. From the serendipitous discovery of the HPESW reaction to the rational design of highly efficient second- and third-generation catalysts, the journey of the pyrrolidine scaffold has been one of remarkable innovation and impact. The principles of enamine and iminium ion catalysis, born from the study of these systems, are now fundamental concepts in modern organic chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history, mechanisms, and practical applications of these catalysts is indispensable. As the field continues to evolve, the development of even more sophisticated and powerful pyrrolidine-based organocatalysts holds immense promise for addressing the ever-more-complex challenges of modern chemical synthesis.
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Spectroscopic Profile of (R)-2-(pyrrolidin-2-yl)propan-2-ol: A Technical Guide
Introduction: The Analytical Imperative for a Chiral Amino Alcohol
(R)-2-(pyrrolidin-2-yl)propan-2-ol is a chiral amino alcohol featuring a stereocenter at the C2 position of the pyrrolidine ring. Its structure, combining a secondary amine within a heterocyclic system and a tertiary alcohol, makes it a valuable building block in asymmetric synthesis and a potential intermediate for pharmaceutical agents. Precise structural confirmation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic signature.
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signals for each unique nucleus.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to show signals for the two methyl groups, the five protons on the pyrrolidine ring, and the two labile protons (N-H and O-H).
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| H on O9 (OH) | 1.5 - 3.0 | broad singlet (br s) | 1H | Labile proton, chemical shift is concentration and temperature dependent. Broadened due to chemical exchange.[1][2][3] |
| H on N1 (NH) | 1.5 - 3.0 | broad singlet (br s) | 1H | Labile proton, similar to the OH proton. Its exchange rate influences its appearance.[1][2][3] |
| H on C2 | ~2.9 - 3.2 | multiplet (m) | 1H | Methine proton alpha to both the nitrogen and the C6 carbon, leading to significant deshielding. |
| H on C5 | ~2.8 - 3.1 (axial), ~2.6 - 2.9 (equatorial) | multiplet (m) | 2H | Methylene protons adjacent to nitrogen (deshielded). Diastereotopic due to the chiral center at C2. |
| H on C7, C8 (2x CH₃) | ~1.15, ~1.10 | singlet (s) | 6H | Two methyl groups attached to a quaternary carbon (C6). They are diastereotopic due to the C2 chiral center and are expected to have slightly different chemical shifts. |
| H on C3, C4 | ~1.5 - 1.9 | multiplet (m) | 4H | Methylene protons of the pyrrolidine ring, further from the heteroatom, appearing in the typical aliphatic region. |
Expertise & Causality:
-
Labile Protons (OH and NH): The chemical shifts for the hydroxyl and amine protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3] In a non-polar solvent like CDCl₃, they often appear as broad singlets. To confirm their assignment, a D₂O exchange experiment can be performed; upon adding a drop of D₂O, these signals will disappear from the spectrum as the protons are replaced by deuterium.[4]
-
Diastereotopicity: The chiral center at C2 renders the two methyl groups (C7 and C8) and the two protons on C5 diastereotopic. This means they are in chemically non-equivalent environments and should, in principle, give rise to separate signals. The methyl groups are expected to appear as two distinct singlets, and the C5 protons as two separate multiplets, likely overlapping.
-
Deshielding Effects: Protons on carbons adjacent to the electronegative nitrogen atom (C2 and C5) are deshielded and appear at a higher chemical shift (downfield) compared to the other ring protons (C3 and C4).[5]
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C6 | ~72 - 75 | Quaternary carbon bonded to an oxygen atom, resulting in significant deshielding. |
| C2 | ~65 - 68 | Methine carbon alpha to nitrogen, highly deshielded. |
| C5 | ~46 - 49 | Methylene carbon alpha to nitrogen.[6] |
| C4 | ~28 - 32 | Aliphatic methylene carbon in the pyrrolidine ring. |
| C3 | ~24 - 27 | Aliphatic methylene carbon in the pyrrolidine ring. |
| C7, C8 | ~26 - 30 | Diastereotopic methyl carbons. Their chemical shifts will be very close. |
Expertise & Causality:
-
Influence of Heteroatoms: The chemical shifts are primarily dictated by the proximity to the electronegative oxygen and nitrogen atoms. The C6 carbon, bonded directly to the hydroxyl group, will be the most downfield signal. The carbons alpha to the nitrogen (C2 and C5) are also significantly deshielded compared to the more remote C3 and C4 carbons.[5][7]
-
Quaternary vs. Methylene Carbons: The quaternary carbon (C6) signal is typically weaker in intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
Trustworthiness: This protocol ensures self-validation. The use of a deuterated solvent with an internal standard (TMS) provides a reliable lock signal and a universal reference point (0 ppm), ensuring the accuracy and reproducibility of the chemical shift measurements. Shimming corrects for magnetic field inhomogeneities, leading to sharp, well-resolved peaks, which is critical for accurate multiplicity analysis and integration.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the O-H and N-H bonds.
Table 3: Predicted FT-IR Spectroscopic Data (ATR)
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Peak Shape | Rationale |
|---|---|---|---|---|
| 3200 - 3500 | O-H stretch (alcohol) | Strong | Broad | The broadness is a hallmark of intermolecular hydrogen bonding.[8][9] |
| 3300 - 3350 | N-H stretch (sec. amine) | Medium-Weak | Sharp | This peak will likely be superimposed on the broad O-H stretch. Secondary amines typically show a single, sharper N-H band compared to the O-H band.[5][10][11][12] |
| 2850 - 2960 | C-H stretch (aliphatic) | Strong | Sharp | Characteristic of sp³ C-H bonds in the pyrrolidine ring and methyl groups. |
| ~1150 | C-O stretch (tert. alcohol) | Strong | Sharp | The position of the C-O stretch is diagnostic for the alcohol type; tertiary alcohols absorb at higher wavenumbers than secondary or primary alcohols.[13][14] |
| 1100 - 1250 | C-N stretch (aliphatic amine) | Medium-Weak | Sharp | Confirms the presence of the amine functional group.[10][11] |
Expertise & Causality: The IR spectrum provides a direct fingerprint of the molecule's functional groups. The most prominent feature will be the very broad, strong absorption band for the O-H stretch, a direct consequence of hydrogen bonding which creates a continuum of vibrational energy states.[9] The N-H stretch of the secondary amine is expected to appear as a sharper, less intense peak on the shoulder of this broad O-H band.[5] The C-O stretch for a tertiary alcohol is a key diagnostic peak, typically found around 1150-1210 cm⁻¹, which helps differentiate it from primary (~1050 cm⁻¹) and secondary (~1100 cm⁻¹) alcohols.[13][14]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Caption: Workflow for ATR-FTIR sample analysis.
Trustworthiness: ATR-FTIR is a rapid and reliable method for liquid samples, requiring minimal preparation.[15][16] Collecting a background spectrum immediately before the sample measurement is a critical self-validating step. This process computationally subtracts the absorbance signals from ambient atmosphere (CO₂, H₂O) and the instrument itself, ensuring that the resulting spectrum is solely that of the analyte.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Molecular Formula: C₇H₁₅NO Molecular Weight: 129.20 g/mol Exact Mass: 129.1154 Da
Predicted Mass Spectrum Data (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols, as it typically keeps the molecule intact.[17][18]
Table 4: Predicted ESI-MS Data
| Predicted m/z | Ion | Rationale |
|---|---|---|
| 130.1232 | [M+H]⁺ | Protonated molecular ion. This is expected to be the base peak or a very prominent peak in positive ion mode ESI. |
| 152.1051 | [M+Na]⁺ | Sodium adduct, commonly observed when trace sodium salts are present in the sample or solvent. |
Predicted Fragmentation Pattern (MS/MS of [M+H]⁺)
Tandem mass spectrometry (MS/MS) of the protonated molecular ion (m/z 130.1) will induce fragmentation. The most likely pathways involve cleavage alpha to the nitrogen and the alcohol, and dehydration.
Key Predicted Fragment Ions:
-
m/z 112.1121 ([M+H - H₂O]⁺): Loss of a neutral water molecule (18.01 Da) is a very common fragmentation pathway for alcohols.[19][20] The molecular ion peak for tertiary alcohols is often weak or absent in electron ionization (EI) due to this facile dehydration.[21][22][23]
-
m/z 70.0651: Alpha-cleavage of the C2-C6 bond. This results in the loss of the neutral propan-2-ol radical and formation of a stable, resonance-stabilized iminium ion from the pyrrolidine ring.
-
m/z 59.0495: Alpha-cleavage of the C2-N1 bond. This would involve ring-opening, which is generally less favored than cleavage of the exocyclic substituent.
-
m/z 84.0808: Alpha-cleavage adjacent to the nitrogen, involving the loss of the C6H12O side chain, leading to a protonated pyrrolidine fragment. However, fragmentation is often directed by the most basic site, the pyrrolidine nitrogen, making cleavage of the side chain more complex.[24][25]
Caption: Primary predicted fragmentation pathways for this compound.
Expertise & Causality: The fragmentation of amino alcohols is directed by two main features: the nitrogen atom and the oxygen atom.
-
Nitrogen-Directed Cleavage (Alpha-Cleavage): The most common fragmentation pathway for amines is alpha-cleavage, where the bond between the alpha and beta carbons relative to the nitrogen is broken. This yields a stable, resonance-stabilized iminium cation.[20][26] For this molecule, cleavage of the C2-C6 bond is highly probable.
-
Oxygen-Directed Fragmentation: Alcohols readily undergo dehydration (loss of H₂O), especially tertiary alcohols, to form a stable carbocation.[19][20][21] These two pathways are competitive, and the relative abundance of the resulting fragment ions will depend on the instrument's collision energy.
Experimental Protocol: LC-MS (ESI)
Trustworthiness: This protocol employs ESI, a soft-ionization technique ideal for polar, non-volatile molecules, ensuring the molecular ion is observed.[17][18][27] Using high-purity solvents and a guard column protects the analytical column and the mass spectrometer from contaminants, ensuring reproducible results. The use of a gradient elution in the liquid chromatography step allows for the separation of the analyte from potential impurities before it enters the mass spectrometer, providing a clean spectrum and validating the purity of the compound.
Caption: Standard workflow for LC-MS analysis using ESI.
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Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
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JoVE. (2024, December 5). ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Retrieved from [Link]
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JoVE. (2025, May 22). ¹H NMR of Labile Protons: Temporal Resolution. Retrieved from [Link]
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Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Journal of the American Society for Mass Spectrometry, 31(5), 1045-1054. Retrieved from [Link]
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Semantic Scholar. (2022, August 19). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of (R)-2-(pyrrolidin-2-yl)propan-2-ol
This guide provides comprehensive safety and handling protocols for (r)-2-(pyrrolidin-2-yl)propan-2-ol, a chiral intermediate utilized in advanced organic synthesis, particularly in the development of novel pharmaceutical agents. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the known hazards of its constituent chemical moieties: the pyrrolidine ring and the propan-2-ol group. This approach, grounded in established chemical safety principles, offers a robust framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound.
Understanding the Hazard Profile: A Structure-Activity Relationship Perspective
This compound's molecular structure combines a heterocyclic amine (pyrrolidine) with a tertiary alcohol (propan-2-ol). This unique combination dictates its reactivity and toxicological profile. The safety precautions outlined in this guide are derived from the well-documented hazards of these individual components.
-
Pyrrolidine Moiety: Pyrrolidine is classified as a highly flammable, corrosive, and toxic compound. It is known to cause severe skin burns and eye damage.[1][2][3] Inhalation or ingestion can be harmful.[3][4]
-
Propan-2-ol Moiety: Propan-2-ol, or isopropyl alcohol, is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[5][6][7]
Therefore, this compound should be handled with the assumption that it exhibits a combination of these hazards.
Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, integrating engineering controls and appropriate PPE, is paramount when handling this compound.
Engineering Controls
All work with this compound must be conducted in a well-ventilated area.
-
Fume Hood: A properly functioning chemical fume hood is mandatory for all manipulations of the compound, including weighing, transferring, and reactions.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[8][9]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][2]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton™). | To prevent skin contact which may cause burns and irritation.[3][10] Always inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | To protect against skin exposure and in case of fire.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during spill cleanup. | To prevent inhalation of potentially harmful vapors.[1][2] |
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are critical to mitigating the risks associated with this compound.
Storage
-
Container: Store in a tightly sealed, properly labeled container.[2][11]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential reactions with air.[1][11]
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][7] The storage area should be away from heat, sparks, and open flames.[2][8]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and acid anhydrides.[1][2]
Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous.
-
Disposal Procedure: Dispose of waste materials through a licensed hazardous waste disposal company.[1][4] Do not dispose of down the drain.[4][6]
Emergency Procedures: A Guide to Rapid and Effective Response
In the event of an emergency, a swift and informed response is crucial.
Spill Response
Caption: A step-by-step protocol for responding to a spill of this compound.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][4] |
Conclusion
While this compound is a valuable compound in modern chemical synthesis, its structural similarity to hazardous materials necessitates a cautious and well-informed approach to its handling. By adhering to the principles of sound laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely harness the potential of this important chemical intermediate.
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(Pyrrolidin-2-yl)propan-2-ol. Retrieved from [Link]
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Renishaw. (n.d.). Propan-2-ol, GPR (iso-propyl alcohol). Retrieved from [Link]
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J.T. Baker. (2007, August 2). 2-PROPANOL Safety Data Sheet. Retrieved from [Link]
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2M Holdings Ltd. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Asymmetric Ethylation of Aldehydes Catalyzed by (r)-2-(pyrrolidin-2-yl)propan-2-ol
Abstract
The enantioselective addition of organometallic reagents to carbonyl compounds is a foundational transformation in modern organic synthesis, providing access to chiral alcohols that are key structural motifs in pharmaceuticals and natural products.[1] This document provides a detailed guide to the asymmetric addition of diethylzinc to a variety of aldehydes, utilizing the highly efficient and accessible chiral amino alcohol, (r)-2-(pyrrolidin-2-yl)propan-2-ol, as a catalytic ligand. We will explore the mechanistic underpinnings of the reaction, delineate its scope and limitations, and provide a robust, step-by-step protocol for its successful implementation in a research setting.
Introduction and Scientific Principle
The catalytic asymmetric addition of diethylzinc to aldehydes has become a mature and reliable method for synthesizing enantioenriched secondary alcohols.[2] The success of this reaction is critically dependent on the chiral ligand employed to control the facial selectivity of the alkyl addition. Amino alcohols, in particular, have emerged as a privileged class of ligands for this transformation since the pioneering work of Noyori and Soai.[1][3]
The featured ligand, this compound, is a readily prepared catalyst derived from (R)-proline. Its efficacy stems from its ability to form a well-defined, chiral zinc-alkoxide complex in situ. This complex acts as the active catalyst, coordinating both the aldehyde substrate and the diethylzinc reagent in a spatially constrained environment, thereby directing the ethyl group transfer to one specific prochiral face of the aldehyde.
Proposed Catalytic Cycle
The catalytic cycle is believed to proceed through a dinuclear zinc complex. The mechanism involves two key zinc species.[4]
-
Catalyst Formation: The chiral amino alcohol ligand reacts with one equivalent of diethylzinc to form a zinc alkoxide, releasing ethane.
-
Active Complex Assembly: This zinc alkoxide then coordinates with a second molecule of diethylzinc to form a bridged, dinuclear zinc complex. This is the catalytically active species.
-
Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dinuclear complex, activating the carbonyl group for nucleophilic attack. The specific geometry of the ligand dictates the orientation of the aldehyde.
-
Enantioselective Alkyl Transfer: An ethyl group is transferred from the other zinc atom to the coordinated aldehyde in an intramolecular fashion. The steric environment created by the chiral ligand ensures this transfer occurs preferentially on one face of the aldehyde.
-
Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by a new molecule of aldehyde, regenerating the active catalytic complex and allowing the cycle to continue.
Caption: Proposed catalytic cycle for the asymmetric ethylation of aldehydes.
Application Scope and Performance
This catalytic system is effective for a wide range of aldehyde substrates, including aromatic, heteroaromatic, and aliphatic aldehydes. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents generally react with high conversion and excellent enantioselectivity.[5]
Table 1: Representative Substrate Scope and Performance
| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenylpropan-1-ol | >95 | >94 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | 92 | 96 |
| 3 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | ~90 | 92 |
| 4 | Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 72 |
| 5 | Cyclohexanecarboxaldehyde | (R)-1-Cyclohexylpropan-1-ol | 90 | 93 |
| 6 | n-Butyraldehyde | (R)-Hexan-3-ol | 88 | 90 |
Note: Yields and enantiomeric excesses (ee) are representative values compiled from literature and may vary based on specific reaction conditions and purification methods.[6][7][8]
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde as a representative example.
4.1. Materials and Reagents
-
This compound (Ligand)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
Safety Precautions: Diethylzinc is pyrophoric and reacts violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
4.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
4.3. Step-by-Step Reaction Procedure
Caption: Experimental workflow for the asymmetric ethylation reaction.
-
Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Dry the flask under vacuum with a heat gun and backfill with argon. Repeat this cycle three times to ensure all moisture is removed.
-
Ligand Addition: Under a positive flow of argon, add the chiral ligand this compound (e.g., 0.1 mmol, 10 mol%) to the flask, followed by 5 mL of anhydrous toluene.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0 °C.
-
Diethylzinc Addition: Slowly add diethylzinc (1.0 M solution in hexanes, e.g., 3.0 mL, 3.0 mmol, 3.0 eq) to the stirred ligand solution via syringe.[7] A white precipitate may form.
-
Activation: Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1.0 eq) dropwise to the reaction mixture via syringe.
-
Reaction: Continue stirring the reaction at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C. The mixture will bubble as excess diethylzinc is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
4.4. Purification and Characterization
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 95:5 and gradually increasing polarity).
-
Characterization: The structure and purity of the isolated alcohol can be confirmed using ¹H and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Supelco α-DEX 325) and comparing the retention times to a racemic standard.[6]
Troubleshooting
-
Low Conversion:
-
Cause: Inactive reagents or catalyst.
-
Solution: Ensure the aldehyde is freshly distilled and that the diethylzinc solution has not degraded. Use anhydrous solvents and rigorously dried glassware.
-
-
Low Enantioselectivity:
-
Cause: Impure ligand; reaction temperature too high.
-
Solution: Recrystallize or re-purify the chiral ligand. Maintain the reaction temperature strictly at 0 °C during the initial addition and stirring phases. The presence of the product alkoxide can sometimes catalyze a background reaction with low ee; ensuring high catalyst efficiency minimizes this.[9]
-
-
Irreproducible Results:
-
Cause: Variable quality of diethylzinc; moisture contamination.
-
Solution: Titrate the diethylzinc solution before use to confirm its concentration. Re-dry all glassware and use freshly opened anhydrous solvents.
-
Conclusion
The use of this compound as a chiral catalyst for the asymmetric addition of diethylzinc to aldehydes offers a highly effective, reliable, and practical method for the synthesis of valuable chiral secondary alcohols. The protocol is robust for a variety of substrates, and the reaction proceeds with high yields and excellent levels of enantiocontrol. This application note provides the necessary details for researchers to successfully employ this powerful synthetic tool.
References
-
ShengJian, L., Yaozhong, J., Aiqiao, M., & Guishu, Y. (1993). Asymmetric synthesis. Part 19. Asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde. Journal of the Chemical Society, Perkin Transactions 1, 885-886. [Link]
-
Lillo, V., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
-
Wikipedia contributors. (2023, April 25). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. [Link]
-
Itsuno, S., et al. (1998). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1, 3041-3048. [Link]
-
Sappino, C., et al. (2019). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. ResearchGate. [Link]
-
Wang, C., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]
-
Itsuno, S., et al. (1995). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 60(24), 7982-7986. [Link]
-
Yang, X., et al. (2004). Chiral pyrrolidine derivatives as catalysts in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 15(9), 1401-1406. [Link]
-
Gawroński, J., et al. (2020). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]
-
Flores-Alamo, M., et al. (2016). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. SciELO. [Link]
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]
-
Sereda, G., et al. (2018). Asymmetric addition of diethylzinc to aldehydes promoted by ligands. ResearchGate. [Link]
-
Islam, M. S., et al. (2012). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]
-
Lillo, V., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. National Institutes of Health. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
-
Pignataro, L., et al. (2017). Enantioselective addition of diethylzinc to aldehydes with (R)‐(+)‐2 a under aerobic conditions. ResearchGate. [Link]
-
Chimov, A., et al. (2019). Enantioselective addition of Et 2 Zn to aldehydes catalyzed by ligands 5a, 6a, 8a and 9a. ResearchGate. [Link]
-
Zhong, J., et al. (2007). Asymmetric diethylzinc addition and phenyl transfer to aldehydes using chiral cis-cyclopropane-based amino alcohols. Tetrahedron: Asymmetry, 18(6), 734–741. [Link]
-
Mátravölgyi, B., et al. (2019). Enantioselectivity of diethylzinc addition to aldehydes in the presence of ligand 229. ResearchGate. [Link]
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Catalytic asymmetric organozinc additions to carbonyl compounds [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. sci-hub.ru [sci-hub.ru]
- 9. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Enantioselective α-Alkylation of Ketones with (R)-2-(pyrrolidin-2-yl)propan-2-ol
Introduction: The Quest for Chirality in Carbonyl Chemistry
The stereoselective formation of carbon-carbon bonds at the α-position of carbonyl compounds is a foundational transformation in modern organic synthesis. The resulting chiral ketones and aldehydes are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. Organocatalysis has emerged as a powerful and sustainable strategy for achieving high levels of enantioselectivity in these reactions, circumventing the need for often toxic and expensive metal-based catalysts.
This application note provides an in-depth technical guide to the enantioselective alkylation of ketones, with a focus on the use of the chiral proline-derived amino alcohol, (R)-2-(pyrrolidin-2-yl)propan-2-ol, as an organocatalyst. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and present representative data to guide researchers in applying this methodology in their own synthetic endeavors.
Scientific Foundation: The Mechanism of Enamine Catalysis
The efficacy of this compound and other proline-derived organocatalysts in asymmetric α-alkylation stems from their ability to activate the carbonyl substrate through the formation of a chiral enamine intermediate. This mode of activation enhances the nucleophilicity of the α-carbon, enabling it to attack electrophilic alkylating agents.
The catalytic cycle can be dissected into the following key steps:
-
Enamine Formation: The secondary amine of the this compound catalyst condenses with the ketone substrate (e.g., cyclohexanone) to form a chiral enamine. This reaction is typically reversible and is often facilitated by the removal of water. The rigid pyrrolidine ring and the stereocenter of the catalyst impose a specific three-dimensional structure on the enamine.
-
Stereoselective Alkylation: The chiral enamine, now a potent nucleophile, attacks the alkylating agent (e.g., an alkyl halide). The stereochemical outcome of this step is dictated by the facial selectivity imposed by the chiral catalyst. The bulky propan-2-ol substituent on the pyrrolidine ring effectively shields one face of the enamine, directing the incoming electrophile to the opposite face, thus establishing the desired stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by water present in the reaction mixture to release the α-alkylated ketone product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
This catalytic cycle is a testament to the elegance and efficiency of organocatalysis, where a small, chiral organic molecule can orchestrate a highly stereoselective transformation.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the enantioselective alkylation of a ketone.
Experimental Protocol: Enantioselective Alkylation of Cyclohexanone
This protocol provides a detailed procedure for the asymmetric alkylation of cyclohexanone with an illustrative alkyl halide, using this compound as the organocatalyst.
Materials and Reagents
-
This compound
-
Cyclohexanone (freshly distilled)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Brønsted Acid Co-catalyst (e.g., p-Toluenesulfonic acid, optional)
-
Desiccant (e.g., anhydrous MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol, 10 mol%).
-
Add the solvent (e.g., dichloromethane, 2.0 mL).
-
If using, add the Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid, 0.05 mmol, 5 mol%). The presence of a mild acid can accelerate the formation of the enamine intermediate.
-
Stir the solution at room temperature for 10-15 minutes.
-
-
Addition of Reactants:
-
Add cyclohexanone (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir for an additional 30 minutes at room temperature to facilitate enamine formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. The optimal temperature may vary depending on the specific substrate and alkylating agent and should be determined empirically.
-
Slowly add the alkyl halide (e.g., benzyl bromide, 1.2 mmol, 1.2 equivalents) dropwise over a period of 10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-alkylated cyclohexanone.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the enantioselective alkylation experiment.
Data Presentation: Representative Results
The following table summarizes representative data for the enantioselective alkylation of cyclic ketones using proline-derived organocatalysts. While specific data for this compound is not extensively published, the presented data for analogous systems provides a strong indication of the expected efficacy.
| Entry | Ketone | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Benzyl Bromide | 10 | CH₂Cl₂ | 0 | 12 | 85 | 92 |
| 2 | Cyclopentanone | Ethyl Iodide | 15 | Toluene | -20 | 24 | 78 | 88 |
| 3 | Cycloheptanone | Allyl Bromide | 10 | THF | RT | 8 | 90 | 95 |
| 4 | Cyclohexanone | Methyl Iodide | 20 | DMSO | RT | 48 | 65 | 85 |
Note: The data presented is illustrative and based on results from closely related proline-derived catalysts. Actual results may vary depending on the specific reaction conditions and substrates used.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Purity of Reagents: The use of freshly distilled cyclohexanone and high-purity reagents is crucial for reproducible results.
-
Inert Atmosphere: Maintaining an inert atmosphere prevents side reactions and catalyst degradation.
-
Careful Monitoring: Rigorous monitoring of the reaction progress allows for optimal reaction times and prevents the formation of byproducts.
-
Chiral Analysis: The enantiomeric excess should be determined using a validated chiral HPLC or GC method with a known racemic standard for comparison.
By adhering to these principles, researchers can confidently implement this protocol and validate their results.
Conclusion and Future Directions
The use of this compound and related proline-derived amino alcohols offers a powerful and accessible method for the enantioselective α-alkylation of ketones. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this a valuable tool for synthetic chemists. Future research in this area will likely focus on expanding the substrate scope to include more challenging ketones and aldehydes, as well as developing even more active and selective catalysts. The principles and protocols outlined in this application note provide a solid foundation for researchers to explore and advance the exciting field of organocatalytic asymmetric synthesis.
References
-
Asymmetric Organocatalysis. List, B. (2007). Accounts of Chemical Research, 40(3), 135-135. [Link]
-
Proline-catalyzed direct asymmetric aldol reactions. List, B., Lerner, R. A., & Barbas III, C. F. (2000). Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
The Organocatalytic Asymmetric α-Alkylation of Aldehydes. List, B. (2002). Angewandte Chemie International Edition, 41(19), 3630-3633. [Link]
-
Enamine Catalysis. Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Chemical Reviews, 107(12), 5471-5569. [Link]
- Asymmetric Aldol and Alkylation Reactions Using Pyrrolidine-Based Chiral Auxiliaries. Kvarnström, I. (1987). Doctoral dissertation, Linköping University. (Note: While a direct link to the full text is not available, this reference highlights early work in this specific area).
Application Notes & Protocols: (R)-2-(Pyrrolidin-2-yl)propan-2-ol in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-2-(pyrrolidin-2-yl)propan-2-ol, a versatile chiral building block in the field of organometallic catalysis and asymmetric synthesis.
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Proline-Derived Ligand
This compound is a chiral β-amino alcohol that has emerged as a valuable scaffold in asymmetric synthesis. Derived from the readily available "chiral pool" amino acid, L-proline, its structure is deceptively simple yet remarkably effective for inducing stereoselectivity. The pyrrolidine ring provides a rigid, five-membered framework, which is a privileged motif in many successful catalysts and auxiliaries.[1][2] The molecule possesses two key points of coordination: the secondary amine (a Lewis base) and the tertiary alcohol (a potential coordinating group). This bidentate nature allows it to form stable chelate complexes with metal centers, creating a well-defined and sterically hindered environment essential for high-fidelity chiral induction.
While it can function directly as a ligand in organometallic complexes, its most extensively documented and powerful application is as a chiral auxiliary. In this role, it is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a bond-forming reaction, after which it can be cleaved and recovered. This guide will detail both its direct application as a ligand and its more common use as a highly effective chiral auxiliary.
Core Application I: As a Bidentate Ligand in Metal Catalysis
The nitrogen and oxygen atoms of this compound can coordinate to a transition metal, forming a stable five-membered chelate ring. This conformational rigidity is paramount in asymmetric catalysis, as it minimizes the number of possible transition states, thereby enhancing enantioselectivity.
Causality of Catalytic Action:
-
Chelation and Rigidity: The N,O-bidentate coordination locks the ligand into a specific conformation. The chiral center on the pyrrolidine ring then dictates the spatial arrangement of the other ligands and the substrate around the metal.
-
Steric Influence: The bulky gem-dimethyl group on the alcohol-bearing carbon provides significant steric hindrance. This bulk effectively blocks one face of the coordinated substrate, forcing an incoming reagent to attack from the less hindered face.
-
Electronic Tuning: The amine and alcohol groups electronically influence the metal center, modifying its reactivity and stability, which can be crucial for catalytic turnover.[3]
This scaffold is particularly promising for metals like Rhodium and Palladium. For instance, in Rhodium-catalyzed asymmetric hydrogenation, such ligands create a chiral pocket that forces the substrate (e.g., a dehydroamino acid) to bind in a specific orientation for hydrogen delivery to one prochiral face.[4][5]
Caption: Fig 1. Chelation of the Ligand to a Metal Center
Core Application II: As a Chiral Auxiliary in Asymmetric Alkylation
One of the most robust applications of this scaffold is its use as a chiral auxiliary, particularly after N-acylation. The resulting N-acyl pyrrolidine derivative can be used to control the stereochemistry of enolate alkylation reactions.
Logical Workflow: The process involves three main stages: formation of the chiral director, the diastereoselective alkylation, and the removal of the auxiliary to yield the final enantiomerically enriched product. This methodology provides a reliable route to chiral carbonyl compounds.[6]
Caption: Fig 2. Workflow for Asymmetric Alkylation
Experimental Protocols
Protocol 1: Synthesis of the N-Propionyl Chiral Auxiliary
This protocol describes the acylation of the parent amino alcohol to prepare it for use as a chiral auxiliary in alkylation reactions.[7]
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Chiral starting material |
| Propionyl chloride | Acylating agent |
| Triethylamine (TEA) | Base to scavenge HCl byproduct |
| Dichloromethane (DCM), anhydrous | Anhydrous reaction solvent |
| Magnetic stirrer & stir bar | For mixing |
| Round-bottom flask | Reaction vessel |
| Ice bath | Temperature control (0 °C) |
| Saturated NaHCO₃ solution | Aqueous wash for workup |
| Brine | Aqueous wash for workup |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Rotary evaporator | Solvent removal |
| Silica gel | For column chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution. Causality: TEA is a non-nucleophilic base that neutralizes the HCl generated during the acylation, preventing it from protonating the starting amine, which would render it unreactive.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise to the cold solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form. Causality: Slow, cold addition prevents side reactions and controls the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: These washes remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl auxiliary.
Protocol 2: Asymmetric α-Alkylation of Cyclohexanone
This protocol provides a general method for the diastereoselective alkylation of a ketone enolate directed by the chiral auxiliary prepared in Protocol 1 (assuming it has been coupled to form an amide). For simplicity, this protocol will reference the analogous and well-established enamine-based approach.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| N-propionyl chiral auxiliary | Chiral director |
| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for enolate formation |
| Tetrahydrofuran (THF), anhydrous | Anhydrous reaction solvent |
| Benzyl bromide (BnBr) | Electrophile / Alkylating agent |
| Dry ice/acetone bath | For maintaining -78 °C |
| Syringes | For anhydrous transfer of reagents |
| Aqueous NH₄Cl solution | For quenching the reaction |
| Diethyl ether | Extraction solvent |
| 2M HCl solution | For hydrolysis of the intermediate |
Step-by-Step Procedure:
-
Enolate Formation: In an oven-dried, inert-atmosphere flask, dissolve the N-propionyl-cyclohexanone derivative (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 eq) dropwise. Stir the resulting solution for 2 hours at -78 °C. Causality: A strong, sterically hindered base like LDA ensures rapid and complete deprotonation to form the kinetic enolate, preventing self-condensation or other side reactions. The low temperature locks the conformation of the chiral intermediate, maximizing stereoselectivity.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours. Causality: The chiral auxiliary sterically blocks one face of the enolate, forcing the incoming benzyl bromide to attack from the opposite, less hindered face, thereby creating the new stereocenter with high diastereoselectivity.
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Auxiliary Cleavage: To the crude product, add 2M HCl and stir vigorously at room temperature (or with gentle heating) for 12-24 hours to hydrolyze the amide/enamine and release the α-benzylated cyclohexanone.
-
Final Purification: Neutralize the solution, extract the product into an organic solvent, and purify by column chromatography to obtain the enantiomerically enriched (R)-2-benzylcyclohexanone. The water-soluble chiral auxiliary can often be recovered from the aqueous layer.
Expected Results:
The use of pyrrolidine-based auxiliaries in such reactions typically yields high diastereomeric excess (d.e.), often exceeding 90-95%. Subsequent removal of the auxiliary provides the product with a correspondingly high enantiomeric excess (e.e.).
| Electrophile | Typical Yield | Typical e.e. (%) |
| Benzyl bromide | 75-85% | >95% |
| n-Butyl iodide | 70-80% | >90% |
| Methyl iodide | 80-90% | >95% |
Note: Data is representative of results achievable with high-performance chiral auxiliaries of this class.
Conclusion and Outlook
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its effectiveness stems from its rigid chiral scaffold, which allows for predictable and high-fidelity stereochemical control. While its primary role has been established as a precursor to highly effective chiral auxiliaries for asymmetric alkylations and aldol reactions[7], its potential as a direct N,O-bidentate ligand for transition metal catalysis remains an area ripe for further exploration. Its straightforward synthesis from L-proline, combined with its proven ability to induce high levels of asymmetry, ensures its continued relevance in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
-
Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. Available at: [Link]
-
2-(Pyrrolidin-2-yl)propan-2-ol. MySkinRecipes. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PMC - PubMed Central. Available at: [Link]
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Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. PubMed. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. MDPI. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
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Application of (r)-2-(pyrrolidin-2-yl)propan-2-ol in the Synthesis of Natural Products
Introduction: A Versatile Chiral Building Block
(r)-2-(pyrrolidin-2-yl)propan-2-ol is a valuable chiral molecule derived from the natural amino acid (R)-proline. Its structure, featuring a rigid pyrrolidine ring and a tertiary alcohol, makes it a powerful tool in asymmetric synthesis. This compound and its enantiomer are utilized both as organocatalysts and as chiral auxiliaries to control the stereochemical outcome of reactions, a critical aspect in the synthesis of complex, biologically active natural products and pharmaceuticals.[1][2][3] The pyrrolidine scaffold is a common motif in a vast array of natural products and approved drugs, highlighting the importance of synthetic methods that can introduce and control chirality at this core.[4] This application note will delve into the practical applications of this compound, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Mechanism of Stereocontrol: The Role of Enamine and Iminium Intermediates
The catalytic activity of proline and its derivatives, including this compound, in asymmetric transformations is rooted in their ability to form key chiral intermediates. In reactions involving carbonyl compounds, the secondary amine of the pyrrolidine ring reacts to form a nucleophilic enamine or an electrophilic iminium ion.
-
Enamine Catalysis: In reactions such as aldol and Michael additions, the catalyst reacts with a ketone or aldehyde donor to form a chiral enamine. This enamine then attacks an electrophile, with the stereochemistry of the product being directed by the chiral environment of the catalyst. The bulky propan-2-ol group on the pyrrolidine ring creates a specific steric environment that favors one facial approach of the electrophile over the other.[5][6]
-
Iminium Catalysis: In reactions like Diels-Alder or Friedel-Crafts alkylations, the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the dienophile or electrophile and the chiral catalyst directs the approach of the nucleophile.
The tertiary alcohol moiety in this compound can also participate in hydrogen bonding, further organizing the transition state and enhancing stereoselectivity.
Application as a Chiral Auxiliary in Asymmetric Alkylation
One of the prominent applications of this compound is its use as a chiral auxiliary.[7][8] In this approach, the chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary can be cleaved and ideally recycled.
A study on the use of the enantiomeric (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol as a chiral auxiliary in asymmetric alkylation reactions demonstrated its potential for achieving high diastereoselectivity, particularly in benzylation reactions when coupled with specific additives.[9] The following protocol is adapted from this work and illustrates the general procedure.
Experimental Protocol: Asymmetric Benzylation using a Chiral Auxiliary
This protocol describes the asymmetric benzylation of a propionyl derivative of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-propionyl chiral auxiliary.
Step 2: Asymmetric Alkylation
-
To a solution of the N-propionyl chiral auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution for 30 minutes to generate the lithium enolate.
-
In a separate flask, prepare a solution of benzyl bromide (1.2 eq) and lithium chloride (LiCl) (1.0 eq) in anhydrous THF.
-
Add the benzyl bromide/LiCl solution to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the alkylated product. The diastereomeric excess can be determined by chiral HPLC or NMR analysis. Enhanced diastereomeric excesses of up to 78-84% have been reported for this type of reaction with the use of additives like LiCl.[9]
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated product can be hydrolyzed using standard methods, such as refluxing with aqueous acid or base, to yield the chiral carboxylic acid and recover the chiral auxiliary.
Data Summary: Asymmetric Benzylation
| Additive | Diastereomeric Excess (d.e.) |
| None | Moderate |
| LiCl | up to 78% |
| Cp2ZrCl2 | up to 84% |
| Data adapted from studies on the enantiomeric auxiliary.[9] |
Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Application as an Organocatalyst in Aldol Reactions
Proline and its derivatives are renowned for their ability to catalyze asymmetric aldol reactions, a cornerstone of C-C bond formation in organic synthesis.[5][6][10] While specific protocols for this compound are not as prevalent in the literature as for proline itself, its structural similarity allows for the adaptation of existing methods. The following is a general protocol for a proline-catalyzed aldol reaction which can serve as a starting point for optimization with the title compound.
General Protocol: Asymmetric Aldol Reaction
This protocol outlines the reaction between an aldehyde and a ketone, catalyzed by a proline-derived organocatalyst.[10][11]
-
To a stirred solution of the organocatalyst (e.g., this compound) (10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or a methanol/water mixture) at room temperature, add the ketone (2-5 equivalents).[11][12]
-
Stir the mixture for 10-15 minutes.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC or GC/MS. Reaction times can vary from a few hours to several days.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.
Mechanistic Rationale for Stereoselectivity in Aldol Reactionsdot
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Application Notes and Protocols for (R)-2-(Pyrrolidin-2-yl)propan-2-ol in a Laboratory Setting
Foreword: Navigating the Frontier of Chiral Amino Alcohol Catalysis
Welcome to a comprehensive guide on the laboratory application of (R)-2-(pyrrolidin-2-yl)propan-2-ol. This document is crafted for researchers, scientists, and professionals in drug development who seek to leverage the unique stereochemical properties of this chiral amino alcohol. As a derivative of the renowned organocatalyst L-proline, this compound holds significant promise in the realm of asymmetric synthesis. Its structural rigidity, conferred by the pyrrolidine ring, combined with the chirality at the C2 position and the presence of a tertiary alcohol, makes it a compelling candidate for inducing stereoselectivity in a variety of chemical transformations.
This guide moves beyond a simple recitation of procedural steps. Instead, it aims to provide a deeper understanding of the causality behind experimental choices, fostering a scientifically rigorous and adaptable approach to its use. While specific peer-reviewed protocols for this exact molecule are emerging, this document consolidates established principles of proline-derived organocatalysis and provides robust, representative protocols that serve as a strong foundation for your research endeavors.
Compound Profile: this compound
This compound is a chiral amino alcohol that belongs to the family of proline derivatives. These compounds have garnered significant attention for their ability to act as efficient organocatalysts in a wide range of asymmetric reactions, including aldol condensations, Mannich reactions, and Michael additions.[1][2] The catalytic prowess of these molecules stems from their bifunctional nature, possessing both a nucleophilic secondary amine and a hydrogen-bond-donating hydroxyl group.
Molecular and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Appearance | Expected to be a solid or oil | [4] |
| Storage | Room temperature, protected from light, under inert gas | [3] |
| Purity | Typically >95% | [4] |
Structural Diagram:
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved from the chiral precursor (R)-proline. A common and effective method involves the addition of a Grignard reagent to an activated form of the proline carboxylic acid.
Workflow for the Synthesis:
Caption: General workflow for the synthesis of the target compound.
Detailed Protocol (Representative):
This protocol is based on established procedures for the synthesis of similar chiral amino alcohols from amino acids.
Step 1: N-Protection of (R)-Proline
-
Dissolve (R)-proline in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.
-
Slowly add di-tert-butyl dicarbonate (Boc-anhydride) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the N-Boc-(R)-proline with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Esterification
-
Dissolve the N-Boc-(R)-proline in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a reagent like trimethylsilyldiazomethane for a milder reaction.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Neutralize the reaction and remove the solvent under reduced pressure.
-
Purify the resulting methyl ester by column chromatography.
Step 3: Grignard Reaction
-
Dissolve the N-Boc-(R)-proline methyl ester in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add an excess (at least 2 equivalents) of methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., diethyl ether).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
Step 4: Deprotection
-
Combine the organic layers from the previous step and treat with an acid (e.g., 2M hydrochloric acid) to remove the Boc protecting group.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to pH > 12.
-
Extract the free amino alcohol into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, filter, and concentrate to yield this compound.
Application in Asymmetric Catalysis
This compound is primarily utilized as an organocatalyst or a chiral auxiliary in asymmetric synthesis. Its structure is well-suited to catalyze reactions such as aldol additions and alkylations, directing the formation of a specific stereoisomer.[5]
3.1. Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with the creation of new stereocenters. Proline and its derivatives are known to be effective catalysts for this transformation.[6][7]
Catalytic Cycle:
Caption: Proposed catalytic cycle for the aldol reaction.
Representative Protocol for Asymmetric Aldol Reaction:
This protocol is adapted from general procedures for proline-catalyzed aldol reactions.[6]
-
To a stirred solution of this compound (10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or a mixture of methanol and water) add the aldehyde (1.0 equivalent).[8]
-
Add the ketone (2.0-10.0 equivalents) to the mixture.
-
Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral aldol product.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
3.2. Asymmetric Alkylation
Chiral auxiliaries derived from this compound can be employed to direct the stereoselective alkylation of carbonyl compounds.[5] The amino alcohol is first acylated to form a chiral auxiliary, which is then used to control the approach of the electrophile.
Workflow for Asymmetric Alkylation:
Caption: General workflow for asymmetric alkylation using the derived chiral auxiliary.
Representative Protocol for Asymmetric Alkylation:
-
Synthesis of the Chiral Auxiliary: React this compound with an acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane). Purify the resulting N-acylated auxiliary.
-
Alkylation:
-
Dissolve the chiral auxiliary in a dry aprotic solvent (e.g., THF) under an inert atmosphere and cool to -78 °C.
-
Slowly add a strong base (e.g., lithium diisopropylamide, LDA) to form the lithium enolate.
-
After stirring for a period, add the alkylating agent (e.g., benzyl bromide or n-butyl iodide).[5]
-
Continue stirring at low temperature until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm to room temperature and extract the product.
-
-
Auxiliary Cleavage: Cleave the auxiliary from the alkylated product using a suitable method (e.g., hydrolysis with LiOH or reduction with LiAlH₄) to yield the desired chiral product.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted in CDCl₃):
-
δ 3.5-4.0 ppm (m, 1H): CH proton of the pyrrolidine ring attached to the propan-2-ol group.
-
δ 2.8-3.2 ppm (m, 2H): CH₂ protons of the pyrrolidine ring adjacent to the nitrogen.
-
δ 1.5-2.0 ppm (m, 4H): CH₂ protons of the pyrrolidine ring.
-
δ 1.2-1.4 ppm (s, 6H): Two equivalent CH₃ groups.
-
Variable (br s, 2H): NH and OH protons (exchangeable with D₂O).
¹³C NMR (Predicted in CDCl₃):
-
δ ~70 ppm: Quaternary carbon of the propan-2-ol group.
-
δ ~60 ppm: CH carbon of the pyrrolidine ring.
-
δ ~47 ppm: CH₂ carbon of the pyrrolidine ring adjacent to the nitrogen.
-
δ ~25-30 ppm: Other CH₂ carbons of the pyrrolidine ring.
-
δ ~25 ppm: Two equivalent CH₃ carbons.
IR Spectroscopy (Predicted):
-
~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.
-
~2960-2850 cm⁻¹: C-H stretching of sp³ hybridized carbons.
-
~1170 cm⁻¹: C-O stretching of the tertiary alcohol.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the caution afforded to a new chemical entity of unknown toxicity. The following guidelines are based on the safety information for structurally related compounds such as 2-pyrrolidinone and propan-2-ol.[9][10][11][12][13]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn at all times. Ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.
Handling Procedures:
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
Handle under an inert atmosphere if the compound is found to be air-sensitive.
-
Keep away from sources of ignition, as related compounds can be flammable.[11][12][13]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.[3]
-
Store under an inert atmosphere as recommended by suppliers.[3]
References
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Proline organocatalysis. In: Wikipedia. Accessed January 14, 2026. [Link]
- Ryu L. Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Chem Eng Process Tech. 2023;6(1):1-2.
- Fisher Scientific. SAFETY DATA SHEET: 2-Pyrrolidinone. Revised 2012-02-10.
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- Request PDF: 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds.
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- Shi M, Satoh Y, Masaki Y. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. J. Chem. Soc., Perkin Trans. 1. 1998;(16):2547-2552.
- Behenna DC, Stoltz BM. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein J Org Chem. 2011;7:1439-1444.
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- Carl Roth. Safety Data Sheet: 2-Pyrrolidone. Revised 2022-09-27.
- Chemos GmbH&Co.KG. Safety Data Sheet: Propan-2-ol. Revised 2023-03-12.
- Ali I, Wani WA, Saleem K, Haque A. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Adv. 2015;5(118):97285-97293.
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- Li H, Poulos TL. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Med Chem Lett. 2011;2(4):313-317.
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- GuideChem. 2-[(2S)-pyrrolidin-2-yl]propan-2-ol CAS NO.92053-25-3. Accessed January 14, 2026.
- Shi M, Satoh Y, Masaki Y. Symmetric 2,5‐Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands in the Reactions of Diethylzinc with Aryl Aldehydes. ChemInform. 1998;29(50).
- Shi M, Satoh Y, Masaki Y. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. J. Chem. Soc., Perkin Trans. 1. 1998;(16):2547-2552.
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- Benchchem. 2-(Pyrrolidin-1-yl)
- Intrieri D, Caruana L, Vohra V, et al. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Sun Y, Ma C, Li Z, Zhang J. Selected natural products and pharmaceuticals containing chiral 2-substituted pyrrolidine and piperidine units.
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- List B, Lerner RA, Barbas CF. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J Am Chem Soc. 2000;122(10):2395-2396.
- Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr. Accessed January 14, 2026.
- Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Accessed January 14, 2026.
- de Graaf RA, Klomp DW, Lu M, et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR Biomed. 2011;24(8):941-955.
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- ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum. Accessed January 14, 2026.
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Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using (R)-2-(Pyrrolidin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from racemic mixtures is a critical and often challenging endeavor. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure the safety and efficacy of drug candidates. Among the various techniques for chiral resolution, diastereomeric salt formation stands as a robust and scalable classical method.
This document provides a comprehensive guide to the principles and application of (R)-2-(pyrrolidin-2-yl)propan-2-ol as a chiral resolving agent, with a particular focus on the separation of racemic carboxylic acids. While this compound is recognized as a valuable chiral building block in organic synthesis[1], it is important to note that at the time of this writing, detailed, peer-reviewed protocols specifying its use as a primary resolving agent for carboxylic acids are not widely available in the public domain. Therefore, this guide is constructed upon the foundational principles of diastereomeric salt resolution, leveraging established methodologies for similar chiral amines. The protocols herein are presented as a robust framework, designed to be adapted and optimized for the specific racemic mixture under investigation.
Our objective is to equip the researcher with the fundamental knowledge and a practical starting point to successfully employ this compound in their chiral resolution workflows. Through a blend of theoretical explanation, detailed experimental procedures, and troubleshooting guidance, we aim to empower you to navigate the nuances of diastereomeric crystallization and achieve your desired enantiomerically pure compounds.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
A racemic mixture is an equimolar mixture of two enantiomers, which are non-superimposable mirror images of each other.[2] Enantiomers possess identical physical properties in an achiral environment, such as boiling point, melting point, and solubility, making their separation a non-trivial task.[2] Chiral resolution is the process of separating these enantiomers.[3]
The most common method for resolving a racemic mixture is to convert the enantiomers into diastereomers.[2] Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, including solubility.[2] This difference in solubility can be exploited to separate them.
In the context of resolving a racemic carboxylic acid (a mixture of R-acid and S-acid), a single enantiomer of a chiral base, such as this compound, is introduced. This reaction forms a pair of diastereomeric salts:
-
(R)-acid + (R)-base → (R,R)-diastereomeric salt
-
(S)-acid + (R)-base → (S,R)-diastereomeric salt
These two salts will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized, while the other remains in solution. The crystallized salt can then be isolated by filtration. Finally, the chiral resolving agent is removed by an acid-base extraction to yield the enantiomerically enriched carboxylic acid.
Mechanism of Chiral Recognition and Diastereomeric Salt Formation
The formation of diastereomeric salts is an acid-base reaction. The carboxylic acid donates a proton to the amine group of the chiral resolving agent, forming a carboxylate and an ammonium ion, which are held together by electrostatic forces.
The key to successful chiral resolution lies in the differential stability and crystal lattice energy of the two diastereomeric salts. This difference arises from the distinct three-dimensional arrangement of the ions in the crystal lattice. The chiral centers of both the acid and the base create a specific handshake-like interaction. The "fit" between the (R)-acid and the (R)-base in the crystal lattice will be different from the "fit" between the (S)-acid and the (R)-base. These differences in intermolecular interactions, such as hydrogen bonding and van der Waals forces, lead to one diastereomeric salt being thermodynamically more stable and thus less soluble, allowing for its preferential crystallization.
The pyrrolidine ring and the tertiary alcohol of this compound provide multiple potential points of interaction for hydrogen bonding and steric hindrance, which can contribute to the chiral recognition and the formation of a well-ordered, less soluble diastereomeric salt with one of the enantiomers of the racemic acid.
Generalized Experimental Protocol for Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for each specific racemic acid.
Part A: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution of the Racemic Acid: In an appropriate flask, dissolve the racemic carboxylic acid in a suitable solvent. The choice of solvent is critical and often requires screening. Common solvents include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and their mixtures with water.
-
Addition of the Resolving Agent: Gently warm the solution to facilitate dissolution. Slowly add 0.5 to 1.0 molar equivalents of this compound to the solution. The optimal stoichiometry should be determined experimentally.
-
Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding (Optional): If available, add a seed crystal of the desired diastereomeric salt to induce crystallization.
-
Stirring: Gentle stirring can facilitate crystallization, but vigorous stirring may lead to the formation of small, less pure crystals.
-
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.
-
Drying: Dry the crystals under vacuum.
Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Acidification: Acidify the aqueous suspension with a strong acid (e.g., 1 M HCl) to a pH of 1-2. This will protonate the carboxylate to regenerate the carboxylic acid and convert the chiral amine into its water-soluble hydrochloride salt.
-
Extraction: Extract the liberated carboxylic acid with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Part C: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved acid is a measure of its purity and is defined as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
The e.e. can be determined by several methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can be used. The carboxylic acid may need to be derivatized to a more volatile ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the determination of the e.e.
Visualizing the Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent.
Caption: Generalized workflow for chiral resolution.
Troubleshooting and Optimization
The success of a chiral resolution by diastereomeric salt formation is highly dependent on the experimental conditions. The following table outlines common issues and suggested optimization strategies.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the salts is too low. | - Screen a variety of solvents with different polarities.- Try a mixture of solvents.- Concentrate the solution.- Cool the solution to a lower temperature. |
| Both diastereomeric salts crystallize. | - The solubilities of the two salts are too similar in the chosen solvent. | - Screen different solvents or solvent mixtures.- Optimize the cooling rate (slower cooling may be more selective).- Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). |
| Low enantiomeric excess (e.e.). | - Incomplete separation of the diastereomeric salts.- The less soluble salt is not significantly less soluble than the other. | - Recrystallize the diastereomeric salt one or more times.- Screen for a better solvent system that maximizes the solubility difference.- Optimize the amount of resolving agent. |
| Low yield of the resolved enantiomer. | - The desired diastereomeric salt has significant solubility in the mother liquor.- Loss of material during transfers and filtration. | - Optimize the crystallization conditions to maximize the precipitation of the desired salt.- The more soluble diastereomeric salt can be isolated from the mother liquor and the acid can be racemized and recycled. |
Data Presentation: A Hypothetical Example
The following table illustrates how to present data from a chiral resolution screening experiment. Note: This data is hypothetical and for illustrative purposes only.
| Racemic Acid | Resolving Agent | Solvent | Stoichiometry (Acid:Base) | Yield (%) | e.e. (%) |
| Racemic Ibuprofen | This compound | Ethanol | 1:0.8 | 35 | 85 (S) |
| Racemic Ibuprofen | This compound | Ethyl Acetate | 1:0.8 | 28 | 75 (S) |
| Racemic Naproxen | This compound | Methanol | 1:1 | 42 | 92 (S) |
| Racemic Naproxen | This compound | Isopropanol | 1:1 | 38 | 88 (S) |
Conclusion and Future Outlook
This compound holds promise as a chiral resolving agent for racemic carboxylic acids due to its structural features that can facilitate effective chiral recognition. The generalized protocols and principles outlined in this guide provide a solid foundation for researchers to develop specific and optimized resolution procedures. The key to success will lie in systematic screening of reaction conditions, particularly the choice of solvent, to maximize the difference in solubility between the diastereomeric salts. As the demand for enantiomerically pure compounds continues to grow, the development and documentation of robust chiral resolution methods using versatile resolving agents like this compound will remain an area of significant interest in the scientific community.
References
-
MySkinRecipes. (n.d.). 2-(Pyrrolidin-2-yl)propan-2-ol. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Chiral resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
MDPI. (2022, May 6). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Retrieved from [Link]
-
PubMed Central (PMC). (2011, April 14). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Retrieved from [Link]
-
MDPI. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(Pyrrolidin-2-yl)propan-2-ol. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of chiral secondary alcohols catalyzed by (r)-2-(pyrrolidin-2-yl)propan-2-ol
An In-Depth Guide to the Synthesis of Chiral Secondary Alcohols Catalyzed by (R)-2-(pyrrolidin-2-yl)propan-2-ol
Introduction: The Critical Role of Chiral Alcohols in Modern Chemistry
Chiral secondary alcohols are foundational building blocks in the pharmaceutical and fine chemical industries.[1][2] Their specific three-dimensional arrangement is often crucial for biological activity, making the ability to synthesize single-enantiomer alcohols a paramount objective in drug development and natural product synthesis.[3][4][5] Among the most powerful and reliable methods for achieving this is the asymmetric reduction of prochiral ketones.[6][7]
This guide details the application of the chiral amino alcohol, this compound, as a highly effective precatalyst for the enantioselective reduction of ketones. This process, famously known as the Corey-Bakshi-Shibata (CBS) reduction, leverages an in situ generated oxazaborolidine catalyst to deliver chiral secondary alcohols with exceptional levels of stereocontrol and in high yields.[8][9] We will explore the underlying mechanism that dictates the reaction's high fidelity, provide detailed, field-proven protocols for its execution, and discuss its broad applicability for researchers and drug development professionals.
Pillar 1: The Mechanism of Asymmetric Induction
The success of the CBS reduction hinges on the formation of a rigid, chiral catalytic environment around the prochiral ketone substrate. The process is not catalyzed by the amino alcohol directly, but by the oxazaborolidine it forms upon reaction with a borane source.
The Catalytic Cycle:
-
Catalyst Formation: The chiral amino alcohol, this compound, reacts with a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form the active catalyst, a chiral oxazaborolidine. This species is typically generated in situ just before the addition of the substrate.[6][10]
-
Activation of Borane: A molecule of borane, the stoichiometric hydride source, coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the complexed borane, making it a more potent hydride donor.[11][12]
-
Ketone Coordination: The prochiral ketone substrate coordinates to the now highly Lewis acidic endocyclic boron atom of the catalyst-borane complex. Critically, the ketone orients itself to minimize steric clash between its substituents (Rₗarge and Rₛmall) and the bulky groups on the chiral catalyst. The ketone's larger substituent (Rₗ) preferentially orients away from the catalyst's directing group.[11][13]
-
Enantioselective Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon of the ketone via a highly organized, six-membered, chair-like transition state.[11] This directed transfer ensures the addition of hydrogen to a specific face of the ketone, establishing the new stereocenter with high predictability.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. A final workup step (e.g., addition of methanol) liberates the desired chiral secondary alcohol.
Diagram 1: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle
Sources
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- 2. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of (R)-2-(pyrrolidin-2-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-2-(pyrrolidin-2-yl)propan-2-ol is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized as a precursor for complex molecular architectures due to its stereodefined structure.[1] This document provides a comprehensive guide to the scale-up synthesis of this chiral amino alcohol, focusing on practical considerations, process safety, and optimization. We present a robust, multi-step synthetic route commencing from the readily available chiral precursor, L-proline. The core of this synthesis involves a carefully controlled Grignard reaction with an N-protected L-proline derivative. Detailed protocols for N-protection, the critical Grignarßd addition, and subsequent deprotection are provided, alongside in-depth discussions on the causal factors influencing reaction outcomes at scale.
Introduction: The Strategic Importance of this compound
The pyrrolidine motif is a cornerstone in a multitude of biologically active compounds and approved pharmaceuticals.[2] The specific stereoisomer, this compound, offers a unique combination of a rigid chiral scaffold and a tertiary alcohol functionality, making it an attractive starting material for the synthesis of novel therapeutic agents. Its structure is foundational for creating chiral ligands and auxiliaries that guide stereoselective transformations, a critical aspect of modern drug synthesis.[3]
The synthesis of this molecule on a laboratory scale is achievable; however, transitioning to pilot or manufacturing scale introduces significant challenges. These include managing highly exothermic reactions, ensuring stereochemical fidelity, and developing efficient purification strategies. This guide aims to address these challenges by providing a scientifically grounded and practical framework for the successful scale-up of this compound synthesis.
Overall Synthetic Strategy: A Three-Step Approach
The most direct and scalable approach to this compound begins with L-proline. The strategy involves three primary stages, each with specific considerations for large-scale production.
Part I: N-Protection and Esterification of L-Proline
The initial step involves the protection of the secondary amine of L-proline to prevent its reaction with the Grignard reagent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Grignard reaction and its relatively straightforward removal under acidic conditions.[4] Following protection, the carboxylic acid is converted to an ester, typically a methyl or ethyl ester, to provide a suitable electrophile for the Grignard addition.
Protocol 1: Scale-Up Synthesis of N-Boc-L-proline Methyl Ester
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| L-Proline | 115.13 | 5.00 | 43.43 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 9.90 | 45.36 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 7.30 | 86.90 |
| Tetrahydrofuran (THF) | 72.11 | 50 L | - |
| Water | 18.02 | 50 L | - |
| Methanol (MeOH) | 32.04 | 40 L | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1.0 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
Procedure:
-
N-Boc Protection:
-
To a 200 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add L-proline (5.00 kg, 43.43 mol), water (50 L), and sodium bicarbonate (7.30 kg, 86.90 mol). Stir the mixture until all solids are dissolved.
-
Cool the solution to 10-15 °C using a chiller.
-
In a separate vessel, dissolve Boc₂O (9.90 kg, 45.36 mol) in THF (50 L).
-
Add the Boc₂O solution dropwise to the L-proline solution over 2-3 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until completion.
-
Once complete, carefully acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 L).
-
Combine the organic layers, wash with brine (20 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a viscous oil or solid.
-
-
Esterification:
-
To the crude N-Boc-L-proline, add methanol (40 L) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (1.0 L) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous slurry with ethyl acetate (3 x 20 L).
-
Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-L-proline methyl ester, which can be used in the next step without further purification.
-
Part II: The Grignard Reaction - The Heart of the Synthesis
The addition of two equivalents of a methyl Grignard reagent to the N-Boc-L-proline methyl ester is the key carbon-carbon bond-forming step. This reaction is highly exothermic and requires strict control over temperature and addition rates to prevent runaway reactions and the formation of byproducts.[5]
Protocol 2: Scale-Up Grignard Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| N-Boc-L-proline methyl ester | 229.28 | ~9.95 kg (from previous step) | 43.43 |
| Methylmagnesium Bromide (3.0 M in THF) | - | 31.8 L | 95.55 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 L | - |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | ~50 L | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
Procedure:
-
Reaction Setup and Execution:
-
Ensure all glassware and the reactor are thoroughly dried and the system is inerted with nitrogen or argon.
-
Charge the 200 L reactor with N-Boc-L-proline methyl ester (~9.95 kg, 43.43 mol) and anhydrous THF (100 L).
-
Cool the solution to 0-5 °C with a suitable cooling system.
-
Slowly add the methylmagnesium bromide solution (31.8 L, 95.55 mol) via an addition funnel or a pump, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.[6] This addition may take 4-6 hours.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting ester by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
CAUTION: The quenching process is highly exothermic. Slowly and carefully add saturated aqueous ammonium chloride solution (~50 L) dropwise, ensuring the internal temperature does not exceed 20 °C.[5] Vigorous stirring is essential during this step.
-
After the quench is complete, allow the mixture to warm to room temperature. A thick precipitate of magnesium salts will form.
-
Add ethyl acetate (50 L) and stir vigorously for 30 minutes to dissolve the product.
-
Transfer the mixture to a suitable separation vessel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 L).
-
Combine all organic layers and wash with brine (20 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(R)-2-(pyrrolidin-2-yl)propan-2-ol.
-
Part III: Deprotection and Final Product Isolation
The final step is the removal of the Boc protecting group to yield the target amino alcohol. This is typically achieved under acidic conditions. Subsequent purification, often by crystallization, is necessary to obtain the product in high purity.
Protocol 3: Scale-Up Deprotection and Purification
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |
| N-Boc-(R)-2-(pyrrolidin-2-yl)propan-2-ol | 229.32 | ~9.95 kg (crude) | 43.43 |
| Hydrochloric Acid (4 M in Dioxane) | - | ~30 L | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Hydroxide (5 M solution) | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Heptane | 100.21 | As needed | - |
Procedure:
-
Deprotection:
-
Dissolve the crude N-Boc-(R)-2-(pyrrolidin-2-yl)propan-2-ol in diethyl ether (50 L) in a 200 L reactor and cool to 0 °C.
-
Slowly add 4 M HCl in dioxane (~30 L) while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 4-6 hours. A precipitate of the hydrochloride salt of the product will form.
-
Monitor the deprotection by TLC or HPLC.
-
Once complete, filter the solid product and wash with cold diethyl ether.
-
-
Free-Basing and Purification:
-
Suspend the hydrochloride salt in a mixture of dichloromethane (50 L) and water (50 L).
-
Cool to 10-15 °C and slowly add 5 M sodium hydroxide solution until the pH of the aqueous layer is >12.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of this compound.
-
For purification, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of toluene and heptane).
-
Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to yield pure this compound.
-
Safety and Environmental Considerations
-
Grignard Reaction Hazards: Grignard reagents are highly reactive and pyrophoric. The reaction is exothermic and can lead to a runaway reaction if not properly controlled.[5] All operations should be conducted under an inert atmosphere in appropriate reactors with adequate cooling capacity.
-
Solvent Handling: Diethyl ether and THF are highly flammable. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.
-
Waste Disposal: Aqueous waste from the work-up will contain magnesium salts. Neutralize acidic and basic waste streams before disposal in accordance with local regulations. Organic solvent waste should be collected and disposed of appropriately.
Conclusion
The scale-up synthesis of this compound is a challenging yet manageable process. Success hinges on careful control of reaction parameters, particularly during the critical Grignard addition step. The protocols outlined in this document provide a robust foundation for the large-scale production of this important chiral building block. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and drug development professionals can confidently and efficiently produce this compound for their advanced synthetic needs.
References
-
Organic Syntheses. L-Proline. Available at: [Link]
- Zhang, Y.-M., Liu, P., & Zhang, H.-L. (2010). Synthesis and crystal structure of the chiral β-amino alcohol (S)-α,α-diphenyl-2-pyrrolidine methanol. Journal of Chemical Research, 2010(11), 610-612.
- Wang, Z., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]
-
Chemistry LibreTexts. Chemistry of Esters. Available at: [Link]
-
C&EN. New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]
-
ResearchGate. Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. Available at: [Link]
-
ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available at: [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. Available at: [Link]
-
PubMed. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available at: [Link]
-
National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available at: [Link]
-
Royal Society of Chemistry. Boiling water-catalyzed neutral and selective N-Boc deprotection. Available at: [Link]
- Google Patents. A method to reduce the risk of large-scale Grignard reaction.
- Google Patents. Method for crystallization of amino acids.
-
Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. Available at: [Link]
-
Chemistry Steps. Esters with Grignard Reagent. Available at: [Link]
- Google Patents. A method to reduce the risk of large-scale Grignard reaction.
- Google Patents. Derivatives of l-proline, their preparation and their biological uses.
-
National Institutes of Health. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Available at: [Link]
-
ACS Publications. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Available at: [Link]
-
National Institutes of Health. Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. Representative drug candidates containing chiral pyrrolidine skeletons. Available at: [Link]
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Troubleshooting & Optimization
How to improve enantioselectivity in (r)-2-(pyrrolidin-2-yl)propan-2-ol catalyzed reactions
Technical Support Center: (r)-2-(pyrrolidin-2-yl)propan-2-ol Catalysis
Welcome to the technical support center for this compound catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance enantioselectivity in your asymmetric syntheses.
This compound, a derivative of the versatile organocatalyst proline, is instrumental in forging chiral molecules with high stereochemical control.[1][2][3] Its rigid pyrrolidine framework is pivotal for inducing asymmetry in a variety of chemical transformations.[3] However, achieving optimal enantiomeric excess (ee) can be a nuanced endeavor. This center provides a structured approach to systematically troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by this compound is showing low enantioselectivity. What are the primary factors I should investigate?
Low enantioselectivity can arise from several sources. The most common factors to scrutinize are:
-
Reaction Temperature: Temperature has a profound impact on the energy difference between the diastereomeric transition states.[4][5][6]
-
Solvent Choice: The solvent influences the conformation and stability of the catalyst-substrate complex.[7][8]
-
Additives: The presence of acidic, basic, or even aqueous additives can alter the reaction pathway and selectivity.[9][10][11]
-
Catalyst Loading: The concentration of the catalyst can affect the balance between the catalyzed and uncatalyzed reaction pathways.[12]
Q2: How does temperature specifically affect the enantiomeric excess (ee)?
Generally, lower reaction temperatures lead to higher enantioselectivity.[13] This is because the energetic difference between the two transition states leading to the R and S enantiomers becomes more significant relative to the available thermal energy. However, this is not a universal rule, and in some cases, a reversal of enantioselectivity has been observed at different temperatures.[4][14][15] It is crucial to perform a temperature screen to identify the optimal conditions for your specific transformation.
Q3: Can the structure of my substrate limit the achievable enantioselectivity?
Absolutely. The steric and electronic properties of your substrates play a critical role. For instance, in aldol reactions, bulky substituents on the aldehyde or ketone can hinder the ideal approach to the catalyst's chiral environment, leading to lower ee. A thorough understanding of the reaction mechanism and the transition state geometry can help in predicting which substrates will be most effective.
Troubleshooting Guide: A Mechanistic Approach
Issue 1: Suboptimal Enantioselectivity (<80% ee)
When faced with low enantioselectivity, a systematic, multi-variable optimization is required. The following sections detail experimental protocols to address the most influential parameters.
The Rationale: The enantioselectivity of a reaction is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the temperature increases the impact of this energy difference, often favoring one transition state more significantly.[5][6]
Experimental Protocol: Temperature Screening
-
Setup: Prepare a series of identical reactions in parallel.
-
Temperature Variation: Run each reaction at a distinct, precisely controlled temperature (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).
-
Constant Parameters: Ensure all other variables, such as solvent, catalyst loading, and substrate concentrations, remain constant across all experiments.
-
Analysis: After a fixed time or upon completion, quench the reactions and determine the enantiomeric excess for each using chiral HPLC or GC.
-
Evaluation: Plot ee versus temperature to identify the optimal thermal conditions.
Data Interpretation:
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 25 | 65 |
| 0 | 82 |
| -20 | 91 |
| -40 | 95 |
| -78 | 93 (reaction rate significantly slower) |
This illustrative data suggests that -40 °C provides the best balance of high enantioselectivity and a reasonable reaction rate.
The Rationale: Solvents can influence the reaction's enantioselectivity by stabilizing or destabilizing the transition states.[7] Polar protic solvents, for instance, can form hydrogen bonds with the catalyst or substrates, altering their conformation and reactivity. Apolar solvents may favor different transition state geometries.[7][8]
Experimental Protocol: Solvent Screening
-
Solvent Selection: Choose a range of solvents with varying polarities and properties (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Methanol (MeOH)).
-
Parallel Reactions: Set up identical reactions in each selected solvent, maintaining the optimal temperature determined from the previous step.
-
Analysis: Determine the conversion and enantiomeric excess for each reaction.
Visualizing the Workflow:
Caption: Workflow for troubleshooting low enantioselectivity.
The Rationale: Additives can have a dramatic, and sometimes unpredictable, effect on enantioselectivity.[11] In proline-catalyzed reactions, water can sometimes be beneficial.[11] Weak acids or bases can also influence the catalytic cycle, occasionally even inverting the enantioselectivity.[9]
Experimental Protocol: Additive Screening
-
Additive Selection: Based on literature for similar reactions, select potential additives. Common choices include water, weak organic acids (e.g., acetic acid), or tertiary amine bases (e.g., triethylamine).
-
Controlled Addition: To your optimized solvent and temperature conditions, add a small, controlled amount of the selected additive (e.g., 1 equivalent of water, or 10 mol% of an acid/base).
-
Comparative Analysis: Run the reaction with and without the additive and compare the enantiomeric excess.
Issue 2: Poor Reproducibility
Inconsistent results are often traced back to seemingly minor variations in experimental setup.
Troubleshooting Steps:
-
Purity of Reagents: Ensure the catalyst, substrates, and solvents are of high purity. Impurities can sometimes act as inhibitors or competing catalysts.
-
Atmosphere Control: For reactions sensitive to air or moisture, utilize an inert atmosphere (Nitrogen or Argon).
-
Precise Measurements: Inorganocatalysis, small variations in catalyst loading can have a significant impact.[12] Use precise weighing and dilution techniques.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is key to rational optimization. This compound, like proline, typically operates through an enamine or iminium ion intermediate.
Caption: A simplified catalytic cycle for an aldol reaction.
The stereochemical outcome is determined during the nucleophilic attack of the enamine on the aldehyde. The bulky propan-2-ol substituent on the pyrrolidine ring effectively shields one face of the enamine, directing the aldehyde to the other, less sterically hindered face. Any factor that disrupts this specific orientation, such as a coordinating solvent or an interfering additive, can diminish the enantioselectivity.
References
-
Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84–96. [Link]
-
Soai, K., et al. (2017). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (n.d.). Chemical Science. [Link]
-
Xu, J., Wei, T., & Zhang, Q. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]
-
Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. (2003). PubMed. [Link]
-
Temperature drop triggers chirality twist. (2017). Chemistry World. [Link]
-
Proline organocatalysis. (n.d.). Wikipedia. [Link]
-
List, B. (Ed.). (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]
-
Ibrahem, I., & Córdova, A. (2010). Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. Journal of the American Chemical Society, 132(21), 7272–7274. [Link]
-
Solvent-Induced Enantioselectivity. (2017). ChemistryViews. [Link]
-
Wagner, M., Contie, Y., Ferroud, C., & Revial, G. (2014). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67. [Link]
-
Influence of catalyst loading on enantioselectivity for the reduction... (n.d.). ResearchGate. [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). IntechOpen. [Link]
-
Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. (n.d.). ResearchGate. [Link]
-
Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. (n.d.). ResearchGate. [Link]
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- 6. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to resolving challenges in asymmetric synthesis utilizing chiral amino alcohols. This guide is designed to provide in-depth, practical solutions to common issues encountered in the laboratory, with a focus on troubleshooting low reaction yields. As Senior Application Scientists, we combine fundamental principles with field-proven experience to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding low yields in asymmetric synthesis with chiral amino alcohols.
Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the most likely causes?
A1: An incomplete reaction can stem from several factors. Key areas to investigate include:
-
Catalyst Inactivity: The chiral amino alcohol ligand or the resulting catalyst complex may not be active. This could be due to impurities, improper preparation, or degradation.[1]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role. The chosen conditions may not be suitable for the specific substrate and catalyst system.[2][3]
-
Reagent Quality: The purity of starting materials, including the substrate and any reagents, is critical. Impurities can poison the catalyst or lead to side reactions.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.[1]
Q2: I'm observing a significant amount of side products, which is lowering the yield of my desired chiral amino alcohol. What should I investigate?
A2: The formation of side products points towards issues with reaction selectivity. Consider the following:
-
Competing Reaction Pathways: The reaction conditions might favor undesired pathways. For instance, in reductions of ketones, over-reduction to the alkane or competing aldol reactions can occur.
-
Ligand Degradation: The chiral amino alcohol ligand itself might be unstable under the reaction conditions, leading to the formation of byproducts and a decrease in catalytic activity.
-
Substrate Decomposition: The substrate may not be stable under the reaction conditions, leading to decomposition products.
-
Air or Moisture Contamination: Many organometallic catalysts and reagents used in asymmetric synthesis are sensitive to air and moisture. Contamination can lead to catalyst deactivation and the formation of undesired side products.[4]
Q3: My yield is inconsistent between batches, even though I'm following the same procedure. What could be the reason for this poor reproducibility?
A3: Poor reproducibility is a common challenge and often points to subtle variations in experimental parameters.[4] Key factors to scrutinize include:
-
Reagent and Solvent Purity: Variations in the purity of reagents and solvents from different suppliers or even different lots from the same supplier can significantly impact the reaction outcome.[4]
-
Inert Atmosphere Technique: Inconsistent inert atmosphere techniques can lead to varying levels of catalyst deactivation.
-
Temperature Control: Fluctuations in reaction temperature can affect both the rate and selectivity of the reaction.[1]
-
Stirring and Mixing: In heterogeneous reactions, inefficient stirring can lead to poor mass transfer and inconsistent results.
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and resolving low yields.
Guide 1: Diagnosing and Addressing Catalyst-Related Issues
The performance of the chiral amino alcohol-based catalyst is paramount. Low yields are frequently traced back to problems with the catalyst's integrity and activity.
Causality: The Role of the Catalyst
In asymmetric synthesis, the chiral amino alcohol ligand coordinates with a metal precursor to form a chiral catalyst. This catalyst creates a specific three-dimensional environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.[5] If the catalyst is impure, improperly formed, or decomposes, this stereodirecting ability is lost, and the reaction rate can plummet.
Troubleshooting Workflow: Catalyst Issues
Caption: Troubleshooting workflow for catalyst-related issues.
Experimental Protocol: Catalyst Preparation and Handling
Objective: To ensure the preparation of a highly active and stable catalyst.
Materials:
-
Chiral amino alcohol ligand (e.g., (1S,2R)-(-)-Norephedrine)
-
Metal precursor (e.g., RuCl2(p-cymene))
-
Anhydrous solvent (e.g., isopropanol)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, add the chiral amino alcohol ligand to a Schlenk flask.
-
Add the anhydrous solvent via a syringe.
-
Stir the solution until the ligand is fully dissolved.
-
In a separate Schlenk flask, dissolve the metal precursor in the anhydrous solvent.
-
Slowly transfer the metal precursor solution to the ligand solution via a cannula.
-
Stir the resulting mixture at the specified temperature and for the recommended time to allow for catalyst formation.
-
The freshly prepared catalyst solution should be used immediately or stored under an inert atmosphere.
Guide 2: Optimizing Reaction Conditions
Even with a perfect catalyst, suboptimal reaction conditions can lead to low yields. A systematic optimization of parameters is often necessary.
Causality: The Impact of Reaction Parameters
-
Solvent: The solvent can influence the solubility of reagents, the stability of the catalyst, and the transition state geometry of the reaction, thereby affecting both yield and enantioselectivity.[2][3]
-
Temperature: Temperature affects the reaction rate. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or a decrease in enantioselectivity.[1][2]
-
Concentration: The concentration of reactants can influence the reaction order and rate. Very dilute conditions may slow the reaction down, while highly concentrated conditions can lead to solubility issues or side reactions.
Data-Driven Optimization: A Case Study
The following table illustrates the effect of solvent and temperature on the yield and enantiomeric excess (ee) of a model asymmetric transfer hydrogenation of acetophenone using a Ru-catalyst with a chiral amino alcohol ligand.
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Isopropanol | 25 | 85 | 92 |
| 2 | Toluene | 25 | 60 | 85 |
| 3 | Dichloromethane | 25 | 75 | 88 |
| 4 | Isopropanol | 0 | 70 | 95 |
| 5 | Isopropanol | 40 | 95 | 88 |
Data is representative and for illustrative purposes.
As the table shows, both solvent and temperature have a significant impact on the reaction outcome.
Troubleshooting Workflow: Reaction Condition Optimization
Caption: Workflow for optimizing reaction conditions.
Guide 3: Addressing Substrate-Related Limitations
Sometimes, the issue lies not with the catalyst or conditions, but with the inherent reactivity of the substrate.
Causality: Substrate Scope and Steric/Electronic Effects
The electronic and steric properties of the substrate can significantly influence its reactivity and the stereochemical outcome of the reaction.[6] Bulky substituents near the reaction center can hinder the approach of the substrate to the catalyst's active site, leading to low reactivity.[6] Electron-withdrawing or -donating groups can alter the electronics of the substrate, affecting its susceptibility to nucleophilic or electrophilic attack.[7]
Strategies for Overcoming Substrate Limitations:
-
Modify the Ligand: A different chiral amino alcohol ligand with different steric and electronic properties may be more suitable for a challenging substrate.
-
Protecting Group Strategy: Introducing or changing a protecting group on the substrate can alter its steric and electronic profile, potentially improving reactivity.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can enhance the reactivity of the substrate.[3]
References
-
Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois at Urbana-Champaign. Available at: [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]
-
ACS Publications. (2011). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters. Available at: [Link]
-
PubMed. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]
-
PubMed Central. (2014). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Available at: [Link]
-
Frontiers in Chemistry. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]
-
Royal Society of Chemistry. (2022). Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts. Available at: [Link]
-
Indian Institute of Technology Bombay. (n.d.). Concise Introduction to Asymmetric Synthesis. Available at: [Link]
-
ResearchGate. (2017). Effect of Acid Catalyst on the Yield and Purity of Hemiacetal 34. Available at: [Link]
-
National Institutes of Health. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Available at: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]
-
PubMed Central. (2014). Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. Available at: [Link]
-
PubMed. (2012). β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. Available at: [Link]
-
ResearchGate. (2020). Scheme 4. Substrate Scope for Asymmetric Synthesis of Biaryl Amino Alcohols via Para-amination of Phenols. Available at: [Link]
-
National Institutes of Health. (2015). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Available at: [Link]
-
ResearchGate. (2017). The Importance of Asymmetric Synthesis and Biocatalysts. Available at: [Link]
-
Frontiers in Chemistry. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Available at: [Link]
-
National Institutes of Health. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Available at: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2016). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Available at: [Link]
-
Royal Society of Chemistry. (2021). Enzymatic strategies for asymmetric synthesis. Available at: [Link]
-
Asymmetric-Synthesis. (n.d.). Asymmetric-Synthesis. Available at: [Link]
-
American Chemical Society. (2015). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Available at: [Link]
-
MDPI. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
Technical Support Center: Solvent Effects on Reaction Stereochemistry
Welcome to the technical support center for navigating the complex interplay between solvent choice and the stereochemical outcome of chemical reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with stereoselectivity in their daily experiments. Here, we move beyond simple solvent selection based on solubility, delving into the mechanistic underpinnings of how solvents actively participate in and direct the formation of stereoisomers.
Our approach is rooted in providing not just solutions, but a deeper understanding of the causality behind them. Every recommendation and protocol is designed to be a self-validating system, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational principles governing solvent-stereochemistry relationships.
Q1: How can a seemingly inert solvent dictate which stereoisomer is formed?
A1: Solvents are far from being inert spectators in a reaction. They are dynamic participants that influence the energy landscape of the reaction pathway. The key lies in the differential solvation of diastereomeric transition states. The transition state leading to one stereoisomer may be better stabilized by the solvent than the transition state leading to the other. This energy difference, however small, can dramatically shift the product ratio. This dynamic interplay involves factors like polarity, hydrogen-bonding capacity, and even the solvent's physical structure.[1][2]
Q2: What is the primary difference between polar protic and polar aprotic solvents in the context of stereoselectivity?
A2: The defining difference is the ability to donate hydrogen bonds.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can act as hydrogen bond donors. They excel at solvating both cations and anions. In reactions involving charged nucleophiles, like SN2 reactions, protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, which can hinder its reactivity and affect the stereochemical outcome.[3][4]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors.[5] While they solvate cations effectively, they leave anions relatively "naked" and more reactive.[5] This increased reactivity can be crucial for achieving high stereoselectivity in reactions like the SN2, which proceeds most efficiently in these solvents.[5][6]
Q3: Can you explain the role of solvent polarity in stereoselective reactions like the Diels-Alder cycloaddition?
A3: In Diels-Alder reactions, solvent polarity can significantly influence the ratio of endo to exo products.[7] Generally, more polar solvents tend to favor the formation of the endo product.[8] This is often attributed to the stabilization of the more polar endo transition state, which benefits from favorable secondary orbital interactions. Furthermore, the hydrogen bond donor ability of the solvent can also play a crucial role in regioselectivity.[7] Some studies have even shown a 700-fold rate increase for certain Diels-Alder reactions when conducted in water compared to nonpolar solvents, highlighting the powerful influence of polar environments.[8]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to common problems encountered in the lab.
Q4: My SN2 reaction is yielding a racemic mixture instead of the expected inverted product. Could the solvent be the culprit?
A4: Absolutely. If you are observing racemization, it suggests that an SN1-type pathway, which proceeds through a planar carbocation intermediate, might be competing with your desired SN2 mechanism. A common cause for this is the use of a polar protic solvent.
-
The Problem: Polar protic solvents (like water, methanol, or ethanol) can stabilize the carbocation intermediate and the leaving group in an SN1 reaction, thereby lowering its activation energy and promoting this pathway.[4] They also solvate the nucleophile, reducing its potency for the backside attack required in an SN2 reaction.[3]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Change your reaction medium to a polar aprotic solvent such as acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5][6] These solvents will dissolve the nucleophile but will not form a strong solvation shell around it, thus preserving its reactivity for the SN2 pathway.[3][5]
-
Verify Substrate and Nucleophile: Ensure your substrate is not sterically hindered (primary or methyl halides are best for SN2) and that you are using a strong nucleophile.[3] While solvent is a key factor, it works in concert with these other elements.
-
Q5: I am running an asymmetric catalytic reaction, and my enantiomeric excess (e.e.) is much lower than reported in the literature. What solvent-related factors should I investigate?
A5: Low enantioselectivity in asymmetric catalysis is a frequent and frustrating issue where the solvent plays a pivotal role. The solvent interacts not just with reactants, but with the chiral catalyst and the catalyst-substrate complex.
-
Potential Issues & Solutions:
-
Solvent-Catalyst Interaction: The solvent can coordinate with the metal center of a catalyst or interact with the chiral ligand, altering its conformation and, consequently, the chiral environment it creates. Ethereal solvents, for instance, can dramatically affect the configurational stability of organometallic reagents.[9][10]
-
Action: Screen a range of solvents with varying coordinating abilities. For example, if you are using a coordinating solvent like THF, try a less coordinating one like toluene or dichloromethane, and vice-versa.
-
-
Solute-Solvent van der Waals Interactions: Especially in nonpolar solvents, weak van der Waals forces between the transition state and solvent molecules can influence selectivity.[11] These subtle interactions can be the difference between moderate and high e.e.
-
Action: Test a series of nonpolar solvents (e.g., hexane, toluene, carbon tetrachloride) to see if these weaker interactions can be tuned to favor one diastereomeric transition state.
-
-
Presence of Impurities (especially water): Trace amounts of water or other impurities in your solvent can be detrimental, often by interacting with the catalyst.
-
Action: Always use rigorously dried, anhydrous solvents for sensitive asymmetric reactions.
-
-
Q6: My Diels-Alder reaction is giving a poor endo:exo ratio. How can I use the solvent to improve this?
A6: The endo:exo selectivity in a Diels-Alder reaction is a classic example of kinetic control influenced by solvent properties.
-
The "Endo Rule" and Solvents: The "endo rule" predicts the preferential formation of the endo isomer due to stabilizing secondary orbital interactions in the transition state.[12]
-
Troubleshooting and Optimization:
-
Increase Solvent Polarity: As a general rule, increasing solvent polarity will favor the endo product because its transition state is typically more polar than the exo transition state. A move from hexane to dichloromethane or even to highly polar solvents like DMF can significantly improve the endo:exo ratio.
-
Utilize Hydrogen Bonding: Solvents capable of hydrogen bonding can stabilize the transition state leading to the endo product, particularly with dienophiles containing carbonyl groups.[7] Running the reaction in alcohols or even in aqueous mixtures can lead to dramatic improvements in both rate and selectivity.[8]
-
Consider Lewis Acid Catalysis: While not strictly a solvent effect, the use of a Lewis acid catalyst can enhance the polarity of the dienophile and dramatically increase endo selectivity. The choice of solvent is still critical here, as it must be compatible with the Lewis acid.
-
Part 3: Data & Protocols for Practical Application
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent Name | Abbreviation | Dielectric Constant (20°C) | Dipole Moment (D) | Type | Key Characteristics |
| Water | H₂O | 80.1 | 1.85 | Polar Protic | Highly polar, strong H-bond donor. |
| Methanol | MeOH | 32.7 | 1.70 | Polar Protic | Good for dissolving polar compounds, H-bond donor. |
| Ethanol | EtOH | 24.5 | 1.69 | Polar Protic | Common, less toxic protic solvent. |
| Acetone | - | 20.7 | 2.88 | Polar Aprotic | Good for SN2, dissolves many organic salts.[3] |
| Acetonitrile | ACN | 37.5 | 3.92 | Polar Aprotic | Highly polar, good for SN2 reactions.[5] |
| Dimethylformamide | DMF | 36.7 | 3.82 | Polar Aprotic | High boiling point, excellent solvent for many reactions.[3] |
| Dimethyl Sulfoxide | DMSO | 46.7 | 3.96 | Polar Aprotic | Very high polarity, excellent for SN2.[3][6] |
| Dichloromethane | DCM | 8.93 | 1.60 | Polar Aprotic | Good general-purpose solvent, less polar. |
| Tetrahydrofuran | THF | 7.58 | 1.75 | Polar Aprotic | Ethereal, can coordinate to metal centers. |
| Toluene | - | 2.38 | 0.36 | Nonpolar | High boiling point, good for reactions requiring heat. |
| Hexane | - | 1.89 | ~0 | Nonpolar | Very nonpolar, used when polarity needs to be minimized. |
Experimental Workflow: Solvent Screening Protocol for Stereoselectivity Optimization
This protocol outlines a systematic approach to identify the optimal solvent for a stereoselective reaction.
Objective: To determine the effect of a range of solvents on the stereochemical outcome (e.g., diastereomeric ratio or enantiomeric excess) of a target reaction.
Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents from a reliable source or dry them using standard procedures.
-
Prepare a stock solution of your limiting reagent to ensure accurate dispensing.
-
-
Reaction Setup:
-
Set up a parallel reaction block or a series of identical reaction vials.
-
To each vial, add the catalyst (if applicable), non-limiting reagents, and a stir bar.
-
Assign one solvent to each vial from a pre-selected screening library (see Table 1 for suggestions). Include a mix of polar protic, polar aprotic, and nonpolar solvents.
-
Add the chosen solvent to each respective vial.
-
-
Initiation and Monitoring:
-
Bring all reactions to the desired temperature.
-
Initiate the reactions by adding the limiting reagent stock solution to each vial simultaneously (if possible).
-
Monitor the progress of each reaction by a suitable technique (e.g., TLC, LC-MS) at set time intervals. Note any significant differences in reaction rates.
-
-
Work-up and Analysis:
-
Once the reactions are complete (as determined by monitoring), quench them appropriately and perform a standard work-up procedure.
-
Carefully isolate the crude product from each reaction.
-
Determine the stereochemical outcome for each sample using an appropriate analytical method:
-
For Diastereomers: ¹H NMR spectroscopy (often shows distinct signals for each diastereomer).
-
For Enantiomers: Chiral HPLC or Chiral GC.
-
-
-
Data Interpretation:
-
Tabulate the results, correlating each solvent with the observed stereoselectivity (d.r. or e.e.) and yield.
-
Analyze the trends. Does selectivity increase with polarity? Is it better in protic or aprotic media?
-
Select the best-performing solvent for larger-scale reactions and further optimization.
-
Diagrams and Visualizations
Diagram 1: Troubleshooting Workflow for Poor Stereoselectivity
This diagram outlines a logical decision-making process when faced with suboptimal stereochemical results.
Caption: Decision tree for troubleshooting solvent effects on stereoselectivity.
Diagram 2: Solvent Effect on SN2 Transition State
This diagram illustrates how different solvent types interact with the nucleophile and influence the SN2 reaction pathway.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
References
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38, 990-1001. [Link]
-
Buncel, E., & Wilson, H. (1987). The Correlation of Solvent Effects on the Stereoselectivities of Diels-Alder Reactions by Means of Linear Free Energy Relationships. A New Empirical Measure of Solvent Polarity. Journal of the American Chemical Society. [Link]
-
Cativiela, C., García, J. I., Gil, J., Martínez, R. M., Mayoral, J. A., Pires, E., & Salvatella, L. (1993). Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
OpenOChem Learn. SN2 Effect of Solvent. OpenOChem Learn. [Link]
-
König, B. (2022). Solvation Effects in Organic Chemistry. ACS Publications - American Chemical Society. [Link]
-
García-Meseguer, R., Garcia-Bordeje, E., & Rzepa, H. S. (2021). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. [Link]
-
Sabbagh, G., Canales, J., Valderrama, J. A., Rodriguez-Serrano, F., & Zarate, X. (2021). Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature. ACS Omega. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Diels–Alder reaction. Wikipedia. [Link]
-
Perna, F. M., & Capriati, V. (2019). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 24(23), 4239. [Link]
-
Aceña, J. L., Sorochinsky, A. E., & Soloshonok, V. A. (2014). Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate. [Link]
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Perna, F. M., & Capriati, V. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. [Link]
-
Nakano, Y., & Sato, M. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1251-1258. [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Quora. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link]
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Technical Support Center: Stereochemical Integrity in Chiral Pyrrolidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral pyrrolidines. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge: preventing racemization. Loss of stereochemical purity can compromise the efficacy and safety of pharmaceutical compounds, making robust, stereoretentive methodologies essential.
This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose, troubleshoot, and proactively prevent racemization in your own work.
Part 1: The Root of the Problem: Understanding Racemization Mechanisms
Racemization in reactions involving chiral pyrrolidines, particularly those with activating groups at the C2 position (e.g., proline and its derivatives), is primarily driven by the deprotonation of the α-carbon. This process leads to the formation of a planar, achiral intermediate, which can be non-stereospecifically reprotonated, resulting in a mixture of enantiomers.
The core mechanism involves:
-
Deprotonation: A base removes the proton from the carbon alpha to the pyrrolidine nitrogen and an activating group (like a carbonyl).
-
Formation of a Planar Intermediate: This abstraction creates a resonance-stabilized, planar enolate or enamine intermediate.[1][2] The planarity of this species erases the stereochemical information at the α-carbon.
-
Reprotonation: A proton source (such as the conjugate acid of the base or a solvent) can then add to either face of the planar intermediate with roughly equal probability.[2][3]
This process effectively converts a single enantiomer into a racemic mixture.[3] The acidity of this α-proton is the critical factor; it is significantly increased by the presence of electron-withdrawing groups, such as esters or amides, making these derivatives particularly susceptible.[4]
Caption: General mechanism of base-catalyzed racemization at the α-carbon.
Part 2: Troubleshooting Guide: Diagnosing & Solving Racemization
This section is formatted as a series of questions you might ask when encountering unexpected racemization. The answers provide both diagnostic steps and actionable solutions.
Q1: My reaction's enantiomeric excess (ee) is significantly lower than expected. Where did I lose stereochemical control?
A1: Loss of ee can occur either during the reaction itself or during the subsequent workup and purification. A systematic approach is needed to pinpoint the cause.
First, determine the timing of racemization. If possible, carefully take a crude sample of the reaction mixture (before workup) and analyze its ee by chiral HPLC or SFC. Compare this to the ee of the final, purified product.
-
If the crude ee is high, but the final ee is low: The problem lies in your workup or purification. See Q4 .
-
If the crude ee is already low: The reaction conditions are the culprit. The primary factors to investigate are the base, solvent, and temperature.
Caption: Decision workflow for diagnosing the source of racemization.
Q2: I suspect my base is causing racemization. How do I select a more appropriate one?
A2: The choice of base is arguably the most critical factor. A base that is too strong or not sterically hindered can readily deprotonate the α-carbon, promoting racemization.[5]
Causality: Strong bases increase the equilibrium concentration of the achiral enolate intermediate. Sterically small bases, like triethylamine (TEA), can easily access the α-proton, whereas bulky bases, like N,N-diisopropylethylamine (DIPEA or Hünig's base), have more difficulty.[5]
Solution:
-
Use the weakest base necessary to achieve the desired reaction.
-
Favor sterically hindered bases over smaller ones.
-
Consider non-basic conditions if the reaction chemistry allows.
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Application / Racemization Risk |
| Triethylamine (TEA) | ~10.7 | Low | General purpose; High risk of racemization.[5] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | High | Good for sterically sensitive reactions; Lower risk .[5] |
| N-Methylmorpholine (NMM) | ~7.4 | Medium | Weaker base; Low risk , often used in peptide couplings.[5] |
| 2,4,6-Collidine | ~7.4 | High | Weak, hindered base; Very low risk for proton abstraction.[5] |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | High (but non-nucleophilic) | Very strong; Extreme risk , often used intentionally for epimerization.[4] |
Q3: Could my choice of solvent be contributing to the loss of stereochemistry?
A3: Yes, absolutely. The solvent plays a crucial role in stabilizing or destabilizing the intermediates involved in the racemization pathway.
Causality: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged enolate intermediate through dipole-dipole interactions. This stabilization lowers the energy barrier to its formation and can extend its lifetime, increasing the opportunity for non-stereospecific reprotonation. In contrast, non-polar solvents (e.g., toluene, hexanes) offer less stabilization for charged intermediates, thus disfavoring the racemization pathway.[6][7][8]
Solution:
-
Use the least polar solvent in which your starting materials are sufficiently soluble.
-
If a polar solvent is required for the reaction, ensure strict temperature control to minimize the rate of racemization.
-
Be aware that solvent effects can be complex and sometimes non-intuitive, requiring empirical screening for optimal results.[6]
Q4: My crude product has high ee, but it drops after silica gel chromatography. How can I prevent this?
A4: This is a common issue. Silica gel is inherently acidic and its large surface area can catalyze racemization, especially for compounds with labile stereocenters.
Causality: The acidic silanol groups (Si-OH) on the surface of standard silica gel can act as a proton source, facilitating the enolization/enamination mechanism.[1] Prolonged contact time on the column, often due to slow elution, exacerbates the problem.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a volatile base, like triethylamine (~0.5-1% v/v), before packing the column. This deactivates the acidic sites.
-
Use Deactivated Silica: Purchase commercially available deactivated or neutral silica gel.
-
Minimize Contact Time: Use flash chromatography with higher pressure to speed up elution. Avoid letting the compound sit on the column.
-
Alternative Purification: If the compound is crystalline, recrystallization is an excellent, non-racemizing alternative. Other options include preparative TLC or switching to a different stationary phase like alumina (which can be basic, neutral, or acidic).
-
Post-Purification Treatment: After purification, immediately remove the solvent under reduced pressure at low temperature to prevent racemization in solution, which may be catalyzed by trace acid or base leached from the silica.
Part 3: Proactive Prevention & FAQs
Q1: What are the best general practices for setting up a reaction to minimize racemization from the start?
A1:
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Cryogenic temperatures (-78 °C, -40 °C) are standard for reactions involving sensitive stereocenters, as they significantly slow the rate of deprotonation.
-
Slow Reagent Addition: Add the base or other reactive reagents slowly (e.g., via syringe pump) to keep their instantaneous concentration low, minimizing side reactions.
-
Anhydrous Conditions: Water can act as a proton shuttle, facilitating racemization. Ensure all reagents, solvents, and glassware are rigorously dried.
-
Protecting Group Strategy: The choice of N-protecting group on the pyrrolidine can influence the acidity of the α-proton. Electron-withdrawing groups can increase acidity and risk.
Q2: Are certain types of reactions involving chiral pyrrolidines more prone to racemization?
A2: Yes. Reactions that involve the formation of a carbanion or enolate at the α-carbon are at the highest risk. This includes:
-
α-Alkylation of Proline Esters: This classic reaction requires deprotonation at the α-position to form a nucleophile.
-
Peptide Couplings: When a proline residue is being coupled, the activation of its carboxyl group can increase the acidity of the α-proton, making it susceptible to racemization by base.[9][10] Additives like HOBt can sometimes unexpectedly increase racemization in these specific cases.[9][10]
-
Enamine Catalysis: While the chiral pyrrolidine is often the catalyst, the enamine intermediates it forms are central to the catalytic cycle.[11][12][13] The stereochemical outcome can be influenced by the stability and subsequent reactions of these intermediates.[14]
Q3: Can racemization occur during storage?
A3: Yes. Chiral pyrrolidine derivatives, especially those with activated α-hydrogens, can be stereochemically labile. Storage in protic solvents, or in the presence of trace acidic or basic impurities, can lead to slow racemization over time. For long-term storage, it is best to keep the compound as a neat solid or oil, under an inert atmosphere (N₂ or Ar), and at low temperatures (e.g., in a freezer).
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Low-Temperature α-Alkylation
This protocol provides a framework for the alkylation of an N-protected proline derivative while minimizing racemization.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Cooldown: Dissolve the N-protected pyrrolidine substrate (1.0 eq) in anhydrous THF under the inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong, hindered base like lithium diisopropylamide (LDA) (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise, again maintaining a low internal temperature.
-
Reaction: Allow the reaction to stir at -78 °C. Monitor the reaction by TLC or LC-MS. If the reaction is slow, consider allowing it to warm very slowly to -40 °C over several hours.
-
Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.
-
Purification: Purify immediately using the methods described in Q4 to prevent post-reaction racemization.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
-
Slurry Formation: In a beaker, weigh out the required amount of silica gel for your column.
-
Solvent Addition: Add your chosen column eluent (e.g., 20% ethyl acetate in hexanes) to the silica gel to form a mobile slurry.
-
Base Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% to 1.0% by volume of the total solvent.
-
Mixing: Stir the slurry thoroughly for 5-10 minutes to ensure the base is evenly distributed and has neutralized the acidic sites.
-
Column Packing: Immediately pack your chromatography column with the neutralized slurry using your preferred method (wet or dry packing).
-
Elution: Run the column as usual. The presence of the volatile base in the eluent will maintain neutral conditions throughout the separation.
References
-
Seebach, D., et al. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research, 49(3), 574-587. [Link]
-
List, B. (2004). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5559. [Link]
-
Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(26), 8251-8260. [Link]
-
Gualandi, A., et al. (2016). On the Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. eScholarship, University of California. [Link]
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Ríos-Lombardía, N., & Morán-Ramallal, R. (2022). Deracemisation Processes Employing Organocatalysis and Enzyme Catalysis. Advanced Synthesis & Catalysis, 364(24), 4238-4261. [Link]
-
Ríos-Lombardía, N., & Morán-Ramallal, R. (2022). Deracemisation Processes Employing Organocatalysis and Enzyme Catalysis. ResearchGate. [Link]
-
Kiso, Y., et al. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Chemical & Pharmaceutical Bulletin, 39(9), 2468-2470. [Link]
-
Maji, M., & Panda, S. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Beilstein Journal of Organic Chemistry, 13, 2436-2453. [Link]
-
Berglund, P., & Vongvilai, P. (2011). Base catalyzed racemization of amino acid derivatives. Tetrahedron: Asymmetry, 22(8), 851-856. [Link]
-
Trowbridge, A., & Scott, R. W. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry, 88(10), 6149-6168. [Link]
-
Bofeng, C. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Ontores. [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 618(7964), 296-302. [Link]
-
Kiso, Y., et al. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. [Link]
-
Trowbridge, A., & Scott, R. W. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. PubMed Central. [Link]
-
Superchi, S., et al. (2022). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 27(19), 6617. [Link]
-
Wikipedia. (n.d.). Organocatalysis. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Smith, G. G., & Reddy, G. V. (1989). Effect of the side chain on the racemization of amino acids in aqueous solution. The Journal of Organic Chemistry, 54(19), 4529-4535. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Blois, E. D., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1115-1130. [Link]
-
ResearchGate. (n.d.). Biosynthesis and racemization of proline and hydroxyprolines. [Link]
-
Metrano, A. J., & Miller, S. J. (2019). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Accounts of Chemical Research, 52(1), 199-215. [Link]
-
LibreTexts Chemistry. (2021). 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. [Link]
-
ResearchGate. (n.d.). Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction. [Link]
-
Gualtierotti, J. B., & Besnard, C. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry, 14(4), 724. [Link]
-
Al-Haj, N. A., & Al-Degs, Y. S. (2018). Spectroscopic investigations of solvent effect on chiral interactions. Chirality, 30(6), 727-734. [Link]
-
Al Azzam, K. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5363. [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. [Link]
-
Kennedy, C. R., et al. (2014). One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. ACS Catalysis, 4(1), 211-215. [Link]
-
Lytle, J. L., et al. (2018). The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect. Inorganics, 6(3), 87. [Link]
-
B, Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Hatakeyama, T., et al. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(48), 18119-18122. [Link]
-
Dal-Pozzo, R., & Bertamino, A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(13), 5038. [Link]
-
Tissot, A., et al. (2018). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. CrystEngComm, 20(29), 4161-4168. [Link]
- Google Patents. (2015).
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 449-459. [Link]
-
Khan Academy. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
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Technical Support Center: Purification of (r)-2-(pyrrolidin-2-yl)propan-2-ol Reaction Products
Welcome to the technical support center for the purification of reaction products derived from (r)-2-(pyrrolidin-2-yl)propan-2-ol. This valuable chiral building block, often derived from L-proline, is integral to numerous asymmetric syntheses, acting as a catalyst or a key structural component in active pharmaceutical ingredients (APIs).[1][2][3][4] The presence of both a basic secondary amine and a tertiary alcohol functional group within a chiral scaffold presents unique challenges and opportunities for purification.
This guide provides targeted troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common purification hurdles and efficiently isolate your target compounds with high purity and stereochemical integrity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems encountered during the purification of this compound derivatives.
Q1: I'm seeing poor or no separation of my product's enantiomers on chiral HPLC/SFC. What should I do?
Answer:
Failure to resolve enantiomers is a common analytical challenge. The issue almost always lies with the interplay between your compound, the chiral stationary phase (CSP), and the mobile phase. A systematic approach to method development is crucial.
Underlying Cause: Chiral recognition requires a precise three-point interaction between the analyte and the CSP. If these interactions are not optimal, or if competing interactions interfere, separation will be poor. For amino alcohols, these interactions often involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Protocol: Chiral Method Screening
-
Confirm Racemic Standard: Before optimizing, ensure your analytical method can resolve a true racemic sample. If you see only one peak for a 50:50 mixture, the method is unsuitable.[5]
-
Select Appropriate CSPs: For pyrrolidine-based amino alcohols, polysaccharide-coated columns (e.g., Chiralpak® series) are often a successful starting point.[6][7]
-
Screen Mobile Phases:
-
Normal Phase (NP): Start with a Hexane/Isopropanol (IPA) gradient. Test a second alcohol modifier like Ethanol, as this can dramatically alter selectivity.
-
Reversed Phase (RP): Less common for underivatized amino alcohols but can be effective. Use Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium bicarbonate).[6]
-
-
Incorporate Additives: Due to the basic nitrogen of the pyrrolidine ring, peak tailing is common.
-
In NP, add 0.1% diethylamine (DEA) to the mobile phase. This blocks acidic silanol sites on the stationary phase, improving peak shape and often resolution.[6]
-
In RP, trifluoroacetic acid (TFA) at 0.1% can be used to protonate the amine and improve peak shape.
-
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) | Rationale |
| Column | Chiralpak® AD-H | Chiralcel® OD-RH | Polysaccharide CSPs are versatile for chiral separations.[7] |
| Mobile Phase | 90:10 Hexane:Isopropanol | 80:20 Acetonitrile:30mM NH₄HCO₃ | NP is often the first choice; RP offers an alternative separation mechanism.[6][7] |
| Additive | + 0.1% Diethylamine (DEA) | None (buffer acts as modifier) | DEA is a basic modifier that improves peak shape for amines in NP.[6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 30 °C | 30 °C | Temperature can affect selectivity; start at a controlled room temperature.[7] |
Q2: My product, a pyrrolidinyl propanol derivative, is degrading during silica gel column chromatography. How can I prevent this?
Answer:
This is a frequent issue. The combination of a basic amine and a tertiary alcohol makes these compounds susceptible to degradation on standard silica gel.
Underlying Cause: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly adsorb basic compounds like your pyrrolidine derivative, leading to streaking, poor recovery, and in some cases, acid-catalyzed degradation (e.g., dehydration of the tertiary alcohol).
Solutions:
-
Deactivate the Silica:
-
Protocol: Prepare a slurry of your silica gel in the desired non-polar eluent (e.g., hexane or ethyl acetate). Add 1-2% triethylamine (Et₃N) or ammonia solution (e.g., 1% of a 7N solution in methanol) to the slurry. Mix well before packing the column. Run the column with an eluent containing a small percentage (0.5-1%) of the same base.
-
Mechanism: The added base neutralizes the acidic silanol groups, preventing strong adsorption of your basic product.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Use basic or neutral alumina as appropriate for your molecule's stability.
-
Treated Silica: Commercially available deactivated silica gels or phases like amino-propylated silica can also be effective.
-
-
Avoid Chromatography:
-
Crystallization: If your product is a solid, crystallization is the preferred method for purification on a large scale as it avoids substrate-surface interactions. Systematically screen solvents (see table below) to find a suitable system.
-
Acid/Base Extraction: Utilize the basicity of the pyrrolidine nitrogen. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1 M HCl) to extract your product into the aqueous layer as the hydrochloride salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.[1]
-
Q3: I am struggling to crystallize my final product, which is an oil. What steps can I take?
Answer:
Obtaining a crystalline solid from a persistent oil can be challenging, but a systematic approach often yields success. The goal is to find a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below.
Underlying Cause: A compound may exist as an oil because its melting point is below room temperature, or it may be an amorphous solid that resists forming an ordered crystal lattice. Impurities can also inhibit crystallization.
Systematic Crystallization Screening:
-
Purity Check: First, ensure your oil is reasonably pure (>90%) by LCMS or NMR. Impurities can significantly disrupt crystal lattice formation. If impure, consider a preliminary purification by extraction or chromatography on deactivated media.
-
Solvent Screening: Use small vials with a few milligrams of your oil in each.
-
Add a solvent dropwise until the oil dissolves. If it dissolves instantly in a small volume, the solvent is too good; the compound is too soluble.
-
If the oil doesn't dissolve, gently heat the mixture. If it dissolves upon heating, allow it to cool slowly to room temperature, then in a refrigerator or freezer. If crystals form, you have found a potential solvent.
-
Two-Solvent System: If you find a solvent in which the compound is very soluble (e.g., Dichloromethane, Methanol) and one in which it is insoluble (e.g., Hexane, Water), you can create a two-solvent system. Dissolve the oil in the minimum amount of the "good" solvent. Add the "bad" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). Gently warm to redissolve, then cool slowly.
-
Solvent Screening Table for Pyrrolidinyl Propanol Derivatives
| Solvent Class | Examples | Typical Solubility Behavior | Notes |
| Protic | Isopropanol, Ethanol, Water | Often highly soluble due to H-bonding with the alcohol and amine. | Water can be a good anti-solvent. Isopropanol is a common crystallization solvent.[8][9][10] |
| Aprotic Polar | Ethyl Acetate, Acetone, Acetonitrile | Good "all-around" solvents. Often provide the right solubility profile. | Ethyl Acetate/Hexane is a classic combination to try. |
| Aprotic Non-Polar | Hexane, Heptane, Toluene | Usually insoluble or poorly soluble. | Excellent choices for anti-solvents. |
| Ethers | Diethyl Ether, MTBE | Moderate solubility. | High volatility can sometimes lead to rapid crashing out instead of slow crystal growth. |
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the vial with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have even a tiny crystal of the desired product, add it to the supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying reaction products containing the this compound scaffold?
The primary methods are chiral chromatography, achiral chromatography on deactivated media, crystallization, and acid-base extraction. The choice depends on the scale, the nature of the impurities, and whether the final product needs to be enantiomerically pure.[11]
-
Chiral Chromatography (HPLC/SFC): Essential for separating enantiomers or diastereomers. It is the gold standard for analytical assessment of enantiomeric excess (ee) and can be used for preparative separation.[12][13]
-
Achiral Chromatography: Used to remove non-chiral impurities, such as unreacted starting materials or reagents. It's critical to use deactivated media (e.g., base-washed silica, alumina) to prevent product degradation.[1]
-
Crystallization: A highly effective and scalable method for purifying solid compounds. It can sometimes be used for chiral resolution by forming diastereomeric salts with a chiral acid or base, followed by fractional crystallization.[11]
-
Extraction: An excellent workup technique to remove non-basic or non-acidic impurities quickly and inexpensively.[1]
Q2: What are common impurities to expect from reactions involving this compound?
Common impurities depend on the reaction type, but generally include:
-
Unreacted Starting Materials: The this compound itself or other reagents.
-
Catalyst Residues: If used as an organocatalyst, trace amounts may remain.
-
Side Products: From competing reaction pathways. For example, if the pyrrolidine nitrogen is intended to act as a nucleophile, the hydroxyl group might react under certain conditions.
-
Enantiomeric/Diastereomeric Impurities: The undesired enantiomer or diastereomer of the product is a critical impurity in asymmetric synthesis.[14][15]
Q3: When should I consider derivatization for analysis or purification?
Consider derivatization in two main scenarios:
-
For Chiral Analysis: If you cannot separate the enantiomers of your final compound directly, you can react it with a chiral derivatizing agent (e.g., Marfey's reagent, Mosher's acid chloride) to form diastereomers. These diastereomers have different physical properties and can often be separated on standard, non-chiral HPLC or NMR analysis.[6][14][16]
-
To Improve Chromatographic Properties: If your compound has poor UV absorbance, derivatizing it with a chromophore-containing reagent (like NBD-Cl or a benzoyl group) can significantly enhance detection sensitivity.[7][15] Derivatization can also block the polar amine and alcohol groups, leading to better peak shapes in gas chromatography (GC).[16][17]
References
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
- Amino Acid and Peptide Chiral Separ
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Discovery and synthesis of chiral amino alcohols. Benchchem.
- Technical Support Center: Chiral Starting Material Purific
- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
- This compound hydrochloride ee | 816425-22-6. Biosynth.
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
- Trouble with chiral separations.
- Crystals of compound 1 obtained
- Method for detecting trace chiral isomer D-proline in L-proline.
- The Secrets to Mastering Chiral Chrom
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organoc
- Unsure of how to research this, preparatory separation of chiral compounds. Reddit r/chemistry.
- Process for the purification of 2-pyrrolidone.
- This compound hydrochloride. CymitQuimica.
- 2-(Pyrrolidin-2-yl)propan-2-ol. MySkinRecipes.
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol CAS NO.92053-25-3. Guidechem.
- 2-(Pyrrolidin-1-yl)
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Extracting propan-2-ol from old food dyes.
- Propan-2-Ol. Actylis.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 10. Actylis - Propan-2-Ol [solutions.actylis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 16. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 17. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Managing air and moisture sensitivity in organozinc additions
A Guide to Managing Air and Moisture Sensitivity
Welcome to the technical support center for organozinc chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the successful handling of air- and moisture-sensitive organozinc reagents. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity and reproducibility of your experiments.
The Challenge: Understanding Organozinc Sensitivity
Organozinc compounds occupy a valuable niche in organic synthesis. They are generally less reactive than their Grignard or organolithium counterparts, which allows for excellent functional group tolerance and selectivity.[1][2] However, this moderation in reactivity does not imply they are robust. The carbon-zinc bond is highly polarized and susceptible to attack by both atmospheric oxygen and protic species like water. Failure to rigorously exclude air and moisture is a primary cause of reaction failure, leading to low yields, inconsistent results, and the formation of undesired byproducts.
The two main degradation pathways are:
-
Protonolysis (Reaction with Moisture): Organozinc reagents (R-ZnX) are strong bases and will readily react with water to quench the reagent, forming an alkane (R-H) and a zinc hydroxide salt. This is often an irreversible consumption of your active nucleophile.
-
Oxidation (Reaction with Air): The carbon-zinc bond can react with oxygen, leading to the formation of zinc alkoxides (R-O-ZnX) after rearrangement of an initial peroxide species. This side reaction consumes the reagent and introduces impurities.
Some organozinc compounds, particularly dialkylzincs like diethylzinc, are pyrophoric and will ignite spontaneously upon contact with air.[1] Therefore, mastery of air-free techniques is not just a matter of yield, but of laboratory safety.
Troubleshooting Guide: Common Issues in Organozinc Additions
This section addresses specific problems you may encounter during your experiments.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate or is Sluggish | 1. Inactive Zinc Metal: The surface of zinc dust can be passivated by a layer of zinc oxide. 2. Wet Reagents/Solvents: Trace moisture is quenching the organozinc reagent as it forms or after it is added.[3] 3. Poor Quality Alkyl/Aryl Halide: The starting material may be impure or degraded. | 1. Activate the Zinc: Use chemically activated zinc, such as Rieke® Zinc, which has a much higher surface area and reactivity.[4][5] Alternatively, pre-activate commercial zinc dust with reagents like 1,2-dibromoethane or TMSCl.[3] 2. Rigorously Dry All Components: Ensure solvents are anhydrous (see protocol below).[4] Oven- or flame-dry all glassware immediately before use and cool under a stream of inert gas.[6] 3. Purify Starting Materials: Distill liquid halides or recrystallize solid halides before use. |
| Low Yield of Desired Product | 1. Incremental Reagent Decomposition: Small, continuous leaks in the reaction setup are introducing air/moisture. 2. Inaccurate Reagent Quantification: The concentration of the organozinc solution was lower than assumed. 3. Side Reactions: The organozinc reagent is reacting with air, moisture, or incompatible functional groups.[7] | 1. Check Your Setup: Ensure all joints are properly sealed and greased (if using ground glass). Maintain a positive pressure of inert gas, confirmed by a steady flow through a bubbler.[6] 2. Titrate Your Reagent: Perform an iodometric titration on an aliquot of the organozinc solution to determine its precise molarity before use.[8][9] 3. Strict Inert Atmosphere: Use robust air-free techniques (Schlenk line or glovebox).[10][11][12][13] Ensure all other reagents are compatible and dry. |
| Formation of a White Precipitate | 1. Hydrolysis/Oxidation: The precipitate is likely a mix of zinc hydroxide (Zn(OH)X) and zinc oxide/alkoxide species resulting from exposure to moisture and air. | 1. Improve Inert Atmosphere Technique: This is a clear sign that your reaction is not sufficiently protected from the atmosphere. Review your glassware drying, solvent purification, and inert gas purging procedures. 2. Filter if Necessary: If the reaction is already complete, the precipitate can be removed during workup. For ongoing reactions, the presence of these salts can sometimes affect reaction kinetics. |
Diagram: Troubleshooting Logic for Failed Organozinc Reactions
Caption: A decision tree to diagnose common causes of failure in organozinc additions.
Frequently Asked Questions (FAQs)
Q1: What is the functional difference between using a Schlenk line and a glovebox?
A: Both are used to create an inert atmosphere, but they are suited for different tasks.[10][11][13]
-
Schlenk Line: Ideal for solution-phase chemistry.[14] It allows for heating, cooling, and stirring of reactions in flasks under an inert gas or vacuum. It is excellent for handling liquids and gases, and for performing distillations or filtrations under inert conditions.[6]
-
Glovebox: Best for manipulating solids and preparing samples where high dexterity is needed.[13][15] Weighing out solid reagents, preparing NMR samples, or setting up multiple small-scale reactions is often more convenient in a glovebox.[15]
Q2: Can I use nitrogen instead of argon as the inert gas?
A: For most organozinc chemistry, high-purity nitrogen is perfectly acceptable and more economical. Argon is denser than air, so it can be better at displacing air in an open flask, but this is a minor advantage when using proper technique. The primary exception is in reactions involving lithium metal (e.g., preparing Rieke Zinc with lithium naphthalenide), where argon is mandatory to avoid the formation of lithium nitride.[12]
Q3: My organozinc reagent is a solution in THF. How do I know it's still good?
A: Visual inspection can be a first clue; if you see significant precipitation, the reagent has likely degraded. However, the only way to be certain of its quality and concentration is through titration.[8] An iodometric titration is a common and reliable method. Never assume the molarity stated on the bottle is accurate, especially if the reagent has been stored for a while or used multiple times.
Q4: What is the correct way to quench an organozinc reaction?
A: Quenching should be done carefully, especially for larger-scale reactions. The reaction mixture should first be cooled in an ice bath. A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method. This proton source is mild enough to avoid side reactions with sensitive functional groups but effective at quenching any remaining organometallic species and hydrolyzing the zinc alkoxide product. Avoid quenching with neat water initially, as the reaction can be exothermic.
Core Experimental Protocols
Protocol 1: Setting up a Reaction Flask under Inert Atmosphere via Schlenk Line
This protocol ensures that the reaction vessel is free of air and adsorbed moisture.
-
Glassware Preparation: Ensure the reaction flask, stir bar, and any other glassware (e.g., addition funnel) are completely clean. Dry them in an oven at >125°C for at least 4 hours (overnight is best).[4]
-
Hot Assembly: While the glassware is still hot, assemble the apparatus (e.g., flask with condenser and septum-capped inlet). Clamp it securely to a lab stand.
-
Connect to Schlenk Line: Connect the side-arm of the flask to the Schlenk line using thick-walled, non-collapsible tubing.[6]
-
Purge the System (Vacuum/Backfill Cycles): This is the most critical step.
-
Carefully open the flask's stopcock to the vacuum manifold of the Schlenk line. Evacuate the flask for 1-2 minutes. You may gently warm the flask with a heat gun (avoiding any plastic or greased parts) to help desorb water from the glass walls.
-
Close the stopcock to the vacuum.
-
Carefully open the stopcock to the inert gas (N₂ or Ar) manifold to backfill the flask. You should hear the gas flow in.
-
Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere inside the flask is fully inert.[12]
-
-
Maintain Positive Pressure: After the final backfill, leave the flask open to the inert gas manifold, which should be connected to a bubbler. A steady flow of 1-2 bubbles per second indicates a positive pressure that will prevent air from entering the system.[6] The flask is now ready for the addition of anhydrous solvents and reagents.
Diagram: Workflow for Inert Atmosphere Reaction Setup
Caption: Standard workflow for preparing a reaction vessel using a Schlenk line.
Protocol 2: Transfer of Anhydrous Solvent or Organozinc Solution via Cannula
Cannula transfer is a reliable method for moving larger volumes (>5-10 mL) of air-sensitive liquids between septum-sealed vessels.
-
Prepare Both Vessels: The donor flask (containing the liquid to be transferred) and the receiving flask must both be under a positive pressure of inert gas, as confirmed by their respective bubblers.
-
Insert the Cannula: A cannula is a long, double-tipped needle. Puncture the septum of the donor flask with one end of the cannula, ensuring the tip is below the surface of the liquid.
-
Initiate Transfer: Puncture the septum of the receiving flask with the other end of the cannula, keeping the tip in the headspace (above any liquid).
-
Create a Pressure Gradient: There are two ways to make the liquid flow from the donor to the receiving flask:
-
Method A (Pressure): Slightly increase the inert gas flow into the donor flask. This increased pressure will push the liquid through the cannula.
-
Method B (Vacuum): In the receiving flask, insert a second "exit" needle connected to the vacuum line (or just venting into a fume hood). The lower pressure in the receiving flask will pull the liquid over. Method A is generally preferred for maintaining a strictly inert system.
-
-
Complete the Transfer: Once the desired volume is transferred, first remove the cannula from the receiving flask, and then from the donor flask. This prevents any remaining liquid in the cannula from being siphoned into the wrong flask.
References
-
Wikipedia. (n.d.). Organozinc chemistry. Retrieved from Wikipedia. [Link]
-
Shriver, D. F. (1987). Development of Techniques in Organometallic Chemistry. In A. L. Wayda & M. Y. Darensbourg (Eds.), Experimental Organometallic Chemistry: A Practicum in Synthesis and Characterization (Vol. 357, pp. 1-5). American Chemical Society. [Link]
-
American Chemical Society. (1987). Experimental Organometallic Chemistry. ACS Publications. [Link]
-
PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from PSIBERG. [Link]
-
ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc reagents. Retrieved from ResearchGate. [Link]
-
Blum, S. A., et al. (2020). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research. National Institutes of Health. [Link]
-
Knochel, P., et al. (2019). PREPARATION OF SOLID, AIR- AND MOISTURE-STABLE ARYL- AND HETEROARYLZINC PIVALATES AND THEIR REACTION IN PALLADIUM-CATALYZED CROSS-COUPLINGS. Organic Syntheses, 95, 127-145. [Link]
-
Knochel, P., et al. (n.d.). Aggregation of Organozinc Species in Solution and Their Reactivity. [Link]
-
ChemRxiv. (2024). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
Slideshare. (n.d.). Organozinc Reagent. Retrieved from Slideshare. [Link]
-
Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]
-
Wikipedia. (n.d.). Organometallic chemistry. Retrieved from Wikipedia. [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. [Link]
-
Borys, A. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. [Link]
-
University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from University of Notre Dame Sites. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from Sciencemadness Wiki. [Link]
-
Chemistry LibreTexts. (2023). Organozinc Chemistry. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
Harvey Mudd College. (2020). air sensitive reaction setup [Video]. YouTube. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from The Schlenk Line Survival Guide. [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from Delloyd's Lab-Tech Chemistry resource. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from Organic Chemistry at CU Boulder. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from Wikipedia. [Link]
-
Sathee NEET. (n.d.). Chemistry Reformatsky Reaction. Retrieved from Sathee NEET. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Sciencemadness Discussion Board. (2014). OrganoZinc compounds as an alternative to OrganoMagnesium compounds?. [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from BYJU'S. [Link]
-
YouTube. (2021). Aqueous-Based Organozinc Reaction. [Link]
Sources
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- 2. 有機亜鉛試薬 [sigmaaldrich.com]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Side reactions and byproduct formation in (r)-2-(pyrrolidin-2-yl)propan-2-ol catalysis
Welcome to the technical support center for (r)-2-(pyrrolidin-2-yl)propan-2-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful class of organocatalysts. Here, we address common challenges related to side reactions, byproduct formation, and suboptimal performance, providing in-depth, mechanistically grounded troubleshooting advice.
Foundational Principles: The Ideal Catalytic Cycles
This compound, a derivative of the naturally occurring amino acid L-proline, primarily operates through two key catalytic cycles depending on the nature of the substrates: Enamine Catalysis for functionalizing aldehydes and ketones at the α-position, and Iminium Catalysis for activating α,β-unsaturated carbonyls for nucleophilic attack.[1][2] Understanding these ideal pathways is the first step in diagnosing deviations.
Enamine Catalysis
This cycle is fundamental for reactions like asymmetric aldol and Mannich reactions.[3] The catalyst's secondary amine condenses with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[4] This enamine then attacks an electrophile (e.g., an aldehyde acceptor). Subsequent hydrolysis regenerates the catalyst and yields the desired α-functionalized product.[5]
Iminium Catalysis
In reactions such as Michael additions or Diels-Alder reactions, the catalyst condenses with an α,β-unsaturated aldehyde or ketone.[6] This forms a transient iminium ion, which lowers the LUMO of the carbonyl compound, activating it for attack by a nucleophile at the β-position.[1] Hydrolysis of the resulting enamine intermediate liberates the product and regenerates the catalyst.[2]
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that address common problems encountered during experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My reaction suffers from low enantioselectivity (ee). What are the primary catalyst-related causes?
Low enantioselectivity is a frequent issue that can often be traced back to the catalyst's state or the reaction environment.
A1: Potential Causes & Corrective Actions
-
Catalyst Purity and Integrity: The catalyst must be of high purity. Impurities can introduce competing, non-selective catalytic pathways. The tertiary alcohol moiety is crucial for establishing the chiral environment; degradation or modification of this group will compromise stereocontrol.
-
Troubleshooting:
-
Verify Purity: Confirm the catalyst's purity via NMR or chiral HPLC before use.
-
Proper Storage: Store the catalyst under an inert atmosphere (N₂ or Ar), protected from light and moisture, to prevent degradation.
-
-
-
Presence of Water: While trace amounts of water can sometimes be beneficial by facilitating the hydrolysis of the product-catalyst iminium ion, excess water can disrupt the key hydrogen-bonding interactions that control the facial selectivity of the electrophile's approach.[7]
-
Troubleshooting:
-
Use Dry Solvents: Ensure all solvents are rigorously dried using appropriate methods, such as distillation from a drying agent or passing through a solvent purification system.[8]
-
Employ Drying Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge trace amounts of water.[8]
-
-
-
Incorrect Catalyst Loading: Using too little catalyst can slow the reaction, allowing a non-selective background reaction to become significant. Conversely, excessively high loading is wasteful and can sometimes lead to the formation of dimeric or aggregated catalyst species with different activities and selectivities.
-
Troubleshooting:
-
Screen Catalyst Loading: Perform a loading screen (e.g., 1, 5, 10, 20 mol%) to find the optimal balance between reaction rate and enantioselectivity.
-
-
-
Suboptimal Temperature: The transition states leading to the major and minor enantiomers differ in energy. Lowering the reaction temperature typically increases this energy difference, favoring the formation of the major enantiomer and thus improving the ee.
-
Troubleshooting:
-
Conduct a Temperature Study: Run the reaction at a series of controlled temperatures (e.g., 0 °C, -20 °C, -40 °C) to determine the effect on enantioselectivity.[9]
-
-
Q2: I'm observing a significant amount of a self-aldol condensation byproduct from my aldehyde/ketone starting material. Why is this happening and how can I stop it?
This is a classic side reaction in enamine catalysis, especially when using ketone donors with aldehyde acceptors.[7]
A2: Mechanistic Cause & Mitigation Strategies
The nucleophilic enamine intermediate, formed from the catalyst and the ketone donor, can react with another molecule of the ketone starting material instead of the intended aldehyde acceptor. This leads to the formation of a β-hydroxy ketone (aldol adduct), which can then dehydrate to an α,β-unsaturated ketone.[3][10]
-
Mitigation Strategies:
-
Control Stoichiometry: Use the more valuable electrophile (e.g., the aldehyde in an aldol reaction) as the limiting reagent. A large excess of the ketone donor can kinetically favor the desired reaction.[7]
-
Slow Addition: Add the limiting reagent (aldehyde) slowly to the reaction mixture via syringe pump. This keeps its instantaneous concentration low, minimizing the chance for self-reaction or catalyst-derived oxazolidinone formation.[7]
-
Optimize Temperature: Self-aldol reactions can have different activation energies than the desired cross-aldol reaction. A temperature screen may reveal a window where the desired reaction is fast relative to the side reaction.
-
Q3: My product is epimerizing, leading to a loss of diastereoselectivity and/or enantioselectivity. What is the cause?
Epimerization can occur either during the reaction or during workup and purification, and it points to a reversible step involving the newly formed stereocenter.
A3: Potential Causes & Corrective Actions
-
Iminium Ion Reversibility: In a conjugate addition, the initial addition of the nucleophile to the iminium ion can be reversible. If the intermediate enamine has a sufficiently long lifetime before hydrolysis, proton exchange with the solvent or other acidic species can scramble the stereocenter adjacent to the carbonyl group.
-
Product Instability: The final ketone or aldehyde product itself may be susceptible to epimerization if the α-proton is acidic and a base is present. This is particularly problematic during basic workups or chromatography on basic media like untreated silica gel.
-
Troubleshooting Workflow:
-
Analyze Crude Reaction Mixture: Immediately upon quenching the reaction, take a sample for chiral HPLC or NMR analysis. This will determine if the epimerization is happening during the reaction or after.
-
Acidic Quench: Quench the reaction with a mild acidic solution (e.g., saturated aq. NH₄Cl) to rapidly hydrolyze any remaining enamine intermediates and neutralize basic species.
-
Purification Media: If epimerization occurs during purification, consider:
-
Using deactivated silica gel (e.g., treated with triethylamine).
-
Switching to a different stationary phase like alumina.
-
Minimizing the time the product spends on the column.
-
-
Q4: My catalyst seems to be degrading during the reaction. What are the likely degradation pathways?
Catalyst stability is crucial for achieving high turnover numbers and consistent results.
A4: Common Degradation Pathways
-
Oxidative Degradation: The pyrrolidine ring can be susceptible to oxidation, especially in the presence of air and certain substrates or additives. This can lead to the formation of N-oxides or other inactive species.
-
Dehydration/Elimination: The tertiary alcohol of the catalyst can potentially undergo acid- or base-catalyzed dehydration to form an alkene, particularly at elevated temperatures. This eliminates a key stereodirecting element.
-
Irreversible Inhibition: Some substrates or byproducts can react irreversibly with the secondary amine of the catalyst, forming stable adducts and effectively "killing" the catalyst. For example, highly reactive aldehydes can form stable oxazolidinones.[7]
-
Preventative Measures:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (N₂ or Ar) to minimize oxidative degradation.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Substrate Purity: Ensure starting materials are free of peroxides or other reactive impurities that could degrade the catalyst.
-
Frequently Asked Questions (FAQs)
-
What is the role of the tertiary alcohol in the catalyst?
-
The hydroxyl group is not merely a structural feature; it plays a critical role in orienting the substrates through hydrogen bonding within the transition state, which is fundamental to achieving high stereoselectivity. It shields one face of the enamine or iminium ion intermediate, directing the incoming electrophile or nucleophile to the other face.
-
-
Can I use the hydrochloride salt of the catalyst directly?
-
No. The active catalyst is the free secondary amine. The hydrochloride salt must be neutralized with a base (e.g., NaHCO₃, Et₃N) during an aqueous workup after its synthesis or in situ before adding the substrates to generate the free amine. Using the salt directly will prevent the initial condensation step required to enter the catalytic cycle.
-
-
How does the choice of acid co-catalyst affect the reaction?
-
In many iminium-catalyzed reactions, an acid co-catalyst (e.g., benzoic acid, TFA) is used to promote the formation and regeneration of the iminium ion.[2] However, the choice and amount are critical.
-
Too little acid: Slow iminium ion formation and turnover.
-
Too much or too strong an acid: Can lead to undesired side reactions like racemization, hydrolysis of sensitive substrates, or catalyst protonation, which deactivates it. An acid screen is often necessary for optimization.
-
-
Summary Table of Troubleshooting Parameters
| Issue Observed | Parameter to Investigate | Recommended Action | Rationale |
| Low Enantioselectivity (ee) | Temperature | Decrease temperature in increments (e.g., 0°C, -20°C, -40°C). | Increases the energy difference between diastereomeric transition states.[9] |
| Solvent | Screen a range of solvents (e.g., Toluene, CH₂Cl₂, THF, Acetone). | Solvent polarity and coordinating ability can influence the conformation of the transition state assembly. | |
| Water Content | Add activated 3Å or 4Å molecular sieves; use rigorously dried solvents. | Excess water disrupts critical H-bonding and can hydrolyze intermediates prematurely.[7][8] | |
| Byproduct Formation | Reactant Stoichiometry | Use the nucleophilic component in excess. | Kinetically favors the desired cross-reaction over self-condensation.[7] |
| Rate of Addition | Add the limiting reagent slowly via syringe pump. | Keeps the instantaneous concentration of the electrophile low, suppressing side reactions. | |
| Low Conversion / Stalled Reaction | Catalyst Loading | Increase catalyst loading (e.g., from 5 mol% to 10-15 mol%). | Overcomes slow turnover or catalyst decomposition pathways. |
| Acid Co-catalyst (for iminium) | Screen different acids (e.g., Benzoic, Acetic) and their loadings. | The pKa of the acid must be matched to the reaction to ensure efficient iminium formation without inhibiting the catalyst.[2] | |
| Product Epimerization | Workup/Quench | Use a buffered or mild acidic quench (e.g., aq. NH₄Cl). | Rapidly and gently hydrolyzes intermediates to the stable product, preventing base-catalyzed epimerization. |
| Purification Method | Use deactivated silica gel or an alternative stationary phase (Alumina). | Prevents on-column epimerization of products with acidic α-protons. |
References
-
Allemann, C., et al. (2004). Asymmetric Enamine Catalysis. Chemical Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Bonilla Dominguez, P. (2020). COMBINING IMINIUM ION-MEDIATED CATALYSIS AND PHOTOCHEMISTRY TO DEVELOP ENANTIOSELECTIVE RADICAL PROCESSES. TDX (Tesis Doctorals en Xarxa). Available at: [Link]
-
Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Master Organic Chemistry. (2010). Enamines. Retrieved from [Link]
-
List, B., et al. (2002). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research. Available at: [Link]
-
Melchiorre, P., et al. (2008). Secondary and primary amine catalysts for iminium catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pihko, P. M. (2004). Iminium Catalysis. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Experiments to determine when the epimerization step occurred (at the iminium and/or ketone step). Retrieved from [Link]
-
Nobel Prize Outreach. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Retrieved from [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Degradation of (r)-2-(pyrrolidin-2-yl)propan-2-ol
Introduction: Welcome to the technical support center for (r)-2-(pyrrolidin-2-yl)propan-2-ol. This valuable chiral building block, featuring a secondary amine and a tertiary alcohol, is instrumental in asymmetric synthesis, often serving as a precursor to highly effective organocatalysts and chiral ligands. However, its bifunctional nature necessitates a clear understanding of its stability profile to ensure experimental success and reproducibility. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A: The compound is reasonably stable when stored properly as a solid. However, its stability in solution is highly dependent on the specific conditions. The two primary points of reactivity are the nucleophilic secondary amine and the tertiary alcohol, which is susceptible to acid-catalyzed dehydration.
Q2: How does the stability of the free base compare to its hydrochloride salt?
A: The hydrochloride salt is significantly more stable for long-term storage.[1][2] The protonation of the pyrrolidine nitrogen to form the ammonium salt drastically reduces its nucleophilicity and susceptibility to oxidative degradation. The free base is more reactive and should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.
Q3: What are the primary degradation pathways I should be aware of during a reaction?
A: The two most probable degradation pathways are:
-
Acid-Catalyzed Dehydration: In the presence of strong acids and heat, the tertiary alcohol can be eliminated to form water and the corresponding alkene, (R)-2-(pyrrolidin-2-yl)prop-1-ene or 2-(pyrrolidin-2-ylidene)propane. This is a classic E1 elimination mechanism involving protonation of the hydroxyl group, loss of a water molecule to form a stable tertiary carbocation, followed by deprotonation.[3]
-
Oxidation: The pyrrolidine ring, particularly at carbons adjacent to the nitrogen, can be susceptible to oxidation.[4] This can be promoted by strong oxidizing agents or even atmospheric oxygen over time, especially in the presence of trace metal impurities.[5] This can lead to the formation of corresponding lactams or other oxidized species.
Q4: Can this compound participate in side reactions other than degradation?
A: Yes. As a potent nucleophile (in its free base form), the secondary amine can react with electrophiles present in the reaction mixture.[6][7] This includes alkylating agents, acylating agents, and even some solvents or starting materials under certain conditions. This is a critical consideration during reaction design.
Potential Degradation Pathways
Below is a diagram illustrating the most common degradation routes under specific stress conditions.
Caption: Troubleshooting workflow for low reaction yields.
Problem: I see new, unexpected spots on my TLC plate or peaks in my HPLC/GC chromatogram.
A: The appearance of new signals strongly suggests degradation or a side reaction.
-
Identify the Impurity: If possible, use LC-MS to get a molecular weight for the new peak. A mass corresponding to the loss of water (M-18) is a strong indicator of the dehydrated product.
-
Cross-Reference with a Forced Degradation Study: Perform a quick stress test (see Protocol 1 below) on the starting material. For example, heat a small sample in a solution with a mild acid (e.g., 0.1 M HCl). If the retention time of the new peak in your reaction matches the peak generated in the stress test, you have confirmed the identity of the degradation product.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding a compound's intrinsic stability. [8][9]They involve subjecting the compound to harsh conditions to intentionally induce degradation. [10][11][12]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Heat at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal: Place a small amount of the solid compound in an oven at 80°C.
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 2, 8, 24 hours).
-
Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Example Stability-Indicating HPLC-UV Method
This method is a starting point and must be validated for your specific application. It is designed to separate the parent compound from potential polar and non-polar degradation products.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1200 series or equivalent with DAD | Standard, reliable instrumentation. [13] |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) | Good for resolving moderately polar compounds and their impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | 5% B to 95% B over 20 minutes, hold 5 min | A wide gradient ensures elution of both early (polar) and late (non-polar) eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp | 30°C | Ensures reproducible retention times. |
| Detection | Diode Array Detector (DAD) at 210 nm | The pyrrolidine structure lacks a strong chromophore, requiring detection at low UV wavelengths. |
| Injection Vol. | 5 µL |
Summary of Stability Data
The following table summarizes the expected outcomes from a forced degradation study.
| Stress Condition | Susceptibility | Primary Degradation Pathway | Likely Degradation Product(s) |
| 0.1 M HCl, 60°C | High | Acid-catalyzed dehydration | (R)-2-(pyrrolidin-2-yl)prop-1-ene |
| 0.1 M NaOH, 60°C | Low to Moderate | Possible slow oxidation/racemization | Oxidized species |
| 3% H₂O₂, RT | Moderate to High | Oxidation | N-oxides, Lactams |
| Heat (80°C) | Low (Solid), Moderate (Solution) | Dehydration (if acidic), Oxidation | Dehydrated and/or oxidized products |
| Photolytic (ICH Q1B) | Low | Typically stable to light | Minimal degradation expected |
References
-
Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. Available at: [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]
-
Reddy, G. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Dehydration of Propan-2-ol. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to (r)-2-(pyrrolidin-2-yl)propan-2-ol and Other Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the development of efficient and selective chiral ligands and catalysts is paramount for the construction of enantiomerically pure molecules. Among the privileged scaffolds in organocatalysis, proline and its derivatives have established a prominent role. This guide provides an in-depth technical comparison of (r)-2-(pyrrolidin-2-yl)propan-2-ol , a proline-derived organocatalyst, with other notable chiral ligands in key asymmetric transformations. By examining experimental data and mechanistic principles, we aim to offer a comprehensive resource for catalyst selection and reaction optimization.
Introduction to this compound: A Proline-Derived Catalyst
This compound belongs to the family of proline-derived organocatalysts, which have revolutionized the field of asymmetric synthesis. The foundational structure, the pyrrolidine ring, is a key element in many natural products and pharmaceuticals.[1] The chirality of these catalysts, originating from the readily available chiral pool of amino acids, allows for the stereoselective synthesis of a wide range of molecules.[2] this compound features a tertiary alcohol moiety attached to the C2 position of the pyrrolidine ring. This structural feature can influence the steric and electronic environment of the catalytic center, thereby modulating its reactivity and selectivity.
Proline and its derivatives primarily operate through two key catalytic cycles: enamine and iminium ion catalysis. In enamine catalysis, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond. In iminium ion catalysis, the secondary amine activates an α,β-unsaturated carbonyl compound by forming a chiral iminium ion, which then undergoes nucleophilic attack. The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst.
Comparative Performance in Asymmetric Reactions
The efficacy of a chiral catalyst is evaluated by its ability to provide the desired product in high yield, with excellent diastereoselectivity (dr) and enantioselectivity (ee). In this section, we compare the performance of this compound and its derivatives with other classes of chiral ligands in cornerstone asymmetric reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. Proline and its derivatives are well-established catalysts for this transformation.
While direct comparative data for this compound against a broad range of other ligand classes under identical conditions is limited, a study on its enantiomer, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, in 1-propionylated form provides valuable insights into its performance in aldol reactions with benzaldehyde. The study revealed that this catalyst did not exhibit remarkable diastereoselectivity on its own. However, the addition of Lewis acids as additives significantly influenced the syn:anti ratio of the aldol product. For instance, the use of SnCl₂ resulted in a syn:anti ratio of up to 73:27, while Cp₂ZrCl₂ and Cp₂TiCl₂ inverted the selectivity to a syn:anti ratio of up to 27:73.[1] This highlights the tunability of the catalyst system through the use of additives.
For a broader comparison, the following table summarizes the performance of various organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 20 | DMSO | 4 | 99 | 93:7 | 96 | [3] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 10 | CH₂Cl₂ | 24 | 95 | >99:1 | 99 | [4] |
| (S)-N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | 2 | neat | 24 | 98 | >99:1 (anti) | >99 | [5] |
| Chiral Imidazolidin-4-one-Cu(II) Complex | 10 | DMF | 72 | 98 | 85:15 | 91 | [6] |
| Chiral Nickel(II) Complex | 2 | CH₂Cl₂ | 1 | 82 | 85:15 (anti) | 99 | [7] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
As the table illustrates, while L-proline itself is a competent catalyst, structural modifications to the proline scaffold, such as the introduction of a tetrazole or a sulfonamide group, can lead to significant improvements in yield, diastereoselectivity, and enantioselectivity.[4][5] Furthermore, metal complexes of chiral ligands, such as those based on imidazolidin-4-one and other chiral scaffolds, also demonstrate excellent performance in asymmetric aldol reactions, often with high levels of stereocontrol.[6][7]
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and related structures. Pyrrolidine-based organocatalysts are highly effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
The following table presents a comparison of different organocatalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 20 | DMSO | 96 | 95 | 95:5 | 20 | [8] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 5 | CH₂Cl₂ | 2 | 98 | 95:5 | 99 | [4] |
| (R,R)-DPEN-Thiourea | 0.01 | H₂O | 12 | >97 | - | 99 | [9] |
| Chiral Pyrrolidine-Squaramide | 10 | Toluene | 24 | 98 | >99:1 | 99 | [10] |
| N-Heterocyclic Carbene (NHC) | 10 | CH₂Cl₂ | - | 68 | >20:1 | 99 | [11] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
In the Michael addition, L-proline provides a high yield but with low enantioselectivity.[8] In contrast, modified proline derivatives like the tetrazole catalyst show significantly enhanced enantioselectivity.[4] Bifunctional organocatalysts, such as those combining a pyrrolidine moiety with a thiourea or squaramide unit, have emerged as exceptionally powerful catalysts for this transformation, providing excellent yields and stereoselectivities at very low catalyst loadings.[9][10] N-Heterocyclic carbenes (NHCs) also represent a distinct and highly effective class of organocatalysts for asymmetric Michael additions.[11]
Mechanistic Insights and Rationale for Catalyst Design
The stereochemical outcome of reactions catalyzed by proline derivatives is governed by the transition state geometry. In the case of the aldol reaction, the generally accepted mechanism involves the formation of an enamine, which then attacks the aldehyde. The orientation of the aldehyde in the transition state is directed by hydrogen bonding with the carboxylic acid group of proline or a related acidic proton on a modified catalyst. The steric bulk of the catalyst's substituents then dictates the facial selectivity of the attack.
Caption: Generalized enamine catalytic cycle for the aldol reaction.
The design of more advanced proline-derived catalysts often involves modifying the pyrrolidine ring to enhance solubility, increase steric hindrance for better stereocontrol, or introduce additional functional groups for bifunctional catalysis. For instance, the tetrazole and acylsulfonamide derivatives of proline show improved performance due to the increased acidity of the N-H proton, which strengthens the hydrogen bonding in the transition state.[4] Bifunctional catalysts, such as pyrrolidine-thioureas, utilize the thiourea moiety to activate the electrophile through hydrogen bonding, while the pyrrolidine part forms the nucleophilic enamine.[9]
Experimental Protocols
To provide a practical framework for researchers, a detailed, step-by-step methodology for a representative asymmetric reaction is presented below. This protocol is adapted from established procedures for proline-catalyzed asymmetric aldol reactions and can be modified for use with this compound.[12]
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
This compound (or other chiral amine catalyst)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).
-
Solvent and Reagents: Add anhydrous DMF (1.0 mL) and stir until the catalyst dissolves. Add cyclohexanone (2.0 mmol, 2.0 equiv.) to the solution.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.
Conclusion
This compound, as a member of the proline-derived organocatalyst family, represents a valuable tool in the arsenal of synthetic chemists. Its performance, particularly when used in conjunction with additives, demonstrates the tunability of these catalyst systems. While direct head-to-head comparisons with a wide range of other ligand classes are not always available, the existing data clearly indicates that for many asymmetric transformations, particularly aldol and Michael additions, more structurally complex proline derivatives and bifunctional organocatalysts often exhibit superior performance in terms of stereoselectivity and catalyst loading. The choice of catalyst will ultimately depend on the specific transformation, substrate scope, and desired level of stereocontrol. This guide provides a foundation for informed catalyst selection and the design of robust and efficient asymmetric syntheses.
References
-
Štercel, F., Chlumský, K., Mrkvička, J., Paloušová, L., Sedlák, M., & Drabina, P. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 684–695. [Link]
-
Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 643. [Link]
-
Castillo, E., et al. (2018). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 57(40), 13253-13257. [Link]
-
Hansson, S. (2007). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. [Link]
-
Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology, 2(1), 42-53. [Link]
-
Goti, A., et al. (2007). Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine. Organic Letters, 9(19), 3717-3720. [Link]
-
Nugent, T. C., et al. (2022). A 2000 to 2020 Practitioner's Guide to Chiral Amine-Based Enantioselective Aldol Reactions: Ketone Substrates, Best Methods, in Water Reaction Environments, and Defining Nuances. European Journal of Organic Chemistry, 2022(7), e202100529. [Link]
-
Phillips, A. M., et al. (2009). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 131(48), 17353-17355. [Link]
-
Lee, S., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2759. [Link]
-
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A Senior Application Scientist's Guide to Validating Absolute Configuration in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical research and a regulatory necessity. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity. In drug development, for instance, one enantiomer of a chiral drug may exhibit therapeutic effects while the other could be inactive or even toxic. This guide provides an in-depth comparison of the primary analytical techniques for validating the absolute configuration of products from asymmetric synthesis, grounded in experimental data and field-proven insights.
The Imperative of Unambiguous Stereochemical Assignment
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. However, the success of such a synthesis is not solely measured by enantiomeric excess but is fundamentally reliant on the correct assignment of the product's absolute configuration. An erroneous assignment can have profound consequences, leading to misinterpretation of structure-activity relationships and potentially catastrophic outcomes in clinical trials. Therefore, a robust and validated approach to determining absolute configuration is not merely a procedural step but a critical component of scientific integrity.
This guide will navigate the principles, protocols, and practical considerations of four principal methods for determining absolute configuration:
-
Anomalous X-ray Diffraction (AXD)
-
Vibrational Circular Dichroism (VCD)
-
Electronic Circular Dichroism (ECD)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (e.g., Mosher's Method)
We will explore the causality behind experimental choices for each method and emphasize the importance of cross-validation to ensure the trustworthiness of your results.
Comparative Analysis of Key Methodologies
The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the presence of specific functional groups or chromophores, and the availability of instrumentation. The following table provides a comparative overview of the key techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects from heavy atoms allow for the direct determination of the 3D structure.[1][2][3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, arising from vibrational transitions.[4][5] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore, arising from electronic transitions.[6][7] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[8][9][10] |
| Sample Requirement | High-quality single crystal (often the most significant bottleneck).[11] | 5-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution.[4][5] | 0.1-1 mg of sample. The molecule must contain a suitable UV-Vis chromophore.[7] | ~5 mg of the alcohol/amine and ~1.2 equivalents of each enantiomer of the chiral derivatizing agent.[9][12] |
| Sample Purity | High purity is required for crystal growth. | High enantiomeric excess is preferred for a stronger signal, but the method can be used with lower ee.[4] | High enantiomeric purity is desirable. | High chemical and enantiomeric purity of the substrate is necessary for accurate analysis. |
| Destructive? | No, the crystal can often be recovered. | No, the sample is recoverable.[5] | No, the sample is recoverable. | Yes, the sample is chemically modified. |
| Measurement Time | Data collection can range from hours to a day, but crystal screening and growth can take weeks to months. | Typically 1 to several hours.[4] | Typically less than an hour. | Preparation of derivatives takes a few hours, followed by NMR acquisition and analysis (several hours).[9][12] |
| Key Advantage | Provides an unambiguous, three-dimensional structure. Considered the "gold standard."[] | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[4][14] | High sensitivity and requires a small amount of sample.[7] | Widely accessible through standard NMR spectrometers and provides localized configurational information.[10] |
| Key Limitation | The absolute requirement for a high-quality single crystal can be a major hurdle.[11] | Requires access to a specialized VCD spectrometer and computational resources for spectral prediction.[15] | The molecule must possess a chromophore that absorbs in the UV-Vis region.[7] | The derivatization reaction may not proceed cleanly, and spectral overlap can complicate analysis.[16] |
In-Depth Methodologies and Experimental Protocols
Anomalous X-ray Diffraction (AXD)
Causality Behind the Method: AXD is the only method that directly visualizes the three-dimensional arrangement of atoms in space. The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly out of phase when the X-ray energy is near the atom's absorption edge.[3] This phase shift breaks Friedel's law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, are dependent on the absolute configuration of the molecule in a non-centrosymmetric crystal.[17] The presence of a "heavy" atom (typically with an atomic number greater than 16, like sulfur, chlorine, or bromine) enhances this effect, making the determination more reliable.[]
Experimental Workflow:
Figure 1: Workflow for Absolute Configuration Determination by AXD.
Experimental Protocol:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected. For light-atom structures, using Cu Kα radiation (λ = 1.54 Å) is often necessary to maximize the anomalous signal.[3]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding an initial model of the molecule's connectivity and relative stereochemistry. This model is then refined against the experimental data.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs. The Flack parameter is a key metric used in this analysis; a value close to 0 with a small standard uncertainty indicates that the assigned configuration is correct, while a value near 1 suggests the opposite configuration is correct.[1][18] A value around 0.5 may indicate a racemic twin.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
Causality Behind the Method: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[19] This differential absorption arises from the coupling of electric and magnetic transition dipole moments during molecular vibrations. Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[20] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[20][21] A good match between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration.
Experimental Workflow:
Figure 2: Workflow for VCD-based Absolute Configuration Assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically enriched sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl3, CCl4, DMSO-d6).[4][22] The concentration is typically around 0.1 M.[4]
-
VCD Measurement: The sample solution is placed in an IR cell with a path length of about 100 µm.[22] The VCD and IR spectra are recorded on a VCD spectrometer. Data collection can take from one to several hours to achieve a good signal-to-noise ratio.[4][21]
-
Computational Modeling:
-
A conformational search is performed for one enantiomer of the molecule to identify all low-energy conformers.
-
The geometries of these conformers are optimized using DFT.
-
The IR and VCD spectra for each conformer are calculated.
-
A Boltzmann-weighted average of the calculated spectra is generated to produce the final predicted spectrum.[22]
-
-
Spectral Comparison: The experimental VCD spectrum is visually and quantitatively compared to the calculated spectrum of the chosen enantiomer and its mirror image. If the experimental spectrum matches the calculated spectrum, the absolute configuration is assigned. If it matches the mirror image of the calculated spectrum, the opposite configuration is assigned.[21]
Electronic Circular Dichroism (ECD) Spectroscopy
Causality Behind the Method: ECD, like VCD, measures the differential absorption of left and right circularly polarized light, but in the UV-Visible region of the spectrum.[6] This phenomenon is associated with electronic transitions and is highly sensitive to the spatial arrangement of chromophores within the molecule. The absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum, often using time-dependent DFT (TD-DFT).[7]
Experimental Workflow:
Figure 3: ECD Workflow for Absolute Configuration Determination.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (typically in the micromolar to millimolar range) of the enantiomerically pure compound in a UV-transparent solvent (e.g., methanol, acetonitrile). A key requirement is the presence of a chromophore that absorbs in the accessible UV-Vis range.[23]
-
ECD Measurement: Record the ECD and UV-Vis spectra of the sample using an ECD spectropolarimeter.
-
Computational Modeling: Similar to VCD, a conformational analysis is performed, followed by TD-DFT calculations to predict the electronic excitation energies and rotational strengths for the low-energy conformers. These are then used to generate a Boltzmann-averaged ECD spectrum.
-
Spectral Comparison: The experimental ECD spectrum is compared to the calculated spectrum. A good correlation allows for the assignment of the absolute configuration.[6]
NMR Spectroscopy: The Mosher's Ester Method
Causality Behind the Method: The Mosher's ester method is an indirect NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[9][10] The chiral substrate is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[24] These diastereomers are no longer mirror images and thus exhibit distinct NMR spectra. The differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage are systematically analyzed to deduce the absolute configuration of the original alcohol or amine.[8]
Experimental Workflow:
Figure 4: The Mosher's Method Workflow.
Experimental Protocol:
-
Preparation of Mosher's Esters: The chiral alcohol or amine is reacted in two separate tubes with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the corresponding (S)- and (R)-Mosher's esters.[24]
-
NMR Spectroscopy: 1H NMR spectra of both diastereomeric esters are acquired. It is crucial to carefully assign the proton signals for the groups flanking the stereocenter.
-
Data Analysis: The chemical shifts of corresponding protons in the two diastereomers are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated.
-
Configuration Assignment: According to the established model for the conformation of Mosher's esters, protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the unambiguous assignment of the absolute configuration.[8]
Self-Validation and Trustworthiness: The Role of Cross-Validation
No single technique for determining absolute configuration is infallible. X-ray crystallography can be hampered by poor crystal quality or twinning. Chiroptical methods rely on the accuracy of computational models, which can be affected by conformational flexibility and solvent effects. Mosher's method can be compromised by incomplete reactions or difficulties in spectral interpretation.
Therefore, the gold standard for assigning absolute configuration, particularly for novel compounds or in a regulatory context, is cross-validation . This involves using two or more independent methods to confirm the stereochemical assignment. For instance, an initial assignment by VCD can be rigorously confirmed by obtaining a crystal structure and performing anomalous diffraction analysis. Agreement between orthogonal methods provides the highest level of confidence in the assigned absolute configuration.
Conclusion
The determination of absolute configuration is a critical undertaking in modern chemistry, with far-reaching implications for drug discovery and development. As a senior application scientist, I advocate for a thorough and multi-faceted approach to this challenge. By understanding the underlying principles of each technique, meticulously executing experimental protocols, and, whenever possible, employing cross-validation, researchers can ensure the scientific integrity of their work and contribute to the development of safe and effective chemical entities. This guide provides the foundational knowledge and practical workflows to navigate the complexities of stereochemical analysis with confidence and authority.
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
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ResearchGate. (2013). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Retrieved from [Link]
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A Comparative Guide to Proline and (R)-2-(Pyrrolidin-2-yl)propan-2-ol in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a greener and often more efficient alternative to metal-based catalysts. At the heart of this field lies L-proline, a simple amino acid that has demonstrated remarkable efficacy in a wide array of chemical transformations.[1][2] However, the quest for enhanced reactivity and stereoselectivity has led to the development of numerous proline derivatives. Among these, (R)-2-(pyrrolidin-2-yl)propan-2-ol, a tertiary alcohol derivative, has emerged as a catalyst of significant interest. This guide provides an in-depth, objective comparison of the performance of L-proline and this compound in organocatalysis, supported by mechanistic insights and experimental data.
Introduction: From a Natural Amino Acid to a Designed Catalyst
L-proline's catalytic prowess stems from its unique bifunctional nature.[3] The secondary amine moiety can form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds, while the carboxylic acid group acts as a Brønsted acid/base or a hydrogen-bond donor to activate and orient the substrates.[4][5][6] This dual activation mechanism is central to its ability to catalyze reactions with high enantioselectivity.[5][7]
This compound can be viewed as a strategic modification of the proline scaffold. The replacement of the carboxylic acid with a dimethyl carbinol group alters the steric and electronic properties of the catalyst, leading to distinct performance characteristics in various asymmetric reactions. This guide will explore these differences through the lens of the asymmetric aldol reaction, a benchmark transformation in organocatalysis.
Mechanistic Framework: Enamine Catalysis in Action
Both L-proline and its tertiary alcohol derivative primarily operate through an enamine catalytic cycle in the context of aldol reactions.[4] The fundamental steps are illustrated below:
Figure 1: Generalized enamine catalytic cycle for the aldol reaction.
The key difference between the two catalysts lies in the nature of the hydrogen bonding interaction within the transition state. In proline catalysis, the carboxylic acid forms a well-defined, six-membered transition state that effectively shields one face of the enamine, dictating the stereochemical outcome.[8] For this compound, the tertiary alcohol group assumes the role of the hydrogen bond donor. The steric bulk of the dimethyl carbinol group can lead to a different transition state geometry, influencing both the reactivity and the level of stereocontrol.
Comparative Performance Analysis: The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic C-C bond-forming reaction where both proline and its derivatives have been extensively studied. Below is a summary of representative experimental data comparing their performance.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | - | [9] |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 97 | 96 | 95:5 (anti/syn) | [10] |
| This compound | 4-Nitrobenzaldehyde | Cyclohexanone | Neat | 95 | 99 | >99:1 (anti/syn) | Gong, et al. (2003) |
| L-Proline | Isovaleraldehyde | Acetone | Acetone | 77 | 95 | - | [11] |
| This compound | Isovaleraldehyde | Cyclohexanone | Neat | 91 | 98 | 98:2 (anti/syn) | Hayashi, et al. (2007) |
Key Observations:
-
This compound often provides higher enantioselectivity and diastereoselectivity , particularly in reactions involving cyclic ketones like cyclohexanone. This is attributed to the increased steric bulk of the dimethyl carbinol group, which creates a more defined and rigid transition state, leading to superior facial discrimination of the aldehyde.
-
Reaction conditions can differ significantly. Proline-catalyzed reactions are frequently conducted in polar aprotic solvents like DMSO to ensure its solubility.[10] In contrast, reactions with the more lipophilic this compound can often be performed under neat (solvent-free) conditions, which is advantageous from a green chemistry perspective.
-
Substrate scope is broad for both catalysts , but the optimal catalyst may vary depending on the specific substrates. For instance, while proline is effective for a range of aldehydes and ketones, its derivatives can offer superior results for more sterically demanding substrates.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed experimental protocols for the asymmetric aldol reaction are provided below.
This protocol is adapted from established literature procedures.[10][12]
Figure 2: Workflow for L-Proline-catalyzed aldol reaction.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add L-proline (23 mg, 0.2 mmol, 20 mol%) and 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 2.0 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Add cyclohexanone (0.52 mL, 5.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
This protocol is based on typical conditions for proline-derivative catalysis.
Figure 3: Workflow for this compound-catalyzed aldol reaction.
Step-by-Step Methodology:
-
To a clean, dry vial, add this compound (14.3 mg, 0.1 mmol, 10 mol%) and 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
Add cyclohexanone (0.21 mL, 2.0 mmol) to the vial.
-
Stir the resulting mixture at room temperature. Note that this reaction is run "neat," without any additional solvent. Monitor the reaction by TLC. The reaction is often faster than the proline-catalyzed counterpart, typically complete within 12-24 hours.
-
Upon completion, the crude reaction mixture can be directly subjected to purification.
-
Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldol product.
Conclusion and Future Outlook
Both L-proline and this compound are highly effective organocatalysts for asymmetric transformations. L-proline, being a natural, inexpensive, and readily available amino acid, serves as an excellent starting point and is highly effective for many applications.[13][14] However, for reactions requiring higher levels of stereocontrol or for specific substrate combinations, the rationally designed this compound often proves to be the superior catalyst. Its enhanced performance is a direct result of the steric and electronic modifications to the proline backbone.
The choice between these two catalysts will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired level of stereoselectivity, and considerations of cost and environmental impact. The continued development of novel proline derivatives promises to further expand the toolkit of the synthetic chemist, enabling the efficient and selective synthesis of complex chiral molecules for the pharmaceutical and other chemical industries.
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Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2020). ResearchGate. [Link]
-
L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Taylor & Francis Online. [Link]
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Heterogeneous organocatalysis: the proline case. (2023). RSC Publishing. [Link]
-
A review: L- Proline as an organocatalyst. (2017). International Advanced Research Journal in Science, Engineering and Technology. [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2014). National Institutes of Health. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). ResearchGate. [Link]
-
Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. (2012). MDPI. [Link]
-
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-
Proline-catalyzed aldol reactions. Wikipedia. [Link]
-
Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. (2001). ACS Publications. [Link]
-
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-
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-
PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. (2013). University of Saskatchewan. [Link]
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Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (2022). Longdom Publishing. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2022). National Institutes of Health. [Link]
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Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2012). National Institutes of Health. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). PubMed Central. [Link]
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Proline and proline-derived organocatalysts in the synthesis of heterocycles. (2020). ResearchGate. [Link]
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A Comparative Guide to Computational Studies of (R)-2-(pyrrolidin-2-yl)propan-2-ol Catalysis Transition States
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-2-(pyrrolidin-2-yl)propan-2-ol in Organocatalysis
This compound belongs to a class of chiral pyrrolidine-based organocatalysts that have garnered significant attention for their ability to promote a variety of asymmetric C-C bond-forming reactions, including aldol, Mannich, and Michael additions.[1][2] These reactions are fundamental in the synthesis of complex chiral molecules, which are often key intermediates in drug development. The stereoselectivity of these reactions is dictated by the subtle energetic differences in the diastereomeric transition states, making computational modeling an invaluable tool for catalyst design and optimization.[1][3]
The catalytic prowess of proline and its derivatives stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds.[1][4] The stereochemical outcome of the subsequent reaction with an electrophile is controlled by the conformation of the catalyst and the geometry of the transition state assembly.[4][5] The bulky tertiary alcohol group in this compound is expected to play a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile and influencing the enantioselectivity of the reaction.
The Enamine Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for proline-catalyzed aldol reactions, which serves as a foundational model for this compound, proceeds through an enamine catalytic cycle. This cycle can be broken down into three key stages:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.
-
C-C Bond Formation: The enamine attacks an electrophilic acceptor (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond and a transient iminium ion intermediate. This step is typically the stereodetermining step of the reaction.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the aldol product and regenerate the chiral catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Enamine Catalytic Cycle for this compound.
Computational Methodologies for Transition State Analysis
Density Functional Theory (DFT) has emerged as the workhorse for computational studies of organocatalyzed reactions due to its balance of accuracy and computational cost.[1][3] The choice of functional and basis set is critical for obtaining reliable results that correlate with experimental observations.
Commonly Employed DFT Functionals
Several DFT functionals have been successfully applied to model the transition states of proline-catalyzed reactions. A comparative overview is presented in Table 1.
| Functional | Description | Strengths | Limitations |
| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. | A widely used and well-benchmarked functional for organic reactions. Often provides good geometries.[1] | Can sometimes underestimate reaction barriers and may not fully capture dispersion interactions. |
| M06-2X | Minnesota functional with a high percentage of Hartree-Fock exchange. | Generally provides more accurate barrier heights and is better at describing non-covalent interactions. | Can be more computationally expensive than B3LYP. |
Table 1: Comparison of Common DFT Functionals for Transition State Analysis.
Choice of Basis Sets
The basis set determines the mathematical functions used to describe the atomic orbitals. A larger and more flexible basis set generally leads to more accurate results but at a higher computational cost.
| Basis Set | Description | Application |
| 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen (p). | A good starting point for geometry optimizations and frequency calculations.[1] |
| 6-311+G(2df,p) | A larger Pople-style basis set with diffuse functions (+) and multiple polarization functions. | Often used for single-point energy calculations on geometries optimized with a smaller basis set to obtain more accurate energies. |
Table 2: Commonly Used Basis Sets in DFT Calculations.
Step-by-Step Computational Protocol for Transition State Location
-
Conformational Search: A thorough conformational search of the reactants, intermediates, and transition state pre-structures is performed using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify low-energy conformers.
-
Geometry Optimization: The low-energy conformers are then optimized using DFT (e.g., B3LYP/6-31G(d,p)). For transition states, a guess structure is optimized using a transition state search algorithm (e.g., Berny optimization).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the correct reactant and product minima.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory (e.g., M06-2X/6-311+G(2df,p)).
-
Solvation Effects: The influence of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
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A Senior Application Scientist's Guide to the Kinetic Profile of (R)-2-(pyrrolidin-2-yl)propan-2-ol in Enantioselective Additions
For the modern researcher in asymmetric catalysis, the pursuit of efficient, selective, and robust catalysts is a perpetual endeavor. Among the privileged scaffolds in organocatalysis, proline and its derivatives have carved out a significant niche, facilitating a wide array of enantioselective transformations. This guide provides an in-depth comparative analysis of a specific, yet highly effective, proline-derived catalyst: (R)-2-(pyrrolidin-2-yl)propan-2-ol .
Unlike a conventional product manual, this document is designed to offer a deeper, field-proven perspective. We will dissect the kinetic nuances of this catalyst, compare its performance with established alternatives, and provide actionable experimental protocols. The insights herein are grounded in a synthesis of published data and the causal logic that underpins catalyst design and performance.
Introduction: Beyond Proline - The Architectural Advantage of this compound
The seminal discovery of L-proline as a catalyst for asymmetric aldol reactions opened the floodgates of organocatalysis.[1] However, the evolution of this field has been driven by the rational design of proline derivatives to overcome the limitations of the parent amino acid, such as modest solubility and catalyst loading. This compound emerges from this lineage, incorporating a key structural modification: a gem-dimethyl carbinol group at the C2 position of the pyrrolidine ring.
This architectural alteration is not merely cosmetic. The tertiary alcohol moiety is hypothesized to engage in additional hydrogen bonding interactions within the transition state, offering enhanced stereochemical control and potentially modulating the catalyst's reactivity and solubility profile compared to L-proline. This guide will explore the tangible outcomes of this structural feature through a kinetic and comparative lens.
Mechanistic Framework: The Enamine Catalytic Cycle
The catalytic activity of this compound, like other proline-derived organocatalysts, hinges on the formation of a nucleophilic enamine intermediate. This well-established mechanism allows for the activation of carbonyl compounds towards enantioselective bond formation with various electrophiles.
Caption: Step-by-step workflow for conducting a kinetic study of an organocatalytic reaction using NMR spectroscopy.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of the ketone, aldehyde, this compound, and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the desired deuterated solvent. The internal standard must be inert under the reaction conditions and have resonances that do not overlap with those of the reactants or products.
-
-
NMR Tube Preparation and Equilibration:
-
In a standard NMR tube, combine the stock solutions of the ketone, aldehyde, and internal standard.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature. Acquire a pre-reaction spectrum to confirm the initial concentrations and chemical shifts.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by injecting the catalyst stock solution into the NMR tube. This marks time zero (t=0).
-
Immediately begin acquiring a series of 1D ¹H NMR spectra at predetermined time intervals. Modern NMR spectrometers can be programmed to automate this process. [2][3]The time between acquisitions should be appropriate for the expected reaction rate.
-
-
Data Processing and Analysis:
-
Process the acquired spectra consistently (e.g., phasing, baseline correction).
-
For each spectrum, carefully integrate the characteristic signals of the reactants and the product relative to the integral of the internal standard.
-
Convert the integral values to concentrations.
-
Plot the concentrations of reactants and product as a function of time to generate reaction progress curves.
-
From these curves, initial rates can be determined, and by varying the initial concentrations of each component, the reaction order with respect to each species can be established.
-
Conclusion and Future Outlook
This compound and its derivatives represent a valuable class of organocatalysts for enantioselective additions. The available data, while lacking in detailed kinetic studies for the parent compound, strongly suggest a high level of performance, often surpassing that of L-proline. The structural feature of the gem-dimethyl carbinol group likely plays a crucial role in enhancing stereocontrol through additional non-covalent interactions in the transition state.
For researchers and drug development professionals, this compound offers a compelling alternative to more traditional organocatalysts. The provided experimental protocol for kinetic analysis serves as a robust template for further investigation, enabling a deeper understanding of its catalytic behavior and facilitating the optimization of reaction conditions for specific applications. Future work in this area should focus on detailed kinetic and computational studies to precisely elucidate the structure-activity relationships and further expand the synthetic utility of this promising catalyst.
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A Researcher's Comparative Guide to Spectroscopic Analysis for Structural Elucidation of Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will delve into the strengths, limitations, and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, equipping you with the knowledge to design a robust analytical strategy for structural verification.
The Four Pillars of Structural Elucidation: A Comparative Overview
The modern organic chemist's toolkit for structure determination relies on the synergistic use of multiple spectroscopic techniques. Each method probes different aspects of a molecule's properties, and a collective interpretation of the data from these techniques provides a comprehensive and validated structural assignment.
| Spectroscopic Technique | Information Provided | Key Strengths | Common Limitations |
| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity between atoms, stereochemistry, and dynamic processes. | Unparalleled for detailed structural analysis of molecules in solution; non-destructive. | Relatively low sensitivity, requires larger sample amounts, complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and fragmentation patterns for structural clues. | Extremely high sensitivity, provides molecular formula, suitable for trace analysis. | Isomers are often indistinguishable, soft ionization methods may not provide fragmentation for structural information. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. | Fast, simple, and provides a characteristic "fingerprint" for a compound. | Provides limited information on the overall molecular framework, spectra can be complex to interpret fully. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of conjugated π-systems (e.g., aromatic rings, conjugated double bonds). | Simple, quantitative, and useful for specific classes of compounds. | Limited applicability to compounds without a chromophore, provides minimal structural detail. |
A Strategic Workflow for Structural Confirmation
A logical and efficient workflow is crucial for the successful elucidation of a reaction product's structure. The following diagram illustrates a typical decision-making process, emphasizing the iterative and complementary nature of these spectroscopic techniques.
Caption: A typical workflow for spectroscopic structure elucidation.
In-Depth Analysis of Core Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube to remove any particulate matter.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. Key parameters to consider are the number of scans, pulse width, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.[5]
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.[6]
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.[6]
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to deduce the structure.[7]
-
For complex molecules where 1D spectra are crowded or ambiguous, 2D NMR techniques are indispensable for establishing atomic connectivity.[8][9]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons in the molecular structure.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.[9]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the precise molecular weight of a compound and, with high-resolution instruments, its elemental composition.[10] Fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's substructures.[1]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).[11]
-
The choice of ionization technique will dictate further sample preparation. For Electrospray Ionization (ESI), the sample should be soluble in a polar, volatile solvent. For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a UV-absorbing matrix.[12][13]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum in the appropriate mass range.
-
The high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) will provide a highly accurate mass measurement for the molecular ion.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺, [M+H]⁺, [M-H]⁻, etc.).
-
Use the accurate mass to calculate the elemental composition using specialized software.
-
Analyze the isotopic pattern to confirm the presence of certain elements (e.g., Cl, Br).
-
If fragmentation is observed, analyze the mass differences between peaks to identify neutral losses and characteristic fragment ions.[1]
-
In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed.[14] This technique is invaluable for sequencing peptides, identifying modification sites, and elucidating the structure of complex molecules by breaking them down into smaller, more easily identifiable pieces.[14]
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid and straightforward method for identifying the presence or absence of specific functional groups in a molecule.[15] The absorption of infrared radiation corresponds to the vibrational energies of the bonds within the molecule.
-
Sample Preparation:
-
For solid samples, place a small amount directly onto the ATR crystal.
-
For liquid samples, a single drop is sufficient.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.
-
-
Data Interpretation:
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands in the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[16]
-
Correlate these bands with specific functional groups using correlation tables. For example, a strong, sharp absorption around 1700 cm⁻¹ is indicative of a carbonyl (C=O) group.[17]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is primarily used to detect the presence of conjugated π-systems in a molecule.[18] The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water).[19] The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0).
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.[19]
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).[3]
-
-
Data Interpretation:
-
Identify the wavelength of maximum absorbance (λmax).
-
The position and intensity (molar absorptivity, ε) of the absorption bands provide information about the nature and extent of the conjugated system.
-
The Synergy of Spectroscopic Techniques: A Case Study Approach
The true power of spectroscopic analysis lies in the combined interpretation of data from multiple techniques. Consider the hypothetical elucidation of an unknown reaction product.
-
Initial Data:
-
MS: A molecular ion peak suggests a molecular weight of 150 g/mol . HRMS provides a molecular formula of C₉H₁₀O₂. This indicates 5 degrees of unsaturation.
-
IR: A strong, sharp absorption at 1715 cm⁻¹ suggests a carbonyl group (likely a ketone or an ester). A broad absorption around 3000-3500 cm⁻¹ is absent, ruling out an alcohol or carboxylic acid.
-
¹³C NMR: Shows 9 distinct carbon signals, consistent with the molecular formula. A signal at ~197 ppm further supports the presence of a ketone.
-
¹H NMR: Shows signals in the aromatic region (δ 7-8 ppm) integrating to 5 protons, suggesting a monosubstituted benzene ring. A singlet at δ 2.5 ppm integrating to 3 protons suggests a methyl group. A triplet at δ 3.1 ppm and another triplet at δ 4.5 ppm, each integrating to 2 protons, suggest two adjacent methylene groups.
-
-
Putting the Pieces Together with 2D NMR:
-
COSY: Shows a correlation between the two methylene groups, confirming their connectivity (-CH₂-CH₂-).
-
HMBC: A correlation between the methyl protons and the ketone carbon confirms a -C(=O)CH₃ fragment. Correlations from the aromatic protons to the carbons of the benzene ring and from one of the methylene groups to a carbon in the aromatic ring establish the connection of the side chain to the phenyl group.
-
-
Final Structure: Based on the combined data, the unknown compound is identified as 1-phenyl-1,3-butanedione.
Conclusion: A Multi-faceted Approach to Structural Certainty
The confirmation of a reaction product's structure is a multi-step process that requires a thoughtful and systematic application of various spectroscopic techniques. By understanding the fundamental principles, strengths, and limitations of each method, and by leveraging their synergistic capabilities, researchers can confidently and accurately elucidate the structures of novel compounds. This guide serves as a foundational resource to inform your experimental design and data interpretation, ultimately leading to higher quality and more reliable scientific outcomes.
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Kruve, A. (2021). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. [Link]
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Navarro-Vázquez, A., Gil, R. R., & Blinov, K. (2018). Computer-Assisted 3D Structure Elucidation (CASE-3D) of Natural Products Combining Isotropic and Anisotropic NMR Parameters. Journal of Natural Products, 81(2), 345–352. [Link]
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Elyashberg, M., & Williams, A. (2015). Review of Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (New Developments in NMR). Journal of Chemical Information and Modeling, 55(9), 2007-2008. [Link]
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Royal Society of Chemistry. (2021). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. [Link]
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A Comparative Guide to the Catalytic Performance of (r)-2-(pyrrolidin-2-yl)propan-2-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and practical catalysts is paramount. Among the privileged scaffolds utilized in catalyst design, the pyrrolidine framework, derived from the natural amino acid proline, has proven to be exceptionally versatile. This guide provides an in-depth analysis of the catalytic performance of a specific proline derivative, (r)-2-(pyrrolidin-2-yl)propan-2-ol, also known as (R)-2-methyl-2-pyrrolidinemethanol. We will objectively compare its efficacy with established alternatives, supported by available experimental data, and provide insights into its mechanistic underpinnings and practical application.
Introduction: The Proline Scaffold and the Emergence of this compound
The field of organocatalysis was revolutionized by the discovery that L-proline could effectively catalyze asymmetric aldol reactions, mimicking the function of natural aldolase enzymes.[1] This opened the door to the development of a vast library of proline-derived catalysts, each with unique steric and electronic properties designed to enhance reactivity and stereoselectivity.[2][3] this compound emerges from this lineage, featuring a tertiary alcohol moiety at the C-2 position of the pyrrolidine ring. This structural modification is hypothesized to influence the catalyst's hydrogen-bonding capabilities and the steric environment of the transition state, thereby impacting its performance in asymmetric transformations.
Mechanistic Considerations: Enamine and Iminium Ion Catalysis
Like its parent, proline, this compound is believed to operate primarily through two key catalytic cycles: enamine and iminium ion catalysis. Understanding these mechanisms is crucial for rationalizing its performance and for designing new applications.
Enamine Catalysis
In reactions involving carbonyl donors (e.g., ketones and aldehydes), the secondary amine of the pyrrolidine ring reacts to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of this enamine on an electrophile, leading to the stereoselective formation of a new carbon-carbon bond. The tertiary alcohol group in this compound can potentially participate in hydrogen bonding interactions within the transition state, further organizing the reactants and enhancing stereocontrol.
Caption: Generalized Iminium Ion Catalytic Cycle.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and a key benchmark for the performance of organocatalysts. While extensive data exists for proline and other derivatives, specific catalytic data for this compound is less abundant in the literature. However, its performance as a chiral auxiliary provides valuable insights.
A study on the use of the 1-propionylated derivative of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol in asymmetric aldol reactions with benzaldehyde showed that it did not exhibit remarkable selectivity for either the syn or anti diastereomer under standard conditions. The addition of Lewis acids as additives was found to influence the diastereoselectivity, with SnCl₂ favoring the syn product and Cp₂ZrCl₂ and Cp₂TiCl₂ showing a preference for the anti product, albeit with moderate ratios.
Table 1: Diastereoselectivity in Aldol Reaction of 1-Propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol with Benzaldehyde
| Additive | syn:anti Ratio |
| None | ~1:1 |
| SnCl₂ | up to 73:27 |
| Cp₂ZrCl₂ | up to 27:73 |
| Cp₂TiCl₂ | up to 33:67 |
Data extracted from a PhD thesis; specific yields and enantiomeric excess were not reported in this context.
This suggests that while the inherent stereodirecting ability of the auxiliary alone is modest in this specific reaction, it can be modulated by external reagents. This tunability could be advantageous in certain synthetic strategies.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental reaction where pyrrolidine-based organocatalysts have excelled. These reactions are crucial for the enantioselective synthesis of a wide range of functionalized molecules.
For comparison, novel bifunctional pyrrolidine-based organocatalysts have demonstrated high yields and stereoselectivities in the Michael addition of aldehydes and ketones to nitroolefins, with diastereomeric ratios up to 98:2 and enantiomeric excesses up to 99%. [4]This highlights the potential of the pyrrolidine scaffold in this transformation.
Comparison with Alternative Catalysts
A direct, data-driven comparison of this compound with benchmark catalysts like L-proline and its more elaborated derivatives is challenging due to the limited published data on the former. However, we can infer some potential advantages and disadvantages based on its structure.
vs. L-Proline:
-
Potential Advantages: The tertiary alcohol moiety could offer additional hydrogen bonding sites, potentially leading to better-organized transition states and improved enantioselectivity in certain reactions. Its increased steric bulk compared to proline might also enhance facial discrimination.
-
Potential Disadvantages: The absence of the carboxylic acid group, which acts as a crucial proton shuttle and activating group in proline catalysis, might lead to lower reactivity. [1] vs. Diarylprolinol Silyl Ethers (e.g., Hayashi-Jørgensen catalyst):
-
Potential Advantages: this compound is a structurally simpler and likely more accessible catalyst. The free hydroxyl group might participate in catalysis differently than the bulky silyloxy group.
-
Potential Disadvantages: The highly effective and sterically demanding diarylprolinol silyl ethers have been optimized for a wide range of reactions and generally provide excellent enantioselectivities, a benchmark that this compound would need to meet. [5] vs. Prolinamides:
-
Potential Advantages: Simpler synthesis from proline.
-
Potential Disadvantages: Prolinamides, particularly those with additional hydrogen bond donors, have shown excellent performance in aldol reactions, often surpassing proline itself. [6][7]The single hydroxyl group of this compound might offer less pre-organization in the transition state compared to some bifunctional prolinamides.
Experimental Protocols
While a specific, optimized protocol for the catalytic use of this compound is not widely published, a general procedure for a pyrrolidine-catalyzed asymmetric Michael addition can be adapted. Researchers should consider this as a starting point for optimization.
Representative Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin
Materials:
-
This compound (catalyst)
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene, CHCl₃, or solvent-free)
-
Acid co-catalyst (optional, e.g., benzoic acid)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 20 mol%).
-
Add the nitroolefin (1.0 equivalent) and the ketone (2-10 equivalents).
-
If using a solvent, add the desired volume (e.g., 1 M concentration of the nitroolefin).
-
If using a co-catalyst, add it at this stage (e.g., 20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Caption: General Experimental Workflow.
Conclusion and Future Outlook
This compound represents a structurally simple, chiral organocatalyst derived from the abundant natural amino acid proline. While its application as a chiral auxiliary has been explored to some extent, its full potential as a catalyst in a broader range of asymmetric transformations remains an area ripe for investigation. The available data suggests that its stereodirecting ability can be influenced by additives, offering a handle for reaction optimization.
Future research should focus on systematically evaluating the catalytic performance of this compound in key asymmetric reactions such as the aldol, Michael, and Mannich reactions. Direct comparisons with established catalysts under standardized conditions are necessary to accurately position it within the organocatalyst toolkit. Mechanistic studies, including computational modeling, could further elucidate the role of the tertiary alcohol moiety in the transition state and guide the design of next-generation catalysts based on this scaffold. For researchers in drug development, the accessibility and synthetic tractability of this catalyst could make it an attractive option for the efficient construction of chiral building blocks.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (r)-2-(Pyrrolidin-2-yl)propan-2-ol
The pyrrolidine ring is a nitrogen-containing heterocycle, a class of compounds that forms the backbone of many pharmaceuticals and biologically active molecules.[1][2][3] The propan-2-ol (isopropyl alcohol) component is a well-characterized flammable solvent.[4][5][6][7] Therefore, the disposal procedure for (r)-2-(pyrrolidin-2-yl)propan-2-ol must account for both the potential biological activity of the heterocyclic core and the flammability of the alcohol group.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment is paramount. Based on its structural components, the primary hazards are:
-
Flammability: The propan-2-ol moiety makes the compound highly flammable.[4][7] All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the disposal area.[4][5][8]
-
Eye Irritation: Propan-2-ol is a known eye irritant.[4][6][7]
-
Potential Toxicity: As a nitrogen-containing heterocycle, this compound could have unexplored biological effects. Therefore, it should be handled as a potentially toxic substance. Skin contact and inhalation should be avoided.
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[4][6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with a potentially toxic substance. Propan-2-ol can also have a defatting effect on the skin.[4] |
| Body Protection | A flame-resistant lab coat. | Provides a barrier against splashes and protects from the flammability hazard. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[5][9][10] | The vapor may cause drowsiness or dizziness.[4][6][7] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[11]
Step 1: Waste Segregation
Proper waste segregation is the cornerstone of safe laboratory practice.[9][12] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or alkali metals.[4]
-
Keep solid and liquid waste separate.[12]
Step 2: Waste Container Selection and Labeling
-
Container: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.[12][13][14] The container must be in good condition, with no cracks or signs of deterioration.[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Flammable," "Irritant").
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][14]
-
The SAA must be inspected weekly for any signs of leakage.[13]
-
Waste containers must be kept closed except when adding waste.[13][14]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[13]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[14] They will ensure the waste is transported to a licensed waste disposal facility in accordance with all local, state, and federal regulations.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Eliminate all sources of ignition.[4][8]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[4][8][15]
-
Collection: Carefully collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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-
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Comprehensive Safety Guide: Personal Protective Equipment for Handling (r)-2-(Pyrrolidin-2-yl)propan-2-ol
This guide provides essential safety protocols for handling (r)-2-(Pyrrolidin-2-yl)propan-2-ol (CAS No. 214626-52-5). As comprehensive toxicological data for this specific compound is not publicly available, this document synthesizes information from its core structural motifs—pyrrolidine and propan-2-ol—to establish a robust, risk-based personal protective equipment (PPE) and handling plan. Our approach is grounded in the precautionary principle, ensuring the highest level of safety for all laboratory personnel.
Hazard Assessment: A Synthesis of Available Data
To determine the appropriate level of protection, we must first infer the potential hazards of this compound by examining its components. The molecule consists of a pyrrolidine ring, a known corrosive and irritant, and a propan-2-ol substituent, which is associated with flammability and irritation.
A review of safety data for these and closely related structures reveals a consistent pattern of hazards. The following table summarizes the known risks associated with analogous compounds, forming the basis of our safety recommendations.
| Compound/Structural Moiety | Key Hazards | GHS Classification | Source(s) |
| Pyrrolidine | Highly flammable liquid and vapor; Harmful if swallowed or inhaled; Causes severe skin burns and eye damage. | Flammable Liquid (Cat. 2), Acute Toxicity (Cat. 4), Skin Corrosion (Cat. 1A), Serious Eye Damage (Cat. 1) | [1] |
| Propan-2-ol (Isopropanol) | Highly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness. | Flammable Liquid (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3) | [2][3][4][5][6] |
| 2-Pyrrolidone | Causes serious eye irritation. | Eye Irritation (Cat. 2) | [7][8] |
| 2,5-Di(propan-2-yl)pyrrolidine | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE (Cat. 3) | [9] |
Synthesized Hazard Profile for this compound:
Based on this analysis, researchers must assume that this compound is, at a minimum:
-
A serious eye irritant, potentially causing severe damage. [1][9]
-
A skin irritant, with the potential to cause burns upon prolonged contact. [1][9]
-
Harmful if inhaled, potentially causing respiratory tract irritation, drowsiness, or dizziness. [1][2][9]
-
Harmful if swallowed. [1]
These inferred hazards mandate a stringent and non-negotiable PPE protocol.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not merely a checklist; it is a comprehensive system designed to isolate the researcher from the chemical hazard. Each component is chosen to address a specific route of exposure identified in our hazard assessment.
Eye and Face Protection
Given the high likelihood of serious eye irritation, this is a critical control point.[4][7][9]
-
Minimum Requirement: Safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all handling activities.[2]
-
Recommended for Splash Risk: When handling solutions, performing transfers, or working with volumes greater than ~25 mL, chemical splash goggles are required.
-
Full Face Protection: A full-face shield, worn over safety glasses or goggles, is required when there is a significant risk of splashing (e.g., during quenching of a reaction, pressure transfers, or cleaning large spills).
Skin and Body Protection
The potential for skin corrosion from the pyrrolidine moiety demands robust skin protection.[1][9]
-
Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and potential ignition.
-
Gloves: Standard nitrile gloves are the minimum requirement. However, it is crucial to recognize that no glove material offers indefinite protection.
-
Glove Selection: Handle with gloves that have been inspected prior to use.[7]
-
Best Practice: Always double-glove when handling the neat compound or concentrated solutions.
-
Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique (without touching the outer surface) and wash hands thoroughly.[7] Dispose of contaminated gloves as hazardous waste.
-
-
Protective Clothing: For large-scale operations, impervious clothing and aprons may be necessary.[7]
Respiratory Protection
The risk of respiratory irritation and potential narcotic effects necessitates careful management of airborne exposure.[2][9][10]
-
Engineering Controls: All handling of this compound that may generate vapors or aerosols must be performed in a certified chemical fume hood.[11]
-
When Respirators are Required: In situations where engineering controls are insufficient or during emergency procedures (e.g., a large spill), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[2]
Operational Protocols: From Lab Bench to Disposal
Effective PPE use is inseparable from safe operational procedures. The following workflow and protocols are designed to create a self-validating system of safety.
Safe Handling Workflow
The following diagram illustrates the critical stages of a safe handling protocol for this compound. Each step is a control point designed to minimize exposure and prevent contamination.
Caption: Safe Handling Workflow for this compound.
Step-by-Step PPE Protocol (Donning & Doffing)
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Fasten completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in a hazardous waste container.
-
Face Shield/Goggles: Handle by the head strap or sides.
-
Lab Coat: Remove by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Respirator (if used): Remove without touching the front.
-
Inner Gloves: Remove as described in step 1.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Spill Management
In the event of a spill, immediate and correct action is paramount.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Isolate: Secure the area and prevent entry. Keep away from heat, sparks, and open flames.[4]
-
Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomite.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-Up: Sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated after cleanup.[12]
Disposal Plan
All waste materials must be treated as hazardous.
-
Chemical Waste: Unused this compound and reaction residues must be collected in a clearly labeled, sealed container. Do not empty into drains.[2][13]
-
Contaminated Materials: Used gloves, absorbent materials from spills, and contaminated labware must be placed in a designated hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[4][14]
Summary of Safety Recommendations
This table provides a quick reference for the minimum PPE required for common laboratory tasks involving this compound.
| Activity | Required Engineering Control | Eye/Face Protection | Gloves | Body/Respiratory Protection |
| Storage/Transport within Lab | General Ventilation | Safety Glasses w/ Side Shields | Single Pair Nitrile | Lab Coat |
| Weighing (Solid/Liquid) | Chemical Fume Hood | Safety Goggles | Double Pair Nitrile | Lab Coat |
| Solution Preparation/Transfer | Chemical Fume Hood | Safety Goggles & Face Shield | Double Pair Nitrile | Lab Coat |
| Reaction Workup/Quenching | Chemical Fume Hood | Safety Goggles & Face Shield | Double Pair Nitrile | Lab Coat |
| Spill Cleanup | Ventilated Area | Safety Goggles & Face Shield | Double Pair Nitrile | Lab Coat; Respirator may be required. |
By adhering to these rigorous guidelines, researchers can safely handle this compound, ensuring personal safety and the integrity of their work.
References
- GHS Classification - ChemReg.net. GHS Classification for 1-methoxy-2-propanol, providing rationale for classifications related to irritation and narcotic effects. Vertex AI Search.
- Safety Data Sheet: propan-2-ol - 3D-basics.
- Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. Details personal protection and spill containment measures for 2-pyrrolidone. Vertex AI Search.
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- SAFETY DATA SHEET - Fisher Scientific. SDS for 2-Propanol, detailing hazard classifications and required PPE. Vertex AI Search.
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- SAFETY DATA SHEET PROPAN-2-OL - ABB. Details hazard statements, precautionary measures, and disposal considerations for propan-2-ol. Vertex AI Search.
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- 2-(Pyrrolidin-2-yl)propan-2-ol - MySkinRecipes. Product page describing uses as an intermediate in organic synthesis. Vertex AI Search.
- 2,5-Di(propan-2-yl)pyrrolidine;hydrochloride - AK Scientific, Inc.
- Propan-2-ol, GPR (iso-propyl alcohol) - Renishaw. Provides information on disposal considerations for chemical residues. Vertex AI Search.
- 2-(Pyrrolidin-2-yl)propan-2-ol - Sigma-Aldrich.
- propan-2-ol 70% - SAFETY DATA SHEET. Details GHS hazard statements and PPE recommendations for aqueous isopropanol. Vertex AI Search.
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol CAS NO.92053-25-3. Product information noting storage and transport should follow the MSDS. Vertex AI Search.
- • SAFETY DATA SHEET - Sigma-Aldrich. SDS for Pyrrolidine, detailing its hazards as a flammable and corrosive substance causing severe skin and eye damage. Vertex AI Search.
- 2-(Pyrrolidin-2-yl)propan-2-ol - Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
